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  • Product: 2,4-Diphenyl-1,3,5-triazine
  • CAS: 1898-74-4

Core Science & Biosynthesis

Foundational

Introduction: The Significance of the 1,3,5-Triazine Core

An In-Depth Technical Guide to the Synthesis of 2,4-Diphenyl-1,3,5-triazine For Researchers, Scientists, and Drug Development Professionals The 1,3,5-triazine, or s-triazine, scaffold is a privileged heterocyclic motif o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2,4-Diphenyl-1,3,5-triazine

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine, or s-triazine, scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry, materials science, and agricultural chemistry.[1] Its C3 symmetry, electron-deficient nature, and the capacity for tailored substitution at the 2, 4, and 6 positions allow for the precise modulation of physicochemical and biological properties.[2][3] Derivatives of 1,3,5-triazine have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][4] Furthermore, their unique electronic characteristics make them valuable as organic light-emitting diodes (OLEDs), photosensitizers, and components of covalent organic frameworks.[3][5]

This guide focuses specifically on the synthesis of 2,4-diphenyl-1,3,5-triazine, a key building block where two positions of the triazine core are functionalized with phenyl groups, leaving the C6 position unsubstituted. This structure serves as a valuable intermediate for further functionalization and as a core component in various functional materials. We will delve into the most effective and modern synthetic pathways, emphasizing the underlying chemical principles, providing detailed experimental protocols, and offering insights into the rationale behind methodological choices.

Primary Synthetic Pathway: Annulation of Amidines with a C1 Synthon

The most direct and efficient strategies for constructing the 2,4-diphenyl-1,3,5-triazine ring involve the condensation of two equivalents of benzamidine with a single-carbon (C1) building block. This approach builds the desired heterocycle directly with the correct substitution pattern. Recent advancements have focused on transition-metal-catalyzed methods that offer operational simplicity and broad substrate applicability.

Copper-Catalyzed Aerobic Cyclization with DMF

A leading contemporary method involves the aerobic, copper-catalyzed cyclization of benzamidine using dimethylformamide (DMF) as a versatile C1 source.[6] This transformation is notable for its efficiency and the use of readily available and inexpensive reagents.

Mechanistic Rationale: The reaction is believed to proceed through a multi-step catalytic cycle. Initially, benzamidine coordinates to the copper catalyst. The key C1 fragment is generated in situ from the oxidation of DMF. This fragment then undergoes condensation with two molecules of benzamidine, followed by an oxidative cyclization and aromatization to yield the final 2,4-diphenyl-1,3,5-triazine product. Molecular oxygen (from the air) typically serves as the terminal oxidant, regenerating the active copper catalyst and making the process highly sustainable.[3]

The choice of a copper(I) salt, such as CuI, is often preferred as it can readily participate in the oxidative catalytic cycle. A basic medium is typically required to deprotonate the amidine, enhancing its nucleophilicity.

Copper_Catalyzed_Synthesis cluster_0 Catalytic Cycle benzamidine 2 x Benzamidine catalyst Cu(I)/Pyridine Catalyst benzamidine->catalyst Coordination dmf DMF (C1 Source) dmf->catalyst Oxidative Decomposition o2 O₂ (Air) o2->catalyst Re-oxidation product 2,4-Diphenyl-1,3,5-triazine intermediate Copper-Amidine Complex & C1 Insertion catalyst->intermediate intermediate->product Cyclization & Aromatization

Fig 1. Conceptual workflow of Cu-catalyzed triazine synthesis.
Alternative C1 Building Blocks

While DMF is a common choice, other C1 synthons can also be employed in similar metal-catalyzed reactions to form the triazine ring from amidines. These alternatives can be useful depending on substrate compatibility and desired reaction conditions, though they may present different challenges regarding toxicity or reactivity.

  • Dichloromethane (CH₂Cl₂): Copper-catalyzed aerobic oxidative annulation using dichloromethane as the C1 building block has been successfully demonstrated for the synthesis of symmetrical 2,4-disubstituted-1,3,5-triazines.[2] This method proceeds via C-H and C-Cl bond cleavage.

  • Dimethyl Sulfoxide (DMSO): A nickel-catalyzed cyclization of amidines has been developed using DMSO as the C1 source, proceeding via C-N bond formation.[7]

The selection of the C1 synthon and catalyst system allows for tuning of the reaction conditions, as summarized below.

C1 SynthonCatalyst SystemTypical ConditionsYield (%)Reference
DMFCuI / PyridineO₂ atmosphere, 120-130 °CHigh[6]
CH₂Cl₂Cu(OAc)₂O₂ atmosphere, 120 °Cup to 82%[2]
DMSONiCl₂·6H₂O / K₂CO₃130 °CModerate to Good[7]

Experimental Protocols

The following section provides a detailed, self-validating protocol for the synthesis of 2,4-diphenyl-1,3,5-triazine based on the copper-catalyzed aerobic annulation method.

Protocol 1: Synthesis via Copper-Catalyzed Annulation of Benzamidine with DMF

This protocol is adapted from the methodology developed for the synthesis of 2,4-disubstituted-1,3,5-triazines.[6]

Materials:

  • Benzamidine hydrochloride

  • Sodium tert-butoxide (NaOtBu)

  • Copper(I) iodide (CuI)

  • Pyridine

  • Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Schlenk tube or similar reaction vessel equipped with a magnetic stir bar

  • Oxygen balloon

Procedure:

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add benzamidine hydrochloride (2.2 mmol, 2 eq), sodium tert-butoxide (2.2 mmol, 2 eq), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the tube with the inert atmosphere three times. Add anhydrous toluene (2.0 mL), anhydrous DMF (1.0 mL, acting as both solvent and C1 source), and pyridine (0.2 mmol, 20 mol%).

  • Reaction Setup: The inert atmosphere is replaced by connecting the Schlenk tube to a balloon filled with oxygen (O₂).

  • Reaction Execution: The reaction mixture is vigorously stirred and heated in a preheated oil bath at 130 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 2,4-diphenyl-1,3,5-triazine.

Experimental_Workflow start Start: Assemble Reagents in Schlenk Tube add_solvents Add Toluene, DMF, Pyridine start->add_solvents setup_o2 Replace Atmosphere with O₂ Balloon add_solvents->setup_o2 react Heat at 130°C for 24h setup_o2->react workup Cool, Dilute, Filter through Celite react->workup extract Wash with Water/Brine, Dry over Na₂SO₄ workup->extract purify Purify by Column Chromatography extract->purify end End: Isolate Pure Product purify->end

Fig 2. Step-by-step experimental workflow for triazine synthesis.

Alternative Synthetic Approaches: A Comparative Overview

While the direct annulation of amidines is highly effective, other classical and modern methods exist for constructing the 1,3,5-triazine core. It is instructive for the research scientist to understand these alternatives, even if they are less direct for this specific target.

Cyclotrimerization of Nitriles

The cyclotrimerization of nitriles is an atom-economical method for producing symmetrically substituted 2,4,6-triaryl-1,3,5-triazines.[8][9] For example, the trimerization of benzonitrile under harsh conditions or catalyzed by acids (e.g., triflic acid) or metal complexes can yield 2,4,6-triphenyl-1,3,5-triazine.[10][11]

Synthesizing an unsymmetrical product like 2,4-diphenyl-1,3,5-triazine via this route would require a controlled cross-cyclotrimerization of two different nitriles (e.g., 2 equivalents of benzonitrile and 1 equivalent of a C1 nitrile like hydrogen cyanide or its equivalent). This presents a significant chemoselectivity challenge, often leading to a statistical mixture of products.[12] A one-pot method using triflic acid to generate a stable intermediate nitrilium salt from one nitrile before adding the second has shown some success in controlling this process, but it remains a less direct approach for the target molecule.[12]

Sequential Substitution of Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an inexpensive and highly versatile starting material for a wide range of triazine derivatives.[4][13] The three chlorine atoms can be substituted sequentially by various nucleophiles, with reactivity decreasing after each substitution. This allows for the controlled synthesis of unsymmetrical triazines.[4][14]

To synthesize 2,4-diphenyl-1,3,5-triazine from this starting material, one would need to:

  • React cyanuric chloride with two equivalents of a phenylating agent (e.g., phenylmagnesium bromide in a Kumada coupling or phenylboronic acid in a Suzuki coupling) to form 2,4-diphenyl-6-chloro-1,3,5-triazine.

  • Reduce the remaining C-Cl bond to a C-H bond.

While feasible, this multi-step process is less convergent and potentially lower-yielding than building the ring directly from amidine precursors.

Conclusion

The synthesis of 2,4-diphenyl-1,3,5-triazine is most efficiently achieved through the direct condensation of benzamidine with a suitable C1 synthon. Modern methods employing copper-catalyzed aerobic cyclization with DMF offer a practical, high-yielding, and operationally simple route that utilizes readily available starting materials. This approach represents a significant improvement over classical methods like controlled cross-cyclotrimerization, which often suffer from selectivity issues, or multi-step sequences starting from cyanuric chloride. For researchers and drug development professionals, the amidine annulation pathway provides a reliable and robust platform for accessing this valuable heterocyclic core structure for further elaboration and application.

Sources

Exploratory

Photophysical and electrochemical properties of 2,4-Diphenyl-1,3,5-triazine derivatives

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 2,4-Diphenyl-1,3,5-triazine Derivatives Introduction: The Versatility of the 1,3,5-Triazine Core The 1,3,5-triazine ring, a six-membered...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 2,4-Diphenyl-1,3,5-triazine Derivatives

Introduction: The Versatility of the 1,3,5-Triazine Core

The 1,3,5-triazine ring, a six-membered heterocycle containing three nitrogen atoms, serves as a foundational building block in both materials science and medicinal chemistry. Its electron-deficient nature, a consequence of the electronegative nitrogen atoms, imparts unique electronic characteristics to its derivatives. When substituted with phenyl groups at the 2 and 4 positions, the resulting 2,4-diphenyl-1,3,5-triazine scaffold offers a remarkable combination of thermal stability, tunable electronic properties, and versatile reactivity.[1] This guide provides a comprehensive exploration of the photophysical and electrochemical properties of these derivatives, offering insights into their structure-property relationships and the experimental methodologies used for their characterization. This information is critical for researchers developing next-generation organic light-emitting diodes (OLEDs), fluorescent probes, and novel therapeutic agents.[2][3][4]

Core Synthesis: Building the 2,4-Diphenyl-1,3,5-triazine Framework

The synthesis of 2,4-diphenyl-1,3,5-triazine derivatives typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a highly reactive and commercially available starting material. The three chlorine atoms can be sequentially replaced by various nucleophiles. The substitution of the first chlorine atom generally occurs under mild conditions, while subsequent substitutions require progressively more forcing conditions.[5] This differential reactivity allows for the controlled, stepwise synthesis of unsymmetrically substituted triazines.

A common and powerful method for introducing the phenyl groups and other aryl substituents is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction between an organoboron compound and an organohalide provides a versatile route to a wide array of derivatives with tailored electronic properties.

G cluster_synthesis General Synthetic Pathway start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) step1 2,4-Dichloro-6-phenyl-1,3,5-triazine start->step1 Phenylboronic Acid Pd Catalyst, Base (Suzuki Coupling) step2 2-Chloro-4,6-diphenyl-1,3,5-triazine step1->step2 Phenylboronic Acid Pd Catalyst, Base (Suzuki Coupling) product Substituted 2,4-Diphenyl-1,3,5-triazine Derivative step2->product Functional Group (R) (e.g., R-NH₂, R-OH) Nucleophilic Substitution

Caption: General synthesis of 2,4-diphenyl-1,3,5-triazine derivatives.

Part 1: Photophysical Properties - Harnessing Light

The interaction of 2,4-diphenyl-1,3,5-triazine derivatives with light is central to their application in optoelectronic devices. Their absorption and emission characteristics are dictated by the electronic transitions within the molecule, which can be precisely tuned through chemical modification.

UV-Visible Absorption Spectroscopy

The absorption of ultraviolet-visible light by these molecules promotes electrons from the ground state to an excited state. The absorption spectra are typically characterized by strong bands in the UV region, which are attributed to π–π* electronic transitions originating from the conjugated aromatic system of the benzene and triazine moieties.[6] The position of the absorption maximum (λmax) is highly sensitive to the nature of the substituents.

  • Electron-Donating Groups (EDGs) , such as amino (-NH₂) or methoxy (-OCH₃) groups, on the phenyl rings tend to cause a bathochromic (red) shift in the λmax. This is due to the raising of the highest occupied molecular orbital (HOMO) energy level, which reduces the energy gap for the π–π* transition.

  • Electron-Withdrawing Groups (EWGs) , such as cyano (-CN) or nitro (-NO₂), generally lead to a hypsochromic (blue) shift or a smaller red shift compared to unsubstituted analogs.

G cluster_abs Structure-Absorption Relationship structure Substituent on Phenyl Ring Electron-Donating Group (EDG) Unsubstituted Electron-Withdrawing Group (EWG) effect Effect on Energy Levels Raises HOMO Baseline Lowers LUMO structure:f1->effect:f1 structure:f2->effect:f2 structure:f3->effect:f3 result Resulting Absorption Red Shift (Lower Energy) Baseline Blue Shift (Higher Energy) effect:f1->result:f1 effect:f2->result:f2 effect:f3->result:f3

Caption: Impact of substituents on UV-Vis absorption properties.

Table 1: Representative UV-Vis Absorption Data

Derivative ClassSubstituent (Example)λmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
Donor-π-Acceptor(Diphenylamino)carbazole433Not ReportedToluene
Dendrimer1,3,5-Triazine Cores~325Not ReportedNot Specified
DimethoxyphenylaminoPyrazole277~30,000CH₂Cl₂

Note: Data compiled from various sources. Exact values are dependent on the specific molecule and solvent conditions.[6][7][8]

Experimental Protocol: UV-Visible Absorption Spectroscopy
  • Preparation: Prepare a stock solution of the triazine derivative of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., dichloromethane, toluene).

  • Dilution: Create a dilute solution (e.g., 10⁻⁵ M) from the stock solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

  • Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to record a baseline (blank).

    • Replace the solvent with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration and path length (typically 1 cm) are known, the molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Many 2,4-diphenyl-1,3,5-triazine derivatives exhibit fluorescence, re-emitting a portion of the absorbed energy as light. This emission is a key property for applications in OLEDs and sensors.

  • Stokes Shift: The difference in wavelength (or energy) between the absorption maximum (λmax) and the emission maximum (λem) is known as the Stokes shift. A large Stokes shift is often desirable to minimize self-absorption.

  • Solvatochromism: The emission properties of these compounds, particularly those with a donor-π-acceptor (D-π-A) structure, can be highly sensitive to the polarity of the solvent.[7] An increase in solvent polarity often stabilizes the excited state, leading to a red shift in the emission spectrum. This phenomenon is known as positive solvatochromism.[3]

  • Fluorescence Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. It is a critical parameter for assessing the brightness of a fluorophore. High quantum yields (approaching 1.0 or 100%) are essential for efficient light-emitting devices.[6]

Table 2: Representative Fluorescence Data

Derivative ClassSubstituent (Example)λem (nm)Stokes Shift (nm)ΦFSolvent
Dendrimer (D1)Single Triazine Core~360~350.32Not Specified
Dendrimer (D2)Four Triazine Cores~400~750.78Not Specified
D-π-A (OUJ-2)(Diphenylamino)carbazole506730.09DMF

Note: Data compiled from various sources. Quantum yield can be highly solvent-dependent.[6][7]

Experimental Protocol: Fluorescence Quantum Yield (Comparative Method)

The comparative method, also known as the relative method, is the most common approach for determining ΦF. It involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

  • Standard Selection: Choose a fluorescence standard that absorbs and emits in a similar wavelength range as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).

  • Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.

  • Data Acquisition:

    • Measure the UV-Vis absorption spectra for all solutions.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength.

    • Integrate the area under the emission curves for both the sample and the standard.

  • Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield. The quantum yield of the sample (Φs) can be calculated using the following equation:

    Φs = Φr * (ms / mr) * (ns² / nr²)

    Where:

    • Φr is the quantum yield of the reference.

    • ms and mr are the slopes of the plots for the sample and reference, respectively.

    • ns and nr are the refractive indices of the sample and reference solvents.[4]

Part 2: Electrochemical Properties - Managing Electrons

The electrochemical behavior of 2,4-diphenyl-1,3,5-triazine derivatives determines their ability to accept and transport electrons. These properties are paramount for their use in electronic devices like OLEDs, where efficient charge injection and transport are required.

Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique used to investigate the redox properties of these molecules. By measuring the current response to a sweeping potential, one can determine the oxidation and reduction potentials.

  • Oxidation Potential (Eox): Corresponds to the removal of an electron from the HOMO. A lower oxidation potential indicates that the molecule is more easily oxidized.

  • Reduction Potential (Ered): Corresponds to the addition of an electron to the LUMO. The electron-deficient triazine core generally leads to accessible reduction potentials.

From these potentials, the HOMO and LUMO energy levels can be estimated relative to a reference, typically the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

  • HOMO (eV) ≈ -[Eox vs Fc/Fc⁺ + 4.8]

  • LUMO (eV) ≈ -[Ered vs Fc/Fc⁺ + 4.8] (if reduction is reversible)

  • LUMO (eV) ≈ HOMO + Egopt (where Egopt is the optical bandgap estimated from the onset of the absorption spectrum)[7]

The HOMO-LUMO gap (electrochemical bandgap) influences the color of light emitted and the charge transport properties of the material.

Table 3: Representative Electrochemical Data

Derivative ClassHOMO (eV)LUMO (eV)Electrochemical Gap (eV)
D-π-A (OUY-2)-5.19-2.432.76
D-π-A (OUK-2)-5.19-2.612.58
D-π-A (OUJ-2)-5.20-2.752.45
Star-shaped (T2T)-6.21-2.633.58

Note: Data compiled and calculated from various sources.[7][9]

G cluster_energy Illustrative Energy Level Diagram for OLEDs 真空 Vacuum Level (0 eV) ITO ITO (Anode) ~ -4.7 eV HOMO_A Derivative A (Host) HOMO: -5.8 eV LUMO_A Derivative A (Host) LUMO: -2.7 eV HOMO_A->LUMO_A 3.1 eV Al Al (Cathode) ~ -4.2 eV HOMO_B Derivative B (Dopant) HOMO: -5.5 eV LUMO_B Derivative B (Dopant) LUMO: -3.0 eV HOMO_B->LUMO_B 2.5 eV

Caption: Energy levels of triazine derivatives relative to typical OLED electrodes.

Experimental Protocol: Cyclic Voltammetry (CV)
  • System Setup:

    • Use a three-electrode system: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • The electrolyte solution consists of the triazine derivative (~1 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) dissolved in a dry, deoxygenated solvent (e.g., dichloromethane or DMF).[7]

  • Degassing: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Measurement:

    • Perform the CV scan over a potential range that covers the expected oxidation and reduction events.

    • Record the resulting voltammogram (current vs. potential).

  • Calibration: After the measurement, add a small amount of ferrocene to the solution as an internal standard. Record the voltammogram again to determine the potential of the Fc/Fc⁺ couple. All measured potentials should be referenced to this value.

  • Analysis: Determine the onset potentials for the first oxidation and reduction waves from the voltammogram. Use these values to calculate the HOMO and LUMO energy levels as described previously.

Conclusion: A Platform for Innovation

2,4-Diphenyl-1,3,5-triazine derivatives represent a highly versatile class of compounds whose photophysical and electrochemical properties can be systematically engineered. The electron-deficient triazine core provides a robust scaffold for creating materials with tailored HOMO/LUMO levels, high fluorescence quantum yields, and excellent thermal stability. By carefully selecting substituents on the peripheral phenyl rings, researchers can tune the absorption and emission wavelengths across the visible spectrum and control charge transport characteristics. This high degree of tunability, coupled with well-established synthetic routes, ensures that 2,4-diphenyl-1,3,5-triazine derivatives will continue to be a cornerstone in the development of advanced organic electronic materials and novel therapeutic agents.

References

  • Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. Beilstein Journal of Organic Chemistry. [Link]

  • 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. Journal of Materials Chemistry C. [Link]

  • Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. ChEMBL - EMBL-EBI. [Link]

  • Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal. [Link]

  • 1,2,4-Triazine-based Materials: Spectroscopic Investigation, DFT, NBO, and TD-DFT Calculations as Well As Dye-sensitized Solar Cells Applications. PMC. [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry. [Link]

  • Normalized absorption spectra of triazines in CH₂Cl₂. ResearchGate. [Link]

  • Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine.
  • Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. ResearchGate. [Link]

  • Green Synthesis and Self-Association of 2,4-Diamino-1,3,5-triazine Derivatives. ResearchGate. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

  • 1,3,5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. ResearchGate. [Link]

  • Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI. [Link]

  • SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. HETEROCYCLES. [Link]

  • Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. MDPI. [Link]

  • One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Electronic and Optical Properties of Protonated Triazine Derivatives. arXiv.org. [Link]

  • Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. PMC. [Link]

  • Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models. New Journal of Chemistry. [Link]

  • 1,3,5-Triazine-Functionalized Thermally Activated Delayed Fluorescence Emitters for Organic Light-Emitting Diodes. ChemRxiv. [Link]

  • What is Transient Absorption? Pump Probe Spectroscopy. Edinburgh Instruments. [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Foundational

A Technical Guide to the Solubility of 2,4-Diphenyl-1,3,5-triazine in Organic Solvents

Introduction 2,4-Diphenyl-1,3,5-triazine is a heterocyclic organic compound featuring a triazine core symmetrically substituted with two phenyl groups.[1] This molecular structure imparts a unique combination of properti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,4-Diphenyl-1,3,5-triazine is a heterocyclic organic compound featuring a triazine core symmetrically substituted with two phenyl groups.[1] This molecular structure imparts a unique combination of properties, making it a compound of interest in various fields, including polymer chemistry, materials science, and as an intermediate in organic synthesis. Understanding and quantifying its solubility in organic solvents is a critical prerequisite for its effective application, enabling researchers to control reaction kinetics, design purification strategies like crystallization, and formulate homogeneous solutions for analytical characterization.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Diphenyl-1,3,5-triazine. It consolidates known physicochemical properties, offers a predictive framework based on solubility theory, and presents a detailed, field-proven experimental protocol for the accurate determination of its solubility. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of this compound's behavior in solution.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solvated state. This equilibrium is influenced by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

2.1 The "Like Dissolves Like" Principle A fundamental guideline in predicting solubility is the principle of "like dissolves like," which relates solubility to the polarity of the solute and solvent.[2][3]

  • Polar Solutes have significant dipole moments and/or hydrogen bonding capabilities. They tend to dissolve in polar solvents (e.g., alcohols, water, DMSO) that can engage in similar dipole-dipole or hydrogen-bonding interactions.

  • Nonpolar Solutes have minimal dipole moments and are primarily governed by weaker van der Waals forces. They dissolve best in nonpolar solvents (e.g., hexane, toluene) that interact through similar forces.[2]

2,4-Diphenyl-1,3,5-triazine (C₁₅H₁₁N₃, Molecular Weight: 233.27 g/mol ) possesses a largely nonpolar character due to the two phenyl rings.[1] The triazine ring introduces some polarity through its nitrogen atoms, but the overall molecule is dominated by its aromatic, nonpolar surface area. Therefore, it is predicted to have higher solubility in nonpolar or moderately polar organic solvents and low solubility in highly polar solvents like water.

2.2 Factors Influencing Solubility

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Increased thermal energy helps overcome the solute's crystal lattice energy and promotes solvation.

  • Solvent Properties: Key solvent characteristics include polarity (dipole moment), hydrogen bonding capacity, and the dielectric constant.

  • Solute Properties: The crystal lattice energy of the solid plays a crucial role. A more stable crystal structure requires more energy to break apart, leading to lower solubility.

Quantitative Solubility Data

Direct, peer-reviewed quantitative solubility data for 2,4-diphenyl-1,3,5-triazine across a wide range of solvents is not extensively compiled in readily accessible literature. This highlights the necessity for experimental determination for specific applications. However, based on the solubility of structurally similar compounds and general chemical principles, a qualitative and predictive assessment can be made.[4] Triazine derivatives with multiple phenyl groups are generally soluble in solvents like tetrahydrofuran (THF) and dichloromethane (DCM).[5] In contrast, highly substituted amino- or hydrazino-triazines often exhibit poor solubility in common solvents like DMSO and chloroform.[6][7]

For a precise understanding, the experimental protocol outlined in Section 4.0 should be employed. The following table is provided as an illustrative template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of 2,4-Diphenyl-1,3,5-triazine (Template)

SolventSolvent TypeTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
TolueneNonpolar, Aromatic25Data to be determinedData to be determined
Dichloromethane (DCM)Moderately Polar25Data to be determinedData to be determined
Tetrahydrofuran (THF)Moderately Polar25Data to be determinedData to be determined
AcetonePolar Aprotic25Data to be determinedData to be determined
Ethyl AcetatePolar Aprotic25Data to be determinedData to be determined
AcetonitrilePolar Aprotic25Data to be determinedData to be determined
MethanolPolar Protic25Data to be determinedData to be determined
EthanolPolar Protic25Data to be determinedData to be determined
N,N-Dimethylformamide (DMF)Polar Aprotic25Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)Polar Aprotic25Data to be determinedData to be determined
HexaneNonpolar, Aliphatic25Data to be determinedData to be determined

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[2][8][9] It ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility.[10]

4.1 Objective To determine the equilibrium solubility of 2,4-diphenyl-1,3,5-triazine in a selected organic solvent at a constant, specified temperature.

4.2 Materials and Equipment

  • 2,4-Diphenyl-1,3,5-triazine (solid, high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or shaking incubator

  • Glass vials or flasks with solvent-resistant caps (e.g., PTFE-lined)

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[2]

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system with a UV detector

4.3 Step-by-Step Methodology

Part A: Preparation of Saturated Solution & Calibration Standards

  • Analyte Addition: Add an excess amount of solid 2,4-diphenyl-1,3,5-triazine to a glass vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation has been achieved.[2][9]

  • Solvent Addition: Accurately dispense a known volume of the desired solvent into the vial.

  • Secure and Seal: Tightly cap the vial to prevent any solvent evaporation during incubation.

  • Equilibration: Place the vial in the temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure the system reaches a steady state.[2]

  • Preparation of Calibration Standards: While the sample equilibrates, prepare a series of standard solutions of 2,4-diphenyl-1,3,5-triazine in the same solvent. This is done by accurately weighing the compound, dissolving it in a volumetric flask, and performing serial dilutions to create a range of known concentrations. These standards are crucial for quantifying the concentration of the final saturated solution.

Part B: Sample Processing and Analysis

  • Phase Separation: Once equilibration is complete, remove the vial from the shaker. Allow the undissolved solid to settle by letting the vial stand at the controlled temperature or by centrifugation.[2]

  • Filtration: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Attach a syringe filter and dispense the filtrate into a clean vial. This step is critical to remove all particulate matter, which would otherwise interfere with the concentration measurement.[2]

  • Dilution (if necessary): The saturated filtrate may need to be diluted with the solvent to fall within the linear range of the analytical instrument's calibration curve. Record the dilution factor accurately.

  • Quantification: Analyze the prepared standard solutions and the final (diluted) filtrate using a suitable analytical method.

    • UV-Vis Spectroscopy: 1,3,5-triazine derivatives exhibit strong UV absorbance due to their aromatic nature.[11][12][13] Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (λ-max). Construct a calibration curve by plotting absorbance versus concentration for the standards. Use the absorbance of the sample and the equation of the line from the calibration curve to determine its concentration.

    • HPLC: HPLC is a highly accurate and specific method.[2][14] Inject the standards and the sample onto an appropriate column. Use the peak area from the resulting chromatograms to build a calibration curve and determine the sample's concentration.

4.4 Calculation and Reporting

  • Calculate the concentration of the undiluted saturated solution, correcting for any dilution performed.

  • Report the final solubility in standard units such as mg/mL, g/100 mL, or molarity (mol/L), always specifying the solvent and the precise temperature at which the measurement was made.[2]

4.5 Causality and Self-Validation

  • Why excess solid? To ensure the solution is truly saturated and in equilibrium with the solid phase.

  • Why 24-72 hours of shaking? To allow sufficient time for the dissolution process to reach thermodynamic equilibrium, especially for sparingly soluble compounds.[8]

  • Why filtration? To ensure the measurement reflects only the dissolved solute, not a suspension of fine particles.

  • Why a calibration curve? To establish a reliable, linear relationship between the analytical signal (e.g., absorbance or peak area) and concentration, ensuring accurate quantification as dictated by Beer's Law.[15]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

G cluster_prep Part A: Preparation cluster_process Part B: Processing & Analysis cluster_cal Calibration cluster_result Part C: Reporting A1 Add Excess Solid (2,4-Diphenyl-1,3,5-triazine) A2 Add Known Volume of Solvent A1->A2 A3 Equilibrate (Shake) 24-72h at const. Temp A2->A3 B1 Phase Separation (Centrifuge/Settle) A3->B1 B2 Filter Supernatant (0.22 µm PTFE filter) B1->B2 B3 Dilute Sample (If necessary) B2->B3 B4 Quantify Concentration (UV-Vis or HPLC) B3->B4 D1 Calculate Final Concentration B4->D1 C1 Prepare Stock Solution C2 Create Serial Dilutions (Standards) C1->C2 C3 Analyze Standards C2->C3 C4 Generate Calibration Curve C3->C4 C4->B4 Use for Quantification D2 Report Solubility (e.g., g/100mL @ Temp) D1->D2

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Conclusion

While published quantitative data on the solubility of 2,4-diphenyl-1,3,5-triazine is sparse, a robust understanding can be built from theoretical principles and empirical determination. The molecule's predominantly nonpolar structure suggests higher solubility in organic solvents of low to moderate polarity. For researchers and developers, precise solubility values are best obtained through a systematic experimental approach. The detailed shake-flask protocol provided in this guide offers a reliable and validated method for generating this critical data, ensuring the successful design and implementation of processes involving this versatile triazine compound.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • PubChem. (n.d.). 2,4-Diphenyl-1,3,5-triazine. National Center for Biotechnology Information.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Unknown. (2024, September 24). Solubility test for Organic Compounds.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • BenchChem. (2025). A Technical Guide to 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.
  • ResearchGate. (n.d.). The absorption of UV–Vis spectra of triazine herbicides species.
  • BenchChem. (2025). Solubility Profile of 4,6-Diphenyl-1,3,5-triazin-2-ol: A Technical Guide.
  • ResearchGate. (n.d.). UV-Visible spectra of triazine compound.
  • Khan, S. A., et al. (2015). Synthesis, spectroscopic (UV-vis and GIAO NMR), crystallographic and theoretical studies of triazine heterocyclic derivatives. ePrints Soton.
  • Unknown. (n.d.). Chapter 3 – Structural characterization of triazines.
  • Repligen. (2016, April 1). General Techniques of Ultraviolet-Visible Quantitative Analysis.
  • ResearchGate. (2023, January 22). Finding a solvent to remove 2,4,6 trihydrazine 1,3,5 triazine from the mixture?

Sources

Exploratory

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,3,5-Triazine Compounds

This guide offers a comprehensive exploration of the thermal stability and decomposition pathways of 1,3,5-triazine compounds, designed for researchers, scientists, and drug development professionals. Moving beyond a mer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide offers a comprehensive exploration of the thermal stability and decomposition pathways of 1,3,5-triazine compounds, designed for researchers, scientists, and drug development professionals. Moving beyond a mere recitation of data, this document delves into the causal relationships between molecular structure and thermal behavior, providing field-proven insights and self-validating experimental protocols. Our objective is to equip you with the foundational knowledge and practical methodologies necessary to confidently assess and understand the thermal characteristics of this important class of heterocyclic compounds.

Part 1: The 1,3,5-Triazine Core: A Foundation of Thermal Stability

Introduction to the 1,3,5-Triazine Ring

The 1,3,5-triazine, or s-triazine, is a six-membered heterocyclic aromatic ring with the chemical formula (HCN)₃. Its symmetrical structure and the presence of three nitrogen atoms within the ring contribute to a significant resonance energy, rendering the core ring system inherently stable. This stability is a key factor in the widespread application of its derivatives in various fields, from pharmaceuticals to high-performance polymers. The thermal behavior of any 1,3,5-triazine derivative is, therefore, a interplay between the robust nature of the central ring and the chemical properties of its substituents.

Significance in Drug Development and Materials Science

A thorough understanding of the thermal stability of 1,3,5-triazine compounds is paramount for their practical application. In the pharmaceutical industry, thermal stability is a critical parameter that influences a drug's shelf-life, formulation strategies, and overall product reliability. For instance, novel 1,3,5-triazine derivatives are being investigated as sunscreens, and their efficacy is intrinsically linked to their ability to withstand thermal stress without degradation.[1] Similarly, in materials science, the high thermal stability of certain triazine-based polymers makes them suitable for applications requiring resistance to high temperatures.

Factors Influencing Thermal Stability

The thermal stability of a 1,3,5-triazine compound is not solely dictated by its core ring but is significantly influenced by a variety of factors:

  • Substituent Effects: The nature of the functional groups attached to the triazine ring plays a crucial role. Electron-withdrawing groups can influence the electron density of the ring and the strength of the bonds, thereby affecting the decomposition temperature. Conversely, bulky substituents may introduce steric hindrance, which can also impact thermal stability.

  • Functional Group Reactivity: The presence of energetic functionalities, such as azido, trinitroethyl, and nitramino groups, can dramatically lower the decomposition temperature and lead to complex, often autocatalytic, decomposition pathways.[2] For example, the homolytic cleavage of a C-NO₂ bond is a proposed primary decomposition channel for some energetic triazines.[2]

  • Molecular Weight and Polymerization: In general, higher molecular weight and the formation of polymeric structures enhance thermal stability. This is evident in the comparison between melamine and its condensation products, melem and melon, where the latter exhibit significantly higher decomposition temperatures due to their more extensive polymeric networks.[3]

  • Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding and efficient crystal packing, contribute to a more stable crystal lattice, which in turn leads to higher melting points and decomposition temperatures. The high melting point of 4,6-diphenyl-1,3,5-triazin-2-ol, for instance, is indicative of strong intermolecular forces.[4]

Part 2: Unraveling Decomposition: Pathways and Products

General Decomposition Mechanisms

The thermal decomposition of 1,3,5-triazine compounds can proceed through various mechanisms, which are largely dependent on the molecular structure and the surrounding atmosphere.

  • Ring Cleavage vs. Substituent Elimination: Decomposition can be initiated either by the cleavage of the bonds within the triazine ring or by the elimination of substituent groups. For many derivatives, the initial step involves the loss of a substituent, leaving the triazine ring intact, which may then decompose at higher temperatures.

  • Radical vs. Concerted Mechanisms: The decomposition process can be initiated by a radical mechanism, particularly in an inert atmosphere, involving the symmetric cleavage of C-N and C-C bonds.[5]

  • Influence of the Atmosphere: The presence of oxygen can lead to more complex, multi-stage decomposition pathways compared to an inert atmosphere.[5] In an oxidizing environment, the initial decomposition products can undergo further reactions with oxygen, leading to the formation of a different set of volatile products.[5]

Case Studies of 1,3,5-Triazine Decomposition

Melamine (1,3,5-triazine-2,4,6-triamine) is a cornerstone of the triazine family and its thermal decomposition is a well-studied, stepwise process. Upon heating, melamine undergoes a series of condensation reactions with the elimination of ammonia to form more thermally stable and condensed structures like melam, melem, and eventually melon.[3][6]

Melamine_Decomposition Melamine Melamine Melam Melam Melamine->Melam -NH₃ Melem Melem Melam->Melem -NH₃ Melon Melon Melem->Melon -NH₃ GN Graphitic Carbon Nitride Melon->GN Further Condensation RDX_Decomposition cluster_initial Initial Decomposition Steps cluster_products Gaseous Products RDX RDX 1,3,5-Trinitrohexahydro-1,3,5-triazine N_NO2_cleavage N-NO₂ Bond Cleavage RDX->N_NO2_cleavage Homolytic Cleavage HONO_elimination HONO Elimination RDX->HONO_elimination Concerted Elimination NO2 NO₂ N_NO2_cleavage->NO2 N2O N₂O HONO_elimination->N2O CH2O CH₂O HONO_elimination->CH2O H2O H₂O HONO_elimination->H2O CO CO HONO_elimination->CO

Caption: Simplified initial decomposition pathways of RDX.

The thermal decomposition of triazine-based drug candidates is highly dependent on their specific functional groups. For example, studies on novel heterocyclic anticancer drug candidates with an asymmetrical triazine template have shown that their decomposition in an inert atmosphere proceeds in one main stage, with the emission of volatiles such as NH₃, HNCO, HCN, CO, CO₂, H₂O, and NO₂. [5]The presence of a chlorine substituent can lead to the emission of HCl upon decomposition. [5]

Visualization of Decomposition Pathways

The following diagram illustrates a generalized decomposition pathway for a substituted 1,3,5-triazine, highlighting the initial loss of substituents followed by the eventual fragmentation of the triazine ring.

Generalized_Decomposition Triazine Substituted 1,3,5-Triazine Substituent_Loss Loss of Substituents Triazine->Substituent_Loss Intermediate Triazine Ring Intermediate Fragments Ring Fragments Intermediate->Fragments Ring Cleavage Volatiles Volatile Products (e.g., NH₃, HCN, CO₂) Fragments->Volatiles Substituent_Loss->Intermediate Thermal_Stability_Workflow Start New 1,3,5-Triazine Compound DSC_Screening DSC Screening (Melting Point, Polymorphism) Start->DSC_Screening TGA_Inert TGA in Inert Atmosphere (Decomposition Profile) DSC_Screening->TGA_Inert TGA_Oxidative TGA in Oxidative Atmosphere (Oxidative Stability) TGA_Inert->TGA_Oxidative EGA Evolved Gas Analysis (TGA-MS/FTIR) (Decomposition Products) TGA_Inert->EGA Data_Analysis Data Analysis and Decomposition Pathway Elucidation TGA_Oxidative->Data_Analysis EGA->Data_Analysis

Caption: Workflow for assessing and comparing thermal stability.

[4]### Part 4: Quantitative Data and Comparative Analysis

Data Summary Table

The following table summarizes the thermal decomposition data for a selection of 1,3,5-triazine compounds, providing a basis for comparative analysis.

CompoundTonset (°C)Tmax (°C)AtmosphereResidual Mass (%)Reference
Melamine~300-Nitrogen~20 at 600°C
Melem>500-Nitrogen~50 at 800°C
4,6-Diphenyl-1,3,5-triazin-2-ol>300-Not specifiedNot specified
Benzoguanamine>350-Not specifiedNot specified
1,3,5-Trinitroso-1,3,5-triazinane~102-106 (melting)~160-165 (exo)Not specifiedNot specified
Triazine-based Polymers (bishydrazino)320-350-Nitrogen42-56
Triazine-based Polymers (bishydrazido)235-280-Nitrogen38-62
Novel Anticancer Triazines262-282-Nitrogen16-24

Note: Tonset refers to the onset temperature of decomposition, and Tmax refers to the temperature of the maximum rate of decomposition.

Interpreting the Data: A Comparative Discussion

The data presented in the table clearly illustrates the wide range of thermal stabilities exhibited by 1,3,5-triazine compounds. The highly condensed structure of melem results in a significantly higher decomposition temperature compared to melamine. T[3]he introduction of phenyl groups, as in 4,6-diphenyl-1,3,5-triazin-2-ol and benzoguanamine, also leads to high thermal stability, with decomposition commencing above 300°C.

[4]In contrast, the presence of nitroso groups in 1,3,5-trinitroso-1,3,5-triazinane leads to a much lower decomposition temperature. T[7]he thermal stability of triazine-based polymers is also influenced by the nature of the linking groups, with bishydrazino-based polymers showing slightly higher onset decomposition temperatures than their bishydrazido counterparts in the cited study. T[2]he novel anticancer triazines, while exhibiting good thermal stability, have lower decomposition temperatures than some of the more robust polymeric and diphenyl-substituted derivatives.

The thermal stability of 1,3,5-triazine compounds is a complex property governed by the interplay of the inherent stability of the triazine ring and the electronic and steric effects of its substituents. A comprehensive understanding of these factors, coupled with rigorous experimental evaluation using techniques such as TGA and DSC, is essential for the successful development of new drugs and materials based on this versatile heterocyclic scaffold.

Future research in this area will likely focus on the design of novel 1,3,5-triazine derivatives with tailored thermal properties for specific applications. The continued development of advanced analytical techniques, such as high-resolution mass spectrometry coupled with thermal analysis, will provide even deeper insights into the intricate decomposition pathways of these fascinating molecules.

References

  • Wesołowska, M., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(19), 6542. [Link]

  • Behrens, R., & Maharrey, S. (2005). Thermal decomposition of energetic materials. 5. reaction processes of 1,3,5-trinitrohexahydro-s-triazine below its melting point. The Journal of Physical Chemistry A, 109(50), 11527-11543. [Link]

  • Sinditskii, V. P., et al. (2020). Delving into Autocatalytic Liquid-State Thermal Decomposition of Novel Energetic 1,3,5-Triazines with Azido, Trinitroethyl, and Nitramino Groups. The Journal of Physical Chemistry B, 124(51), 11664-11675. [Link]

  • El-Ghayoury, A., et al. (2022). Synthesis of New S-Triazine Bishydrazino and Bishydrazido-Based Polymers and Their Application in Flame-Retardant Polypropylene Composites. Polymers, 14(4), 794. [Link]

  • Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • Qualitest. (2025). Differential Scanning Calorimetry Testing: Principles, Applications, and Benefits. [Link]

  • Swadley, M. J., & Li, T. (2007). Reaction Mechanism of 1,3,5-Trinitro-s-triazine (RDX) Deciphered by Density Functional Theory. Journal of Chemical Theory and Computation, 3(1), 226-234. [Link]

  • Wilkins, B., et al. (2024). A comprehensive study on the thermal properties and chemical characterization of 1,3,5-trinitroso-1,3,5-triazine (R-Salt). Propellants, Explosives, Pyrotechnics. [Link]

  • News-Medical.Net. (2019). Differential Scanning Calorimetry of Pharmaceuticals. [Link]

  • Qualitest. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. [Link]

  • ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications. [Link]

  • Torontech. (2025). TGA Sample Preparation: A Complete Guide. [Link]

  • ResearchGate. (n.d.). Figure S8. Thermogravimetric analysis (TGA) curves of melamine,... [Link]

  • da Silva, J. P., et al. (2019). Synthesis and evaluation of 1,3,5-triazine derivatives as sunscreens useful to prevent skin cancer. Bioorganic & Medicinal Chemistry Letters, 30(3), 126755. [Link]

  • scite.ai. (n.d.). Melamine And Derivatives Of Melamine. [Link]

Sources

Foundational

Crystal structure of 2,4-diamino-6-phenyl-1,3,5-triazine

An In-depth Technical Guide to the Crystal Structure of 2,4-diamino-6-phenyl-1,3,5-triazine Abstract This technical guide provides a comprehensive examination of the crystal structure of 2,4-diamino-6-phenyl-1,3,5-triazi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Crystal Structure of 2,4-diamino-6-phenyl-1,3,5-triazine

Abstract

This technical guide provides a comprehensive examination of the crystal structure of 2,4-diamino-6-phenyl-1,3,5-triazine, a molecule commonly known as benzoguanamine. As a fundamental building block in supramolecular chemistry and materials science, its structural elucidation is paramount for rational design in these fields. This document delves into the synthesis, crystallization, and detailed crystallographic analysis of benzoguanamine, with a particular focus on its robust and predictable hydrogen bonding networks. We will explore the formation of supramolecular synthons that govern its crystal packing and its interactions in co-crystals, which is of significant interest to drug development professionals for the modification of Active Pharmaceutical Ingredient (API) properties. This guide synthesizes crystallographic data with practical experimental protocols and theoretical insights, serving as an essential resource for researchers and scientists in the field.

Introduction: The Significance of Benzoguanamine in Crystal Engineering

2,4-Diamino-6-phenyl-1,3,5-triazine (benzoguanamine) is a heterocyclic organic compound distinguished by a triazine core functionalized with two amino groups and a phenyl substituent.[1] This specific arrangement of hydrogen bond donors (the amino groups) and acceptors (the ring nitrogen atoms) makes it an exemplary molecule for the study and application of crystal engineering.[2][3] Crystal engineering focuses on the design and synthesis of functional solid-state structures by controlling intermolecular interactions.[3]

The significance of benzoguanamine lies in its predictable self-assembly into well-defined supramolecular structures through robust hydrogen bonds.[2][4][5] It reliably forms a characteristic cyclic hydrogen-bonded motif, known as a synthon, which can be exploited to construct larger, more complex architectures.[2] This predictability is highly valuable in several scientific domains:

  • Drug Development: The ability of benzoguanamine to form stable co-crystals with other molecules, including Active Pharmaceutical Ingredients (APIs), is a key area of research.[2] By co-crystallizing an API with a conformer like benzoguanamine, it is possible to modify critical physicochemical properties such as solubility, stability, and bioavailability, without altering the chemical structure of the drug itself.[2][6]

  • Materials Science: Triazine derivatives are integral to the production of high-performance polymers and resins.[7][8] Understanding the crystal packing and intermolecular forces is crucial for developing new materials with tailored properties, such as enhanced thermal stability or specific optical characteristics.[3][9]

  • Medicinal Chemistry: The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and antifungal properties.[10][11][12] A thorough understanding of the structural chemistry of simple triazines like benzoguanamine provides a foundational basis for designing novel therapeutic agents.[13][14]

This guide offers an in-depth analysis of the crystal structure of benzoguanamine, providing the technical details necessary for its application in advanced research.

Synthesis and Crystallization

The reliable synthesis and subsequent crystallization of high-quality single crystals are prerequisites for any crystallographic study.

Synthesis of Benzoguanamine

The industrial synthesis of benzoguanamine is typically achieved through the base-catalyzed condensation of benzonitrile with dicyandiamide.[1][15] This method is efficient and provides a high yield of the final product.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzonitrile (1 mole equivalent) and dicyandiamide (1 mole equivalent).

  • Solvent and Catalyst Addition: Add a suitable high-boiling point solvent, such as methyl cellosolve, to the flask.[15] Introduce a base catalyst, for example, potassium hydroxide.

  • Reaction: Heat the mixture to reflux (typically 90–110 °C) with continuous stirring.[15] An exothermic reaction will initiate, leading to the precipitation of a white solid.

  • Completion and Isolation: After the initial exothermic reaction subsides, continue to reflux for several hours (e.g., 5 hours) to ensure the reaction proceeds to completion.[15]

  • Purification: Cool the reaction mixture to room temperature. Filter the crude product and wash it thoroughly with hot water to remove any unreacted starting materials and salts.

  • Drying: Dry the resulting white crystalline powder in a vacuum oven. The expected yield is typically high, and the product exhibits a melting point in the range of 227–228 °C.[1][15]

Single Crystal Growth

Growing crystals of sufficient size and quality for single-crystal X-ray diffraction is a critical, and often empirical, step. Slow evaporation is a widely used and effective method.

  • Solvent Selection: Prepare a saturated solution of purified benzoguanamine in a suitable solvent at an elevated temperature. Methanol is a commonly used solvent for this purpose.[3][5]

  • Solution Preparation: Gently heat the solvent and add small portions of benzoguanamine powder with stirring until no more solute dissolves.

  • Filtration: Hot-filter the saturated solution through a syringe filter or fluted filter paper into a clean vial to remove any particulate impurities.

  • Evaporation: Cover the vial with a cap or parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

  • Incubation: Leave the vial undisturbed in a vibration-free environment at a constant, ambient temperature.

  • Crystal Harvest: Colorless, plate-like crystals should form over a period of several days to two weeks.[3] Once the crystals have reached a suitable size, they can be carefully harvested from the mother liquor.

The diagram below illustrates the general workflow from synthesis to obtaining single crystals.

Synthesis_Crystallization_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization Reactants Benzonitrile + Dicyandiamide Reaction Reflux with Base in Solvent Reactants->Reaction Heat Purification Filtration & Washing Reaction->Purification Product Benzoguanamine Powder Purification->Product Dissolution Prepare Saturated Solution in Methanol Product->Dissolution Transfer Evaporation Slow Evaporation Dissolution->Evaporation Filter Crystals Single Crystals Evaporation->Crystals Incubate

Caption: Workflow for the synthesis and single-crystal growth of benzoguanamine.

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice.

Crystallographic Data

The crystal structure of benzoguanamine has been determined, and its data is available in crystallographic databases. It often crystallizes in a monoclinic space group. When co-crystallized, the resulting crystal system can vary. Below is a table summarizing representative crystallographic data for a benzoguanamine co-crystal.

ParameterValue (Benzoguanamine-Sorbic Acid Co-crystal)[16]
Chemical Formula C₉H₉N₅ · C₆H₈O₂
Formula Weight 299.34
Crystal System Monoclinic
Space Group C2/c
a (Å) 33.867 (2)
b (Å) 7.4289 (3)
c (Å) 12.2015 (8)
α (°) 90
β (°) 94.241 (2)
γ (°) 90
Volume (ų) 3061.4 (3)
Z 8
Temperature (K) 120
Calculated Density (Mg m⁻³) 1.299
Radiation (Å) Mo Kα (λ = 0.71073)
Final R indices [I>2σ(I)] R1 = 0.059, wR2 = 0.150

Note: Z is the number of formula units in the unit cell. R indices are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data.

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

The process of determining a crystal structure via SC-XRD follows a well-defined series of steps, from data collection to final structure refinement.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using cryo-oil.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector.[3] The crystal is cooled under a stream of nitrogen gas (e.g., to 120 K) to minimize thermal vibrations.[16] A series of diffraction images are collected as the crystal is rotated.

  • Data Reduction: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for experimental factors.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5][16]

  • Validation: The final structural model is validated using crystallographic software to ensure its chemical and geometric reasonableness. The final data is often deposited in a crystallographic database like the Cambridge Structural Database (CSD).

The following diagram outlines the key stages of a single-crystal X-ray diffraction experiment.

SCXRD_Workflow Crystal Select & Mount Single Crystal DataCollection X-ray Data Collection Crystal->DataCollection DataReduction Data Processing & Reduction DataCollection->DataReduction StructureSolution Structure Solution (Direct Methods) DataReduction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & Deposition Refinement->Validation

Caption: A simplified workflow for crystal structure determination using SC-XRD.

In-depth Analysis of the Crystal Structure

The crystal structure of benzoguanamine is primarily dictated by a network of highly directional N-H···N hydrogen bonds, leading to a predictable and stable supramolecular assembly.

The Supramolecular Synthon Approach

In crystal engineering, a supramolecular synthon is a robust structural unit formed by specific and reliable intermolecular interactions.[2] Benzoguanamine is a classic example of a molecule that forms predictable synthons.

  • Homosynthon: This involves the self-assembly of identical molecules. Two benzoguanamine molecules readily form a cyclic, eight-membered ring motif through two N-H···N hydrogen bonds.[2] This is denoted using graph-set notation as an R²₂(8) ring. This interaction is highly robust and is the primary driver of its crystal packing. These base-paired dimers then link to form one-dimensional zig-zag chains or ribbons.[2][4][5]

  • Heterosynthon: This involves interactions between different molecules, most commonly seen in co-crystals. When benzoguanamine is co-crystallized with a carboxylic acid, a different R²₂(8) motif is formed.[2] This involves two hydrogen bonds: one N-H···O bond from the triazine's amino group to the acid's carbonyl oxygen, and one O-H···N bond from the acid's hydroxyl group to a triazine ring nitrogen.[2][4][5]

Key Intermolecular Interactions

The stability and dimensionality of the crystal structure are governed by several key interactions:

  • N-H···N Hydrogen Bonds: As described above, this is the dominant interaction, leading to the formation of the R²₂(8) homosynthon with bond distances typically around 3.0-3.1 Å.[2]

  • N-H···O Hydrogen Bonds: In co-crystals with oxygen-containing molecules like carboxylic acids, these interactions compete with and complement the N-H···N bonds to form stable heterosynthons.[4]

  • π-π Stacking: The phenyl rings and the electron-deficient triazine rings can engage in π-π stacking interactions, which help to stabilize the three-dimensional packing of the hydrogen-bonded layers or ribbons.[2] The centroid-to-centroid distance for such interactions is typically around 3.6-3.7 Å.[2]

The diagram below illustrates the fundamental hydrogen-bonding synthons formed by benzoguanamine.

Synthons cluster_homo R²₂(8) Homosynthon cluster_hetero R²₂(8) Heterosynthon B1 Benzoguanamine 1 B2 Benzoguanamine 2 B1->B2 N-H···N B2->B1 N-H···N B3 Benzoguanamine CA Carboxylic Acid B3->CA N-H···O CA->B3 O-H···N

Caption: Common R²₂(8) hydrogen bonding motifs involving benzoguanamine.

Physicochemical Properties & Spectroscopic Characterization

Beyond its crystal structure, a full understanding of benzoguanamine requires knowledge of its fundamental physicochemical properties and spectroscopic signatures.

Physical and Chemical Properties
PropertyValueSource(s)
IUPAC Name 6-phenyl-1,3,5-triazine-2,4-diamine[17]
Molecular Formula C₉H₉N₅[17][18][19]
Molar Mass 187.20 g/mol [17][18]
Appearance White crystalline powder[7][15][17][20]
Melting Point 227–228 °C[1][15][20]
Solubility Very poorly soluble in water; soluble in methanol, methyl cellosolve.[17]
Density ~1.42 g/cm³[1][20]
Spectroscopic Data
  • Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying functional groups and observing the effects of hydrogen bonding. Key bands include N-H stretching vibrations for the amino groups and characteristic C=N stretching frequencies for the triazine ring. In co-crystals, a significant shift in the C=O stretching frequency of a carboxylic acid to a lower wavenumber is indicative of its involvement in hydrogen bonding.[3][21]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra typically show signals for the amino protons, as well as aromatic protons from the phenyl ring. The chemical shifts can be influenced by the solvent and concentration due to hydrogen bonding effects.[17][21]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry shows a prominent molecular ion peak (M+) at m/z 188 (due to protonation) or 187, confirming the molecular weight of the compound.[3][19][22]

  • Thermogravimetric Analysis (TGA): TGA studies show that benzoguanamine and its co-crystals are generally stable up to temperatures around 150 °C or higher, after which decomposition occurs.[3]

Applications and Future Outlook

The detailed structural knowledge of benzoguanamine directly informs its application in both drug development and materials science.

The workflow from structural understanding to application is a cornerstone of modern chemical research. By characterizing the fundamental crystal structure and intermolecular interactions, scientists can rationally design new materials and pharmaceutical formulations with improved characteristics.

Applications_Workflow cluster_core Core Knowledge cluster_design Rational Design cluster_apps Applications Structure Crystal Structure (Molecular Geometry, Packing) CoCrystal Co-crystal Design (Synthon Approach) Structure->CoCrystal Interactions Intermolecular Forces (H-Bonding Synthons, π-π Stacking) Interactions->CoCrystal Polymer Polymer & Resin Formulation Interactions->Polymer Pharma Improved APIs (Solubility, Stability) CoCrystal->Pharma Materials Advanced Materials (Coatings, Binders) Polymer->Materials

Caption: Relationship between structural understanding and practical applications.

The future of research involving benzoguanamine and its derivatives remains vibrant. Key areas of interest include:

  • Polymorph Screening: Investigating the existence of different crystalline forms (polymorphs) of benzoguanamine and its co-crystals, as different polymorphs can have significantly different properties.[6]

  • Multi-component Crystals: Expanding beyond two-component co-crystals to design and synthesize ternary or even quaternary systems to achieve more complex functionalities.

  • Functional Materials: Exploring its use in creating porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), for applications in gas storage or catalysis.

Conclusion

2,4-Diamino-6-phenyl-1,3,5-triazine is a molecule of fundamental importance in the field of crystal engineering. Its crystal structure is elegantly governed by a robust and predictable R²₂(8) hydrogen-bonded homosynthon, which directs its self-assembly into well-ordered supramolecular architectures. This same propensity for forming strong, directional interactions allows it to serve as an exceptional co-former in the creation of multi-component crystals, providing a powerful tool for modifying the solid-state properties of APIs and other functional molecules. The detailed understanding of its synthesis, crystallization, and structural chemistry, as outlined in this guide, provides researchers, scientists, and drug development professionals with the foundational knowledge required to harness its potential in creating the next generation of advanced materials and pharmaceutical products.

References

  • Taylor & Francis. (2019, April 3). Co-crystal structures of 2,4-diamino-6-phenyl-1,3,5-triazine. Retrieved from [Link]

  • Thanigaimani, K., Muthiah, P. T., & Lynch, D. E. (2007). Hydrogen-bonding patterns in the cocrystal 2,4-diamino-6-phenyl-1,3,5-triazine–sorbic acid (1/1). ResearchGate. Retrieved from [Link]

  • IUCr Journals. (2007). Hydrogen-bonding patterns in the cocrystal 2,4-diÂamino-6-phenyl-1,3,5-triazine–sorbic acid (1/1). Retrieved from [Link]

  • Saczewski, F., Bułakowska, A., Bednarski, P., & Grunert, R. (2006). Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 41(2), 219-25. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoguanamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 139175070 | C18H18N10. PubChem. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and In. Retrieved from [Link]

  • ACS Publications. (2025, July 19). Four Benzoguanamine-Based Birefringent Crystals with Excellent Optical Anisotropy. Inorganic Chemistry. Retrieved from [Link]

  • Zenodo. (2017, July 20). XRD Studies, Spectral Characteristics, TGA and DFT of 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, April 16). 2,4-Diamino-6-phenyl-1,3,5-triazin-1-ium nitrate: intriguing crystal structure with high Z′/Z′′ and hydrogen bond numbers and Hirshfeld surface analysis of intermolecular interactions. CrystEngComm. Retrieved from [Link]

  • de la Hoz, A., et al. (2004). Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, 28, 952-958. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen-bonding patterns in the cocrystal 2,4-diamino-6-phenyl-1,3,5-triazine–sorbic acid (1/1). Retrieved from [Link]

  • Restek. (n.d.). Benzoguanamine. EZGC Method Translator. Retrieved from [Link]

  • ResearchGate. (2023, March 20). (PDF) XRD Studies, Spectral Characteristics, TGA and DFT of 2,4-Diamino-6-phenyl-1,3,5-triazine: Phenylthioacetic Acid Cocrystal. Retrieved from [Link]

  • R Discovery. (2008, November 5). Supramolecular hydrogen-bonded 1D arrangement in the crystals of 2,4-diamino-6-benzyl-1,3,5-triazine and 2,4-diamino-6-(4′-methylbenzyl). Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoguanamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported approaches for the synthesis of benzoguanamine. Retrieved from [Link]

  • Haz-Map. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Missing puzzle in crystal engineering: 2-pyridone and[2][5][17]-triazine-2,4-diamine, the two most common cyclic hydrogen bonding sticky sites, in a single core. CrystEngComm. Retrieved from [Link]

  • MDPI. (2025, May 7). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Retrieved from [Link]

  • Alzchem Group. (n.d.). 2,4-Diamino-6-phenyl-1,3,5-triazine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOGUANAMINE. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST WebBook. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2012, September 13). Polymorphism: Quality rationalization, mitigation and authentication strategies with respect to regulatory compliances in pharmaceutical industry. Retrieved from [Link]

  • ScienceDirect. (2018, October 4). Partial replacement of melamine by benzoguanamine in MUF resins towards improved flexibility of agglomerated cork panels. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Nucleophilic Substitution on 2,4-Diphenyl-1,3,5-triazine Derivatives

Introduction: The Strategic Importance of Functionalized 2,4-Diphenyl-1,3,5-triazines The 1,3,5-triazine scaffold is a cornerstone in modern medicinal chemistry and materials science.[1] Its inherent electronic propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Functionalized 2,4-Diphenyl-1,3,5-triazines

The 1,3,5-triazine scaffold is a cornerstone in modern medicinal chemistry and materials science.[1] Its inherent electronic properties and the ability to be precisely functionalized at three distinct positions make it a privileged core for the development of a diverse array of molecules. When substituted with two phenyl groups at the 2- and 4-positions, the resulting 2,4-diphenyl-1,3,5-triazine core offers a rigid and electronically tunable platform. Further functionalization at the 6-position through nucleophilic substitution unlocks a vast chemical space, leading to the creation of novel therapeutics, advanced materials for organic light-emitting diodes (OLEDs), and specialized chemical probes.[2][3]

This technical guide provides a comprehensive overview of the principles and protocols for conducting nucleophilic substitution on 2,4-diphenyl-1,3,5-triazine systems. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven experimental procedures, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors.

Core Principles: Understanding the Nucleophilic Aromatic Substitution (SNAr) on the Triazine Ring

The chemistry of 2,4-diphenyl-1,3,5-triazines is dominated by nucleophilic aromatic substitution (SNAr). The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency renders the carbon atoms highly electrophilic and susceptible to attack by nucleophiles.[1] For a successful substitution reaction to occur, a good leaving group must be present on the triazine core. In the context of 2,4-diphenyl-1,3,5-triazines, the most versatile and commonly employed precursor is 2-chloro-4,6-diphenyl-1,3,5-triazine .[2]

The SNAr mechanism on this substrate proceeds via a two-step addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]

  • Chloride Elimination: The aromaticity of the triazine ring is restored through the expulsion of the chloride ion, which is an excellent leaving group.[1]

The presence of the two electron-withdrawing phenyl groups further enhances the electrophilicity of the carbon at the 6-position, facilitating the nucleophilic attack.

Experimental Workflows and Protocols

A successful nucleophilic substitution strategy on the 2,4-diphenyl-1,3,5-triazine core begins with the efficient synthesis of the key intermediate, 2-chloro-4,6-diphenyl-1,3,5-triazine.

Part 1: Synthesis of the Key Precursor: 2-Chloro-4,6-diphenyl-1,3,5-triazine

The most common route to 2-chloro-4,6-diphenyl-1,3,5-triazine involves the sequential substitution of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). This can be achieved via Friedel-Crafts reaction with benzene or through cross-coupling reactions.

Protocol 1: Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine via Friedel-Crafts Reaction [4]

This protocol describes a robust method for the double arylation of cyanuric chloride.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)

  • Benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Inert solvent (e.g., 1,2-dichloroethane or nitrobenzene)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in the inert solvent.

  • Add benzene (2.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (2.2 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice containing concentrated HCl.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, 5% sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or a hexane/ethyl acetate mixture) to afford pure 2-chloro-4,6-diphenyl-1,3,5-triazine.

Part 2: Nucleophilic Substitution on 2-Chloro-4,6-diphenyl-1,3,5-triazine

With the key precursor in hand, a wide variety of nucleophiles can be introduced at the 6-position. The choice of solvent and base is crucial for achieving high yields and purity.

Protocol 2: General Procedure for N-Nucleophile Substitution (Amination)

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine

  • Amine of choice (1.1 - 1.5 eq)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA)) (1.5 - 2.0 eq)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or 1,4-Dioxane)

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq) in the chosen anhydrous solvent.

  • Add the amine (1.1 - 1.5 eq) to the solution.

  • Add the base (1.5 - 2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. For less reactive amines, heating to 50-80 °C may be necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salt.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 3: General Procedure for O-Nucleophile Substitution (Alkoxylation/Aryloxylation)

This protocol is suitable for alcohols and phenols.

Materials:

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine

  • Alcohol or phenol of choice (1.1 - 1.5 eq)

  • A strong base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)) (1.2 - 1.5 eq)

  • Anhydrous aprotic solvent (e.g., THF or Dimethylformamide (DMF))

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, suspend the base (e.g., NaH, 60% dispersion in mineral oil) (1.2 - 1.5 eq) in the anhydrous solvent.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of the alcohol or phenol (1.1 - 1.5 eq) in the same anhydrous solvent.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding alkoxide or phenoxide.

  • Add a solution of 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq) in the anhydrous solvent to the freshly prepared nucleophile solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Heating may be required for less reactive nucleophiles.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.[5]

Protocol 4: General Procedure for S-Nucleophile Substitution (Thiolation)

This protocol is suitable for thiols.

Materials:

  • 2-Chloro-4,6-diphenyl-1,3,5-triazine

  • Thiol of choice (1.1 - 1.5 eq)

  • A base (e.g., DIPEA, TEA, or Potassium carbonate (K₂CO₃)) (1.5 - 2.0 eq)

  • Anhydrous aprotic solvent (e.g., THF, DMF, or Acetonitrile)

Procedure:

  • In a clean, dry reaction vessel, dissolve the thiol (1.1 - 1.5 eq) in the anhydrous solvent.

  • Add the base (1.5 - 2.0 eq) and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup as described in Protocol 2.

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions for the nucleophilic substitution on 2-chloro-4,6-diphenyl-1,3,5-triazine.

Nucleophile TypeExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Nitrogen AnilineDIPEATHF25 - 6012 - 24
MorpholineTEADCM258 - 16
Oxygen PhenolNaHDMF25 - 804 - 12
Methanolt-BuOKTHF0 - 252 - 6
Sulfur ThiophenolK₂CO₃Acetonitrile25 - 502 - 8

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams outline the reaction mechanism and the general experimental workflow.

SNAr_Mechanism cluster_0 SNAr Mechanism on 2-Chloro-4,6-diphenyl-1,3,5-triazine Reactants 2-Chloro-4,6-diphenyl-1,3,5-triazine + Nu:⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining) Product 2-Nu-4,6-diphenyl-1,3,5-triazine + Cl⁻ Meisenheimer->Product Chloride Elimination

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Experimental_Workflow Start Start: 2-Chloro-4,6-diphenyl-1,3,5-triazine Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Reagents Add Nucleophile and Base Dissolve->Add_Reagents React Stir at Appropriate Temperature Add_Reagents->React Monitor Monitor by TLC React->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Chromatography/Recrystallization) Workup->Purify Final_Product Final Product Purify->Final_Product

Caption: General experimental workflow for nucleophilic substitution.

Troubleshooting and Expert Insights

  • Low Yields:

    • Inactive Nucleophile: Ensure the nucleophile is of high purity and, for O- and S-nucleophiles, that the corresponding salt is pre-formed effectively.

    • Insufficient Base: The base is crucial for scavenging the HCl byproduct (for N-nucleophiles) or for generating the active nucleophile (for O- and S-nucleophiles). Ensure the correct stoichiometry is used.

    • Reaction Temperature: Some less reactive nucleophiles may require elevated temperatures to proceed at a reasonable rate.

  • Incomplete Reactions:

    • Moisture: The presence of water can quench strong bases like NaH and may hydrolyze the starting material. Ensure all glassware is flame-dried and solvents are anhydrous.

    • Reaction Time: Allow sufficient time for the reaction to go to completion, as confirmed by TLC.

  • Side Reactions:

    • Di-substitution: While less common with the diphenyl-substituted triazine compared to cyanuric chloride, ensure the stoichiometry of the nucleophile is controlled to avoid potential side reactions if other leaving groups are present.

Safety Precautions

  • Cyanuric Chloride: Is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Bases: Strong bases like sodium hydride are highly reactive and flammable. Handle with care under an inert atmosphere.

  • Solvents: Many organic solvents are flammable and/or toxic. Always consult the Safety Data Sheet (SDS) for each reagent and solvent before use.

Conclusion

The nucleophilic substitution on 2-chloro-4,6-diphenyl-1,3,5-triazine is a robust and versatile method for the synthesis of a wide range of functionalized triazine derivatives. By understanding the underlying SNAr mechanism and carefully controlling the reaction conditions, researchers can efficiently access novel molecules with tailored properties for applications in drug discovery, materials science, and beyond. This guide provides a solid foundation of protocols and expert insights to facilitate these synthetic endeavors.

References

  • Yamanaka, H., et al. (1987). Reaction of 2,4-Diphenyl-1,3,5-triazine Derivatives with Nucleophiles. HETEROCYCLES, 26(11). Available at: [Link]

  • R Discovery. (1987). Reaction of 2,4-Diphenyl-1,3,5-triazine Derivatives with Nucleophiles. Available at: [Link]

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-100. Available at: [Link]

  • Sharma, V., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 536. Available at: [Link]

  • Li, J., et al. (2021). Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models. New Journal of Chemistry, 45(40), 18763-18771. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,5-triazines. Available at: [Link]

  • Wang, D., et al. (2021). Palladium‐Catalyzed C−H Functionalization of Diaryl 1,3,5‐Triazines. European Journal of Organic Chemistry, 2021(11), 1735-1739. Available at: [Link]

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1). Available at: [Link]

  • Zhang, W., et al. (2008). Fluorous 2,4-Dichloro-1,3,5-triazines (F-DCTs) as Nucleophile Scavengers. Molecules, 13(5), 1083-1092. Available at: [Link]

  • Molbase. (2019). 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works. Available at: [Link]

  • Wang, Y., et al. (2022). Photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines. Chemical Communications, 58(65), 9091-9094. Available at: [Link]

  • Hylsová, M., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(22), 13083-13095. Available at: [Link]

  • Kumar, D., et al. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein Journal of Organic Chemistry, 16, 1447-1455. Available at: [Link]

  • Krasovskiy, A., et al. (2010). Preparation of 2-Magnesiated 1,3,5-Triazines via an Iodine−Magnesium Exchange. Organic Letters, 12(23), 5574-5577. Available at: [Link]

Sources

Application

Utilizing 2,4-Diphenyl-1,3,5-triazine Scaffolds in Dye-Sensitized Solar Cells (DSSCs): Design, Synthesis, and Photovoltaic Optimization

Target Audience: Materials Scientists, Synthetic Chemists, and Photovoltaic Researchers Document Type: Advanced Application Note & Experimental Protocol Executive Summary The continuous evolution of Dye-Sensitized Solar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Synthetic Chemists, and Photovoltaic Researchers Document Type: Advanced Application Note & Experimental Protocol

Executive Summary

The continuous evolution of Dye-Sensitized Solar Cells (DSSCs) relies heavily on the molecular engineering of metal-free organic sensitizers. Among the most promising architectural motifs is the Donor-π-Acceptor (D-π-A) framework. Within this paradigm, 2,4-diphenyl-1,3,5-triazine (DPT) has emerged as a highly effective electron-withdrawing group (EWG) and π-bridge. Due to its exceptional electron affinity, deep Lowest Unoccupied Molecular Orbital (LUMO) levels, and planar geometry, the DPT core facilitates robust intramolecular charge transfer (ICT) and efficient electron injection into the semiconductor conduction band [1].

This application note provides a comprehensive, self-validating guide to the mechanistic rationale, synthesis, and device fabrication protocols for utilizing DPT-based sensitizers in high-efficiency DSSCs.

Mechanistic Rationale: The DPT Advantage

The selection of 2,4-diphenyl-1,3,5-triazine over traditional cyanoacrylic acid acceptors or simple phenyl bridges is driven by three distinct physicochemical advantages:

  • Enhanced Electron-Withdrawing Capability: The 1,3,5-triazine ring contains three highly electronegative nitrogen atoms. This significantly lowers the LUMO energy level of the dye, creating a strong thermodynamic driving force for directional electron flow from the donor moiety to the acceptor [2].

  • Steric Hindrance and Anti-Aggregation: A primary failure mode in DSSCs is the aggregation of planar dyes on the TiO₂ surface via π-π stacking, which leads to intermolecular energy transfer and non-radiative decay (aggregation-induced quenching). The bulky phenyl rings at the 2- and 4-positions of the triazine core sterically disrupt this stacking, preserving the excited-state lifetime and improving overall electron injection efficiency [3].

  • Thermal and Photochemical Stability: The aromatic stability of the triazine core ensures that the sensitizer can withstand the continuous excitation-oxidation-reduction cycles required for long-term DSSC operation.

Energy Level Alignment & Charge Transfer Dynamics

For a DSSC to function efficiently, the dye's LUMO must be higher (more negative vs. NHE) than the conduction band (CB) of the TiO₂ photoanode, while its Highest Occupied Molecular Orbital (HOMO) must be lower (more positive) than the redox potential of the electrolyte (e.g., I⁻/I₃⁻). The DPT core specifically tunes the LUMO to ensure rapid, unidirectional photoinduced electron transfer (PET).

EnergyLevels Photon Photon (hv) Dye_HOMO Dye HOMO (Donor) Photon->Dye_HOMO Excitation Dye_LUMO Dye LUMO (DPT Acceptor) Dye_HOMO->Dye_LUMO ICT Process TiO2_CB TiO2 Conduction Band Dye_LUMO->TiO2_CB Electron Injection FTO FTO Anode TiO2_CB->FTO Transport Circuit External Circuit FTO->Circuit Electrical Work Pt_CE Pt Counter Electrode Circuit->Pt_CE e- Return Electrolyte I-/I3- Electrolyte Pt_CE->Electrolyte Reduction (I3- to I-) Electrolyte->Dye_HOMO Regeneration (I- to I3-)

Figure 1: Energy level alignment and electron transfer pathway in a DPT-sensitized DSSC.

Protocol I: Synthesis and Validation of DPT-Based Sensitizers

The synthesis of DPT-based D-π-A dyes typically employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is chosen for its high functional group tolerance and excellent regioselectivity.

Synthesis Procedure
  • Preparation: In an oven-dried Schlenk flask, combine the donor-π-spacer boronic acid (e.g., triphenylamine-boronic acid, 1.2 eq) and the halogenated DPT acceptor (e.g., 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, 1.0 eq).

  • Catalyst & Base: Add Pd(PPh3​)4​ (5 mol%) as the catalyst and K2​CO3​ (3.0 eq) as the base.

  • Solvent System: Dissolve the mixture in a degassed solvent blend of THF/H₂O (4:1 v/v). Causality: The biphasic system ensures solubility of both the organic precursors (THF) and the inorganic base (H₂O), while degassing prevents the oxidative deactivation of the Pd(0) catalyst.

  • Reaction: Reflux the mixture under an argon atmosphere at 85°C for 18 hours.

  • Workup: Cool to room temperature, extract with dichloromethane (DCM), wash with brine, and dry over anhydrous MgSO4​ . Concentrate via rotary evaporation.

  • Purification: Purify the crude product via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Self-Validating QA/QC Steps
  • TLC Tracking: Ensure the disappearance of the starting halogenated DPT spot. The product spot will exhibit strong fluorescence under 365 nm UV light due to extended π-conjugation.

  • NMR Verification: In ¹³C NMR, the highly deshielded carbons of the central 1,3,5-triazine ring must appear in the downfield region of 169–172 ppm . This confirms the integrity of the triazine core [4].

  • Optical Validation: Perform UV-Vis spectroscopy. A successful coupling will result in a significant bathochromic (red) shift in the absorption maximum ( λmax​ ) compared to the isolated donor, confirming the establishment of the ICT transition [2].

Protocol II: DSSC Device Fabrication and Assembly

Device fabrication must be meticulously controlled. The following protocol integrates self-validating checkpoints to ensure optimal photovoltaic performance.

Fabrication Clean 1. Substrate Cleaning FTO glass sonicated in detergent, DI water, ethanol, acetone TiO2 2. Mesoporous TiO2 Coating Screen printing (10 μm thick) & Sintering at 500°C Clean->TiO2 TiCl4 3. TiCl4 Post-Treatment 40 mM TiCl4 at 70°C, followed by re-sintering TiO2->TiCl4 Dye 4. Dye Sensitization Immersion in 0.3 mM DPT-dye solution for 18-24 h TiCl4->Dye Assemble 6. Cell Assembly 25 μm Surlyn spacer, hot-press sealing at 110°C Dye->Assemble CE 5. Counter Electrode Prep Drop-casting H2PtCl6, thermal reduction at 400°C CE->Assemble Electrolyte 7. Electrolyte Injection Vacuum backfilling through pre-drilled CE hole Assemble->Electrolyte

Figure 2: Step-by-step workflow for the fabrication of DPT-based Dye-Sensitized Solar Cells.

Photoanode Preparation
  • Substrate Cleaning: Sonicate Fluorine-doped Tin Oxide (FTO) glass sequentially in detergent, deionized water, ethanol, and acetone for 15 minutes each. Causality: Removes organic residues that increase series resistance.

  • TiO₂ Deposition: Screen-print a layer of mesoporous TiO₂ paste onto the FTO. Sinter at 500°C for 30 minutes. Validation: Use a profilometer to verify a film thickness of ~10–12 μm.

  • TiCl₄ Treatment (Critical Step): Immerse the cooled electrodes in a 40 mM aqueous TiCl4​ solution at 70°C for 30 minutes, wash with water/ethanol, and re-sinter at 500°C. Causality: This deposits a thin, highly pure TiO₂ shell over the mesoporous scaffold, increasing the surface roughness for higher dye loading and passivating surface trap states to reduce electron recombination.

Sensitization and Assembly
  • Dye Loading: Immerse the still-warm (80°C) TiO₂ electrodes into a 0.3 mM solution of the DPT-based dye in a mixture of acetonitrile/tert-butanol (1:1 v/v) for 18–24 hours in the dark. Causality: Immersing while warm prevents ambient moisture from occupying the TiO₂ binding sites.

  • Counter Electrode: Drill a small hole in a separate piece of cleaned FTO glass. Drop-cast a 5 mM solution of H2​PtCl6​ in isopropanol and heat at 400°C for 15 minutes to form a catalytic Pt layer.

  • Sealing: Sandwich a 25 μm Surlyn thermoplastic frame between the photoanode and the counter electrode. Apply heat (~110°C) and pressure to seal the cell.

  • Electrolyte Injection: Introduce the iodine-based electrolyte (e.g., 0.6 M BMII, 0.03 M I2​ , 0.1 M guanidinium thiocyanate, 0.5 M 4-tert-butylpyridine in acetonitrile) through the pre-drilled hole using vacuum backfilling. Seal the hole with a thin glass cover and Surlyn.

Quantitative Performance Analysis

The incorporation of the DPT core significantly impacts the photovoltaic parameters of the DSSC. The performance is evaluated using the short-circuit current density ( Jsc​ ), open-circuit voltage ( Voc​ ), fill factor (FF), and overall Power Conversion Efficiency (PCE).

Table 1: Comparative Photovoltaic Parameters of Triazine-Bridged Sensitizers vs. Standards [1][5]

Sensitizer / DyeMolecular Architecture Jsc​ (mA/cm²) Voc​ (V)Fill Factor (FF)PCE (%)
Zn[Porph]-H₂[Porph] (4) Porphyrin Donor + Triazine-Glycine Anchor10.450.6500.654.46%
Zn[Porph]-Zn[Porph] (5a) Porphyrin Donor + Triazine-Carboxylic Anchor11.200.6800.695.28%
Zn[Porph]-Zn[Porph] (2) Symmetrical Porphyrin + Triazine8.850.6100.673.61%
N719 (Reference) Ruthenium Bipyridine Complex~16.000.7500.70~8.40%

Data Interpretation: The presence of dual carboxylic acid anchoring groups on the triazine core (as seen in dyad 5a) results in a more effective binding capacity onto the TiO₂ film compared to a single glycine anchor (dyad 4). Furthermore, Electrochemical Impedance Spectroscopy (EIS) of these devices demonstrates that the DPT core effectively increases charge recombination resistance ( Rrec​ ), leading to longer electron lifetimes ( τe​ ) and enhanced Voc​ .

Conclusion

The 2,4-diphenyl-1,3,5-triazine (DPT) moiety is a highly versatile and robust building block for organic sensitizers in DSSCs. By functioning as a potent electron-withdrawing bridge, it facilitates rapid intramolecular charge transfer while its bulky phenyl substituents actively suppress detrimental dye aggregation. Adhering to the stringent synthesis and device fabrication protocols outlined above ensures the realization of highly stable, metal-free photovoltaic devices with optimized power conversion efficiencies.

References

  • Sharma, G. D., et al. (2013). Efficient Sensitization of Dye-Sensitized Solar Cells by Novel Triazine-Bridged Porphyrin–Porphyrin Dyads. Inorganic Chemistry, ACS Publications. Available at:[Link]

  • Kim, M.-J., et al. (2021). meta-Terphenyl linked donor–π–acceptor dyads: intramolecular charge transfer controlled by electron acceptor group tuning. RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • Thomas, et al. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. Molecules, MDPI. Available at:[Link]

Sources

Method

Application Note: Step-by-Step Synthesis of Triazine-Based Phosphorescent Emitters

Abstract & Mechanistic Overview Triazine-based luminescent materials have emerged as cornerstone scaffolds in both next-generation organic light-emitting diodes (OLEDs) and advanced bio-imaging probes for drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Overview

Triazine-based luminescent materials have emerged as cornerstone scaffolds in both next-generation organic light-emitting diodes (OLEDs) and advanced bio-imaging probes for drug development[1][2]. The highly electron-deficient nature of 1,3,5-triazine and 1,2,4-triazine cores effectively lowers the Lowest Unoccupied Molecular Orbital (LUMO). This facilitates efficient electron transport and enables highly tunable intramolecular charge transfer (ICT)[3].

When coordinated with heavy metals like Iridium(III) to form phosphorescent complexes, or when paired with strong electron donors to form Thermally Activated Delayed Fluorescence (TADF) emitters, these molecules can harvest 100% of excitons (both singlet and triplet states)[1]. This application note provides a validated, step-by-step protocol for synthesizing triazine-based Ir(III) phosphorescent complexes, highlighting the mechanistic causality behind each synthetic choice to bridge the gap between materials science and bio-analytical assay development[4].

Mechanistic Workflow

G LIG Step 1: Ligand Synthesis (Triazine Core) COM Step 3: Complexation & Ligand Exchange LIG->COM Purified Ligand DIM Step 2: Ir(III) Dimer Formation DIM->COM Precursor PUR Step 4: Purification & In-Process Control COM->PUR Crude Complex APP Application: OLEDs & Bio-Sensing PUR->APP Validated Emitter

Workflow for the synthesis and validation of triazine-based Ir(III) phosphorescent emitters.

Experimental Protocol: Synthesis of Cyclometalated Ir(III) Triazine Complexes

Phase 1: Synthesis of the μ -Chloro-Bridged Iridium Dimer
  • Action : In a 100 mL round-bottom flask, suspend Iridium(III) chloride hydrate ( IrCl3​⋅xH2​O , 1.0 equiv) and the primary cyclometalating ligand (e.g., 2-phenylpyridine, 2.5 equiv) in a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water. Degas the mixture with N2​ for 15 minutes, then heat to 120 °C and reflux for 24 hours.

  • Causality : The highly polar, high-boiling mixed solvent system ensures the solubility of both the inorganic Ir(III) salt and the organic ligand. The high thermal energy is strictly required to overcome the activation barrier for C-H bond activation during the cyclometalation process, ultimately yielding the thermodynamically stable [Ir(ppy)2​Cl]2​ dimer.

  • Isolation : Cool to room temperature. Add water to precipitate the dimer. Filter, wash sequentially with ethanol and hexane, and dry under vacuum.

Phase 2: Synthesis of the Triazine Ancillary Ligand
  • Action : To synthesize a 1,2,4-triazine derivative (e.g., 3-(pyridin-2-yl)-1,2,4-triazine), react the corresponding α -dicarbonyl compound with a pyridyl-amidrazone in ethanol at room temperature[5].

  • Causality : This condensation selectively forms the conjugated 1,2,4-triazine ring. The inclusion of the pyridine moiety provides a robust, bidentate N,N-coordination pocket. This specific geometry is essential for stable chelation to the Ir(III) center, preventing ligand dissociation in complex biological matrices (e.g., blood serum) or high-voltage OLED environments[4].

Phase 3: Complexation and Ligand Exchange
  • Action : Dissolve the [Ir(ppy)2​Cl]2​ dimer (1.0 equiv) and the synthesized triazine ligand (2.2 equiv) in a 1:1 mixture of dichloromethane (DCM) and methanol. Add Silver trifluoromethanesulfonate (AgOTf) (2.2 equiv) to the mixture. Stir the mixture under an inert N2​ atmosphere at 50 °C for 12 hours.

  • Causality : The chloride bridge in the Ir(III) dimer is highly stable and resists direct substitution. AgOTf acts as a powerful chloride scavenger; the precipitation of insoluble AgCl provides the necessary thermodynamic driving force to cleave the dimer. This generates a reactive, coordinatively unsaturated Ir(III) intermediate that rapidly captures the triazine ligand to form the final phosphorescent complex.

Phase 4: Purification and Self-Validation
  • Action : Filter the reaction mixture through a Celite pad to remove the AgCl precipitate. Concentrate the filtrate and purify via silica gel column chromatography using a DCM/Methanol gradient.

  • Self-Validation (In-Process Control) : Monitor the eluting fractions using a handheld UV lamp (365 nm). The target phosphorescent complex will exhibit intense, long-lived luminescence (e.g., red or orange, depending on the triazine substituents). This allows for immediate visual confirmation of product elution and separation from non-emissive impurities. Trace impurities must be removed as they act as exciton quenchers, drastically reducing the photoluminescence quantum yield (PLQY).

  • Characterization : Validate structural integrity via 1H NMR and assess photophysical properties via UV-Vis absorption and photoluminescence (PL) spectroscopy[6].

Quantitative Data: Photophysical Properties

To benchmark the synthesized compounds, the table below summarizes the photophysical properties of prominent triazine-based phosphorescent and TADF emitters utilized across industry and research.

Emitter / ComplexCore AcceptorEmission λmax​ (nm)PLQY (%)Primary Application
TrzIAc 1,3,5-Triazine~520 (Green)97.0High-EQE TADF OLEDs[1]
DMAC-TRZ 1,3,5-Triazine468 (Blue)~90.0Blue TADF OLEDs[1]
[Ir(pq-COOH)₂FDS]⁻ 1,2,4-Triazine634 (Red)N/A (Turn-on)Human Serum Albumin (HSA) Sensor[4]
Irppy₂L7 1,2,4-Triazine664–688 (Deep Red)< 0.1 (Sol.)Solid-State Luminescence[5]
3DMAC-TTT Tris(triazolo)triazine468 (Blue)21.4Solution-Processed OLEDs[3]

Table 1: Comparative photophysical properties of selected triazine-based emitters.

References

  • Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes Source: MDPI URL
  • Source: Dalton Transactions (RSC Publishing)
  • Synthesis and luminescence of 3-(pyridine-2-yl)-1,2,4-triazine-based Ir(III)
  • Tris(triazolo)
  • Annealing 1,2,4-triazine to iridium(III)

Sources

Application

Application Note: Advanced Characterization Protocols for 2,4-Diphenyl-1,3,5-Triazine Derivatives

Introduction & Rationale 2,4-Diphenyl-1,3,5-triazine is a privileged nitrogen-containing heterocyclic scaffold widely utilized in the design of organic light-emitting diodes (OLEDs), thermally activated delayed fluoresce...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

2,4-Diphenyl-1,3,5-triazine is a privileged nitrogen-containing heterocyclic scaffold widely utilized in the design of organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) emitters, and pharmaceutical agents. Its strong electron-withdrawing nature, driven by the three symmetrical electronegative nitrogen atoms in the triazine core, makes it an ideal electron acceptor (A) in Donor-Acceptor (D-A) molecular architectures[1].

When characterizing these materials, researchers cannot rely on a single analytical technique. The physical properties of the triazine core—such as its lack of core protons, its deep lowest unoccupied molecular orbital (LUMO), and its rigid planarity—demand a multi-faceted approach. This guide provides a self-validating framework for the structural, photophysical, and electrochemical characterization of 2,4-diphenyl-1,3,5-triazine products.

Analytical Strategy & Workflow

To ensure scientific integrity, the characterization of triazine derivatives must follow a logical progression from structural confirmation to functional evaluation.

G A 2,4-Diphenyl-1,3,5-triazine Synthesis B Structural ID (NMR, HRMS) A->B Purity >99% C Photophysics (UV-Vis, PL) B->C Opto-electronic D Electrochemistry (CV, DPV) B->D Redox Levels C->D Bandgap Validation

Workflow for the comprehensive characterization of triazine-based functional materials.

Structural Characterization: NMR & HRMS

The Causality of Technique Selection

The 1,3,5-triazine ring itself is fully substituted in 2,4-diphenyl derivatives, meaning it possesses no protons. Consequently, ^1H NMR can only confirm the presence and integration of the peripheral phenyl rings and the donor moiety. To definitively prove the integrity of the triazine core, ^13C NMR is mandatory. The highly deshielded carbons of the triazine ring consistently resonate at approximately 171 ppm[2]. High-Resolution Mass Spectrometry (HRMS) is required to rule out the formation of incomplete coupling byproducts.

Protocol 1: NMR Spectroscopy Validation

Objective: Confirm molecular structure and verify the 4:4:2 proton integration of the 2,4-diphenyl substituents.

  • Sample Preparation: Dissolve 30–50 mg of the highly purified triazine derivative in 0.6 mL of CDCl3 or DMSO-d6. (Expert Note: Triazine derivatives with rigid, planar donor groups like carbazole often suffer from poor solubility; gentle heating or switching to 1,1,2,2-tetrachloroethane-d2 may be required).

  • Acquisition (^1H NMR): Acquire at 400 or 500 MHz. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the bulky phenyl protons.

  • Acquisition (^13C NMR): Acquire at 100 or 125 MHz. Due to the lack of NOE (Nuclear Overhauser Effect) enhancement on the quaternary triazine carbons, increase the number of scans to ≥1024 and extend the relaxation delay to 3 seconds.

  • Data Interpretation: Look for the signature ^13C peak at ~171.2 ppm corresponding to the C=N carbons of the triazine ring[3].

Photophysical Characterization: UV-Vis & Photoluminescence (PL)

The Causality of Technique Selection

For OLED and TADF applications, the energy difference between the lowest singlet (S1) and triplet (T1) excited states ( ΔEST​ ) must be extremely small (typically <0.2 eV) to allow for efficient reverse intersystem crossing (RISC)[1]. UV-Vis spectroscopy establishes the optical bandgap, while steady-state and time-resolved PL at room temperature and 77 K determine the S1 and T1 energy levels, respectively.

Protocol 2: S1/T1 Energy Level Determination

Objective: Map the excited state dynamics and calculate ΔEST​ .

  • Solution Preparation: Prepare a 1×10−5 M solution in a non-polar solvent (e.g., toluene) to prevent solvatochromic quenching of the charge-transfer (CT) state.

  • UV-Vis Absorption: Scan from 250 nm to 600 nm. The absorption edge ( λonset​ ) is used to calculate the optical bandgap: Egopt​=1240/λonset​ .

  • Fluorescence (298 K): Excite the sample at its absorption maximum. Record the emission spectrum to determine the S1 energy from the onset of the fluorescence peak.

  • Phosphorescence (77 K): Flash-freeze the sample in a liquid nitrogen quartz dewar. Introduce a delay time (e.g., 1 ms) to gate out prompt fluorescence. The onset of the resulting phosphorescence spectrum yields the T1 energy[4].

  • Validation: ΔEST​=E(S1​)−E(T1​) . A value ≤0.2 eV strongly indicates TADF potential[5].

Electrochemical Characterization: Cyclic Voltammetry (CV)

The Causality of Technique Selection

The 2,4-diphenyl-1,3,5-triazine moiety is a powerful electron acceptor, making the molecule easily reducible. Cyclic voltammetry provides a direct, empirical measurement of the LUMO energy level, which is critical for matching the material with electron transport layers in device fabrication[1].

Protocol 3: HOMO/LUMO Mapping

Objective: Determine the reduction/oxidation potentials to calculate frontier orbital energies.

  • Electrochemical Cell: Assemble a three-electrode setup: Glassy carbon working electrode, Pt wire counter electrode, and Ag/AgNO3 reference electrode.

  • Electrolyte: 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous dichloromethane (for oxidation) or DMF (for reduction).

  • Measurement: Purge with N2 for 10 minutes. Scan at a rate of 50–100 mV/s. The triazine reduction peak typically appears around -2.7 V vs. Fc/Fc+[1].

  • Calibration: Spike the solution with Ferrocene (Fc) at the end of the experiment. Calibrate all potentials against the Fc/Fc+ redox couple.

  • Calculation: ELUMO​=−(Eredonset​−EFc/Fc+​+4.8) eV .

Data Presentation & Self-Validating Systems

To ensure trustworthiness, no single calculated value should stand alone. The optical bandgap derived from UV-Vis must be cross-referenced with the electrochemical bandgap from CV and theoretical calculations (DFT).

Validation UV Optical Bandgap (UV-Vis Onset) CV Electrochemical Gap (HOMO-LUMO) UV->CV Cross-check VAL Self-Validated Electronic Structure UV->VAL E_g (opt) DFT Theoretical Gap (B3LYP/6-31G) CV->DFT Convergence CV->VAL E_g (CV) DFT->VAL E_g (calc)

Self-validating triad for determining the electronic bandgap of triazine derivatives.

Table 1: Expected Quantitative Signatures for 2,4-Diphenyl-1,3,5-triazine Derivatives
Analytical TechniqueParameterExpected Range / SignatureStructural/Functional Implication
^13C NMR Chemical Shift ( δ )170.5 – 171.8 ppmConfirms the intact C=N bonds of the triazine core[2].
^1H NMR Integration Ratio4:4:2 (ortho:meta:para)Verifies the presence of the two unsubstituted phenyl rings.
UV-Vis Absorption Max ( λmax​ )280 – 350 nmCorresponds to the π−π∗ transition of the triazine-phenyl system.
Cyclic Voltammetry Reduction Potential ( Ered​ )-2.6 V to -2.8 VIndicates a deep LUMO level (~ -2.5 to -2.7 eV), ideal for electron transport[1].
Photoluminescence ΔEST​ (S1 - T1 gap)0.05 – 0.25 eVSmall gap confirms effective HOMO/LUMO spatial separation for TADF[6].

Conclusion

The characterization of 2,4-diphenyl-1,3,5-triazine derivatives requires a rigorous, multi-technique approach. By combining the structural certainty of ^13C NMR with the functional insights of low-temperature photoluminescence and cyclic voltammetry, researchers can build a self-validating profile of their synthesized compounds. This robust methodology ensures high fidelity in the development of next-generation OLEDs and bioactive molecules.

References

  • Stable green phosphorescence organic light-emitting diodes with low efficiency roll-off using a novel bipolar thermally activated delayed fluorescence material as host. RSC Advances. 1

  • Conformation Control of Iminodibenzyl-Based Thermally Activated Delayed Fluorescence Material by Tilted Face-to-Face Alignment With Optimal Distance (tFFO) Design. Frontiers in Chemistry. 5

  • emitting diodes with low efficiency roll-off using a novel bipolar thermally. Semantic Scholar. 4

  • Supporting Information for - The Royal Society of Chemistry. RSC. 3

  • Influence of Multiple rISC Channels on the Maximum Efficiency and Roll-Off of TADF OLEDs. The Journal of Physical Chemistry C. 6

  • Highly Efficient Electroluminescent Materials with High Color Purity Based on Strong Acceptor Attachment onto B–N-Containing Multiple Resonance Frameworks. CCS Chemistry. 2

Sources

Method

Advanced Formulation of 2,4-Diphenyl-1,3,5-Triazine Derivatives in High-Performance Coatings and Resins

Executive Summary The stabilization of polymeric matrices against ultraviolet (UV) degradation is a critical vector in materials science, particularly for high-performance coatings, advanced resins, and pharmaceutical pa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The stabilization of polymeric matrices against ultraviolet (UV) degradation is a critical vector in materials science, particularly for high-performance coatings, advanced resins, and pharmaceutical packaging. Among the most robust photostabilizers are the hydroxyphenyl-triazines (HPTs) , built upon a 2,4-diphenyl-1,3,5-triazine core[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic formulation recipes. Here, we dissect the underlying photophysical causality of HPTs, benchmark their performance against legacy stabilizers, and provide a self-validating protocol for their integration into catalyzed resin systems. For drug development professionals, this guide also bridges the gap between materials science and biomedical utility, detailing how these coatings protect light-sensitive active pharmaceutical ingredients (APIs) and medical devices.

Mechanistic Foundations: The ESIPT Pathway

The exceptional photopermanence of 2,4-diphenyl-1,3,5-triazine derivatives is governed by a non-destructive energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) [2].

When the triazine chromophore absorbs high-energy UV radiation (typically in the 290–350 nm range), the molecule is elevated from a stable ground-state enol form to an excited enol state[3]. This excitation triggers an ultrafast (femtosecond) proton transfer from the hydroxyl group to the adjacent triazine nitrogen, forming a transient keto excited state[2]. The absorbed energy is then safely dissipated as heat via non-radiative decay. Finally, a reverse proton transfer occurs, returning the molecule to its original ground state, ready to absorb another photon[2].

ESIPT GS_Enol Ground State (Enol) Stable Intramolecular H-Bond ES_Enol Excited State (Enol*) High Energy State GS_Enol->ES_Enol UV Absorption (290-350 nm) ES_Keto Excited State (Keto*) Proton Transferred ES_Enol->ES_Keto ESIPT (Femtoseconds) GS_Keto Ground State (Keto) Energy Released as Heat ES_Keto->GS_Keto Non-Radiative Decay GS_Keto->GS_Enol Reverse Proton Transfer

Caption: ESIPT photostabilization cycle of 2,4-diphenyl-1,3,5-triazine derivatives.

Comparative Material Dynamics

Historically, benzotriazoles (BTZs) and benzophenones (BPs) were the industry standards for UV stabilization. However, modern high-solids and waterborne coatings frequently utilize amine crosslinkers or metal catalysts (e.g., dibutyltin dilaurate in polyurethanes). BTZs tend to interact with these catalysts, leading to unwanted complexation, yellowing, and compromised curing kinetics[1].

Causality of HPT Superiority: The intramolecular hydrogen bond in 2,4-diphenyl-1,3,5-triazines is highly sterically hindered. This structural nuance shields the hydroxyl group from interacting with metal ions or amines, rendering HPTs effectively "interaction-free"[1]. Furthermore, their high molecular weight and dense aromatic structure drastically reduce volatility during high-temperature bake cycles (e.g., automotive OEM clearcoats)[3].

Table 1: Comparative Performance of UV Absorber Classes in Coatings
Performance ParameterHydroxyphenyl-Triazines (HPT)Benzotriazoles (BTZ)Benzophenones (BP)
Peak UV Absorption High (Strong UV-B & short UV-A)[3]Moderate (Broad UV-A)Low to Moderate
Thermal Stability Excellent (Low volatility at >150°C)[3]Moderate (Prone to sublimation)Poor
Catalyst Interaction Minimal (Sterically hindered)[1]High (Forms colored complexes)Moderate
Photopermanence Exceptional (Non-destructive decay)[2]Good (Slow degradation)Fair
Migration Tendency Low (Hydroxy functionalized)[1]Moderate to HighHigh

Application Protocol: Integrating HPTs into Catalyzed Resin Systems

The following protocol outlines the integration of liquid HPT UV absorbers (e.g., reaction products of 2-(4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl)-5-hydroxyphenol) into a two-component (2K) polyurethane or epoxy resin matrix[1].

Step-by-Step Methodology

Step 1: Matrix Preparation & Baseline Solubilization

  • Action: Weigh the primary resin polyol or epoxy base. Add the HPT UV absorber at a concentration of 1.0% to 3.0% (wt/wt based on total resin solids)[3].

  • Causality: Liquid HPTs are highly miscible in customary organic solvents but practically immiscible in water[1]. Incorporating the UV absorber into the solvent or polyol phase before crosslinking ensures homogeneous distribution, preventing localized agglomeration that causes optical haziness.

Step 2: High-Shear Dispersion

  • Action: Disperse the mixture using a Cowles blade at 1,500 RPM for 15 minutes. Maintain the temperature below 40°C to prevent premature solvent flash-off.

  • Causality: Uniform dispersion is critical for thin-film applications. Uneven distribution leaves micro-domains of the polymer matrix unprotected, leading to localized photo-oxidation and micro-cracking[4].

Step 3: Catalyst & Crosslinker Integration

  • Action: Introduce the amine crosslinker or metal catalyst under low shear (500 RPM).

  • Field-Proven Insight: Because HPTs are interaction-free, you do not need to over-index the catalyst to compensate for UV-absorber complexation—a common requirement when using legacy BTZs[1].

Step 4: Application and Curing

  • Action: Apply the coating via drawdown bar or spray atomization to the desired dry film thickness (DFT). Cure according to the resin's thermal or UV profile.

  • Field-Proven Insight: For UV-curable resins, the high concentration of photoinitiators can compete with the UV absorber for light. HPTs are advantageous here because their absorption profile can be tailored to avoid overlapping with the longer-wavelength absorption bands of acylphosphine oxide photoinitiators, ensuring thorough bottom-curing of the film[4].

Protocol Step1 Resin Prep Solvent/Solids Step2 HPT Addition 1-3% wt/wt Step1->Step2 Step3 Dispersion High-Shear Step2->Step3 Step4 Catalyst Amine/Metal Step3->Step4 Step5 Curing Thermal/UV Step4->Step5 Step6 Validation UV-Vis/QUV Step5->Step6

Caption: Step-by-step formulation workflow for HPT UV absorbers in resin matrices.

Quality Control: A Self-Validating System

To ensure the formulation protocol is successful, it must be treated as a self-validating system. Formulators cannot rely solely on visual inspection; empirical validation of photopermanence is required.

  • Initial Spectroscopic Baseline: Cast a 50 µm free film of the cured resin. Measure the UV-Vis transmittance. A successful HPT formulation should exhibit <10% transmittance in the 290–320 nm (UV-B) range[3].

  • Accelerated Weathering (QUV): Expose the coated substrate to artificial weathering (e.g., QUV-A 340 nm lamps, alternating condensation cycles) for 2,000 hours[5].

  • Validation Metric: Re-measure the UV-Vis transmittance and calculate the gloss retention. A deviation of <5% in UV-B absorbance validates the absence of additive migration, volatility, or degradation, proving the structural integrity of the formulation[3].

Strategic Relevance in Drug Development & Biomedical Engineering

While traditionally rooted in automotive and industrial coatings, the formulation of 2,4-diphenyl-1,3,5-triazines is increasingly critical for pharmaceutical and biomedical applications:

  • Photostable Pharmaceutical Packaging: Many active pharmaceutical ingredients (APIs), such as biologics and light-sensitive antibiotics, degrade rapidly under UV exposure. Formulating clear PET or polyolefin packaging with HPT UV absorbers provides a durable, non-yellowing barrier. Because HPTs possess high molecular weights and hydroxy functionality, they exhibit virtually zero migration or leaching into the drug product[1].

  • Medical Device Coatings: Catheters, diagnostic lenses, and biocompatible implants frequently utilize UV-curable polyurethane or epoxy coatings. These devices must withstand rigorous sterilization protocols (gamma irradiation or UV sterilization). HPT-stabilized resins maintain their optical clarity and mechanical flexibility post-sterilization, ensuring the device remains safe and effective for clinical use.

References

  • ResearchGate. "Hydroxyphenyl-s-triazines: Advanced multipurpose UV-absorbers for coatings." researchgate.net. URL: [Link]

  • PCI Magazine. "Light Stabilization Toolbox." pcimag.com. URL:[Link]

  • Chitec. "Upgrading Coating Systems with Liquid HPT UV Absorber -Chiguard® 5400." chitec.com. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2,4-Diphenyl-1,3,5-triazine Synthesis

Welcome to the Technical Support Center for the synthesis of 2,4-diphenyl-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,4-diphenyl-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common synthetic challenges. Here, we dissect the nuances of various synthetic routes, offering field-proven insights to optimize your reaction conditions and ensure reproducible, high-yield outcomes.

Introduction to 2,4-Diphenyl-1,3,5-triazine Synthesis

2,4-Diphenyl-1,3,5-triazine and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The strategic synthesis of these scaffolds is paramount for further functionalization and development. This guide will explore the most common and effective methods for the preparation of 2,4-diphenyl-1,3,5-triazine, focusing on practical, actionable advice.

Section 1: Synthesis via Nucleophilic Substitution of Cyanuric Chloride

This is one of the most versatile and widely used methods for creating both symmetrical and unsymmetrical triazines. The stepwise substitution of chlorine atoms on the readily available cyanuric chloride allows for controlled introduction of different substituents.

Experimental Workflow: From Cyanuric Chloride to 2,4-Diphenyl-1,3,5-triazine

synthesis_workflow start Start Materials: Cyanuric Chloride, Benzene step1 Step 1: Friedel-Crafts Reaction (Formation of 2-chloro-4,6-diphenyl-1,3,5-triazine) start->step1 step2 Step 2: Hydrolysis (Conversion to 2-hydroxy-4,6-diphenyl-1,3,5-triazine) step1->step2 step3 Optional Step 3: Further Nucleophilic Substitution step2->step3 product Final Product: 2,4-Diphenyl-1,3,5-triazine derivative step3->product

Caption: General workflow for the synthesis of 2,4-diphenyl-1,3,5-triazine derivatives starting from cyanuric chloride.

Detailed Protocol: Two-Step Synthesis from Cyanuric Chloride

This protocol details the synthesis of 4,6-diphenyl-1,3,5-triazin-2-ol, a common derivative.

Step 1: Synthesis of 2-Chloro-4,6-diphenyl-1,3,5-triazine via Friedel-Crafts Reaction

  • Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, place anhydrous aluminum chloride (AlCl₃) and anhydrous benzene.

  • Cooling: Cool the mixture to 0-5°C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Cyanuric Chloride: Dissolve cyanuric chloride in anhydrous benzene and add it dropwise to the stirred slurry over a period of 1-2 hours, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-4,6-diphenyl-1,3,5-triazine.

Step 2: Hydrolysis to 4,6-Diphenyl-1,3,5-triazin-2-ol

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-chloro-4,6-diphenyl-1,3,5-triazine in a suitable solvent such as dioxane or aqueous acetone.

  • Hydrolysis: Add an aqueous solution of a base (e.g., sodium hydroxide or sodium carbonate) and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Precipitation: Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl). The product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.[1]

Troubleshooting Guide: Cyanuric Chloride Route
Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Step 1 (Friedel-Crafts) Inactive or insufficient Lewis acid catalyst (AlCl₃).[2]Use fresh, anhydrous AlCl₃. Ensure a stoichiometric amount is used as the product can form a complex with the catalyst.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring for the formation of byproducts.
Insufficient reaction time.Extend the reaction time and monitor the progress by TLC or HPLC.[2]
Formation of Triphenyl-1,3,5-triazine byproduct Reaction temperature is too high during the Friedel-Crafts step.[2]Maintain strict temperature control, especially during the addition of cyanuric chloride.
Excess benzene or prolonged reaction time.Optimize the stoichiometry of the reactants and monitor the reaction to avoid extended reaction times after completion.[2]
Incomplete Hydrolysis in Step 2 Insufficient base or water.Ensure an adequate amount of base and water are present to drive the reaction to completion.
Reaction temperature is too low.Increase the reaction temperature to reflux to ensure complete hydrolysis.
Product Contamination with Catalyst Residue Inadequate quenching and work-up.Quench the reaction mixture thoroughly with an ice-acid mixture and perform multiple aqueous washes to remove all traces of the Lewis acid.
Frequently Asked Questions (FAQs): Cyanuric Chloride Route

Q1: How can I control the degree of substitution on the triazine ring to synthesize unsymmetrical derivatives?

A1: Precise temperature control is the most critical factor. The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution. A general guideline for nucleophilic substitution is:

  • First substitution: 0–5 °C

  • Second substitution: Room temperature (20–25 °C)

  • Third substitution: Higher temperatures (reflux)[3]

By carefully controlling the temperature at each step, you can selectively introduce different nucleophiles.

Q2: My reaction is very slow, even at elevated temperatures. What could be the issue?

A2: Poor solubility of the reactants or intermediates can significantly slow down the reaction. Ensure that your starting materials and any formed intermediates are soluble in the chosen solvent at the reaction temperature. If a precipitate forms, the reaction may stall. Consider using a different solvent or a co-solvent to improve solubility.

Q3: I am observing multiple spots on my TLC even after purification. What are the likely impurities?

A3: Common impurities include partially substituted triazines (e.g., mono- and di-substituted products if the reaction did not go to completion) and over-substituted byproducts (e.g., triphenyl-1,3,5-triazine). Hydrolysis of the chloro-triazine intermediates can also lead to hydroxy-triazine impurities. Careful monitoring of the reaction and purification by column chromatography or recrystallization is crucial.

Section 2: Synthesis via Cyclotrimerization of Benzonitrile

The cyclotrimerization of benzonitrile offers a direct and atom-economical route to 2,4,6-triphenyl-1,3,5-triazine. This method typically requires a catalyst and can be performed under various conditions.

Experimental Workflow: Cyclotrimerization of Benzonitrile

cyclotrimerization_workflow start Start Material: Benzonitrile step1 Catalyst Selection (e.g., TiCl4/Mg, Triflic Acid) start->step1 step2 Reaction Conditions (Temperature, Time, Solvent) step1->step2 step3 Work-up and Purification step2->step3 product Final Product: 2,4,6-Triphenyl-1,3,5-triazine step3->product

Sources

Optimization

Technical Support Center: Purification of Crude 2,4-Diphenyl-1,3,5-triazine

Welcome to the Technical Support Center for the purification of 2,4-diphenyl-1,3,5-triazine. This compound is a highly valuable, electron-deficient scaffold widely utilized in the development of organic light-emitting di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2,4-diphenyl-1,3,5-triazine. This compound is a highly valuable, electron-deficient scaffold widely utilized in the development of organic light-emitting diodes (OLEDs), organic semiconductors, and bioactive medicinal compounds.

Because trace impurities—such as unreacted benzamidines, triphenyltriazine byproducts, or oxidized polymeric species—can severely quench luminescence or interfere with downstream cross-coupling reactions, achieving high purity is critical. This guide provides a self-validating recrystallization protocol, causality-driven troubleshooting, and FAQs designed specifically for researchers and drug development professionals.

Part 1: Physicochemical Properties

Understanding the physical properties of your target molecule is the first step in designing a rational purification strategy. The table below summarizes the key data driving our solvent selection.

Table 1: Physicochemical Profile of 2,4-Diphenyl-1,3,5-triazine

PropertyValueRelevance to Recrystallization
Molecular Formula C15H11N3Planar, highly conjugated aromatic system.
Molecular Weight 233.27 g/mol -
Melting Point 193 °CHigh melting point indicates a strong crystal lattice stabilized by intermolecular π–π stacking. Prone to crashing out as a fine powder if cooled too rapidly[1].
Solubility (Hot Ethanol) HighIdeal primary solvent. Thermal energy at 78 °C disrupts π–π stacking, allowing complete dissolution.
Solubility (Cold Ethanol) LowSteep solubility curve enables high-yield recovery upon controlled cooling.
Solubility (Water) InsolubleWater can be used as an anti-solvent or in a pre-wash step to remove polar impurities (e.g., amidine salts).
Part 2: Standard Recrystallization Protocol

This step-by-step methodology is designed as a self-validating system . Each step includes a mechanistic explanation (causality) and a validation checkpoint to ensure the process remains on track.

1. Preparation & Dissolution

  • Action: Suspend the crude 2,4-diphenyl-1,3,5-triazine in absolute ethanol (approximately 10–15 mL per gram of crude). Heat the mixture to reflux (78 °C) under constant stirring until the solid completely dissolves.

  • Causality: Ethanol provides an optimal, steep solubility curve for this specific triazine core. The boiling point of ethanol is well below the compound's melting point, preventing the compound from melting into an insoluble oil ("oiling out") before dissolving.

  • Validation: The solution must transition from a cloudy suspension to a transparent liquid.

2. Decolorization (Optional but Recommended)

  • Action: If the solution exhibits a yellow or brown tint, cautiously add activated charcoal (10% w/w relative to crude mass) to the hot solution. Boil for an additional 5–10 minutes.

  • Causality: Activated charcoal possesses a massive surface area that selectively adsorbs highly conjugated, polymeric colored impurities that often form during the aerobic oxidative coupling of amidine starting materials[2].

3. Hot Filtration

  • Action: Filter the boiling solution rapidly through a pre-warmed Buchner funnel or fluted filter paper to remove the charcoal and any insoluble byproducts (such as the highly symmetric, poorly soluble 2,4,6-triphenyl-1,3,5-triazine).

  • Validation: The filtrate must be perfectly clear and colorless. If fine charcoal particles pass through, re-filter the solution through a pad of Celite.

4. Controlled Crystallization

  • Action: Allow the hot filtrate to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 1 hour to maximize yield.

  • Causality: Slow cooling ensures the crystallization operates under thermodynamic control. This allows the molecules to arrange into a highly ordered, pure crystal lattice. Rapid cooling forces kinetic control, precipitating a fine powder that traps solvent and impurities within the matrix.

5. Isolation & Washing

  • Action: Collect the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold ethanol, followed by a small volume of cold hexanes.

  • Causality: Cold ethanol washes away the impurity-laden mother liquor without dissolving the purified product. Hexanes displace the ethanol, drastically reducing the time required for drying.

6. Drying & Final Validation

  • Action: Dry the crystals under a high vacuum at 60 °C to a constant weight.

  • Validation: Confirm purity by measuring the melting point. Pure 2,4-diphenyl-1,3,5-triazine exhibits a sharp melting point at exactly 193 °C (1)[1]. Further structural confirmation should be performed using ¹H/¹³C NMR[2].

Part 3: Recrystallization Workflow Diagram

RecrystallizationWorkflow Crude Crude 2,4-Diphenyl-1,3,5-triazine (Contains impurities) Dissolve Dissolution (Hot Ethanol, 78°C) Crude->Dissolve Charcoal Activated Charcoal Treatment (Optional for color) Dissolve->Charcoal HotFilter Hot Filtration (Remove insoluble impurities) Charcoal->HotFilter Cooling Controlled Cooling (Room Temp -> 0-5°C) HotFilter->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Filtration Vacuum Filtration & Cold Solvent Wash Crystallization->Filtration Pure Pure 2,4-Diphenyl-1,3,5-triazine (mp 193°C) Filtration->Pure MotherLiquor Mother Liquor (Concentrate for 2nd crop) Filtration->MotherLiquor

Workflow for the purification of 2,4-diphenyl-1,3,5-triazine via recrystallization in ethanol.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer at the bottom of the flask) instead of forming crystals. How do I fix this? A1: Oiling out occurs when the compound's saturation point in the solvent is reached at a temperature above its melting point, or when high levels of impurities significantly depress the melting point of the mixture.

  • Solution: Reheat the mixture until the oil completely redissolves. Add a small amount of a slightly more non-polar co-solvent (like toluene) to increase the overall solubility profile, or simply add 10-20% more ethanol. Allow the flask to cool very slowly. If you have pure seed crystals from a previous batch, drop 1-2 crystals into the solution when it is just slightly above room temperature to induce heterogeneous nucleation before the oiling phase boundary is reached.

Q2: The recovered yield is very low (<40%). Where did my product go? A2: You likely used an excessive volume of ethanol during the initial dissolution, or the crystallization flask was not left in the cold bath long enough to force the remaining product out of solution.

  • Solution: Do not discard the filtrate! Transfer the mother liquor to a rotary evaporator and concentrate it down to about 1/3 of its original volume. Re-heat to dissolve any prematurely formed solids, and repeat the slow cooling process to obtain a second crop of crystals. To prevent this in the future, always add boiling solvent dropwise until just enough is present to dissolve the crude solid.

Q3: The purified crystals still have a yellowish tint, and the melting point is broad (e.g., 185–190 °C). A3: A depressed, broad melting point combined with discoloration strongly indicates the presence of co-crystallized impurities. This is often unreacted benzamidine starting material or colored oxidation byproducts.

  • Solution: Perform a biphasic liquid-liquid extraction before attempting a second recrystallization. Dissolve the crude solid in dichloromethane (DCM) and wash it 3x with distilled water. Benzamidine hydrochloride is highly water-soluble and will partition into the aqueous layer, while the triazine remains in the DCM. Dry the organic layer over MgSO₄, evaporate the DCM, and then proceed with the ethanol recrystallization (ensuring you utilize the activated charcoal step).

Q4: I suspect 2,4,6-triphenyl-1,3,5-triazine is contaminating my product. Will ethanol recrystallization separate them? A4: Yes, ethanol is an excellent choice for this specific separation. 2,4,6-triphenyl-1,3,5-triazine is a highly symmetric, highly crystalline byproduct that has exceptionally poor solubility in ethanol compared to the 2,4-diphenyl derivative.

  • Solution: During the hot filtration step (Step 3), the triphenyltriazine will largely remain on the filter paper as an insoluble white solid, while your desired 2,4-diphenyl-1,3,5-triazine passes through in the hot filtrate. Ensure the funnel is pre-warmed to prevent your desired product from crystallizing on the filter paper alongside the impurity.

References
  • Product Subclass 3: 1,3,5-Triazines and Phosphorus Analogues. S. von Angerer. Science of Synthesis, Category 2, Hetarenes and Related Ring Systems. Thieme Medical Publishers. 1

  • 2,4-Diphenyl-6-(p-tolyl)-1,3,5-triazine: Properties and Applications. Benchchem. 2

Sources

Troubleshooting

Advanced Technical Support Center: Triazine-Based OLED Efficiency &amp; Roll-Off Diagnostics

Welcome to the Optoelectronics Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist materials scientists, device engineers, and synthetic chemists in resolvi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Optoelectronics Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to assist materials scientists, device engineers, and synthetic chemists in resolving low external quantum efficiency (EQE) and severe efficiency roll-off in triazine-core Organic Light-Emitting Diodes (OLEDs).

Triazine derivatives are powerful electron acceptors with high thermal stability, making them ubiquitous in Thermally Activated Delayed Fluorescence (TADF) emitters and Electron Transport Layers (ETLs). However, their strong electron-withdrawing nature and specific exciton dynamics often introduce unique failure modes. This guide provides field-proven, self-validating workflows to diagnose and correct these issues.

Diagnostic Logic Workflow

OLED_Diagnostics Start Symptom: Low EQE & High Roll-off Check1 Measure Delayed Lifetime (τd) Start->Check1 Check2 Evaluate Charge Balance (μe vs μh) Start->Check2 Check3 Check Host-Guest Triplet Energy (T1) Start->Check3 TTA τd > 5 μs (TTA / STA Quenching) Check1->TTA Zone Recombination Zone Shift (TPQ) Check2->Zone BackTransfer Reverse Energy Transfer to Host Check3->BackTransfer Sol1 Use Asymmetric Triazine or Dual-Delayed EML TTA->Sol1 Sol2 Bipolar Host Design & Mobility Matching Zone->Sol2 Sol3 Select High T1 Host (e.g., mCP, T2T) BackTransfer->Sol3

Diagnostic workflow for resolving low efficiency and roll-off in triazine OLEDs.

Section 1: Exciton Quenching and Efficiency Roll-Off (TTA/STA)

Q: My triazine-based TADF OLED achieves a high maximum EQE (e.g., 20%), but it drops to <5% at practical luminance levels (1,000 cd/m²). What is driving this severe efficiency roll-off?

A: This is a classic symptom of exciton quenching. In conventional donor-acceptor TADF OLEDs, the Reverse Intersystem Crossing (RISC) process from the triplet ( T1​ ) to the singlet ( S1​ ) state can be sluggish. This leads to a massive accumulation of long-lived T1​ excitons in the Emitting Layer (EML). As luminance increases, the probability of1[1].

Causality: The fundamental cause is poor spin-orbit coupling or a large singlet-triplet energy gap ( ΔEST​ ), which manifests as a long delayed fluorescence lifetime ( τd​ ). To resolve this, researchers are 2[2] or utilizing3[3].

Protocol 1: Transient Photoluminescence (TRPL) for τd​ Quantification

Purpose: To isolate and quantify the delayed exciton lifetime, determining if TTA/STA is the primary failure mechanism.

  • Sample Preparation: Spin-coat or vacuum-deposit a 30 nm film of your triazine emitter doped in its host matrix (e.g., 10 wt% in mCP) onto a clean quartz substrate.

  • Excitation: Mount the sample in a vacuum cryostat (to prevent oxygen from quenching the triplets). Excite the film using a pulsed Nd:YAG laser (355 nm) or a picosecond pulsed diode laser.

  • Detection: Capture the emission decay over a 100 µs window using a streak camera or a Time-Correlated Single Photon Counting (TCSPC) system.

  • Data Fitting: Fit the resulting decay curve to a bi-exponential function: I(t)=A1​exp(−t/τp​)+A2​exp(−t/τd​) , where τp​ is the prompt lifetime (nanoseconds) and τd​ is the delayed lifetime (microseconds).

  • Self-Validation: The protocol is self-validating through temperature variance. Cool the sample to 77K; if the delayed component ( τd​ ) is completely suppressed, it confirms the emission is thermally activated (TADF). If τd​>5 µs at room temperature, your material is highly susceptible to TTA, and you must redesign the emitter for a smaller ΔEST​ .

Section 2: Charge Carrier Imbalance and Recombination Zone Shifts

Q: The overall efficiency of my device is low from the start, and the turn-on voltage is unusually high, despite using a triazine ETL. Why?

A: Triazine derivatives inherently possess4[4]. If your Hole Transport Layer (HTL) has inferior mobility, the device suffers from severe charge imbalance.

Causality: When electron flux heavily outweighs hole flux, electrons traverse the EML and accumulate at the HTL/EML interface. This shifts the exciton recombination zone to the very edge of the EML. Excitons then undergo Triplet-Polaron Quenching (TPQ) by interacting with accumulated holes, destroying radiative efficiency. Implementing a5[5].

Protocol 2: Single-Carrier Device Fabrication for Mobility Matching (SCLC Method)

Purpose: To independently quantify electron and hole mobilities, ensuring the EML recombination zone remains centered.

  • Hole-Only Device (HOD): Fabricate ITO / PEDOT:PSS / HTL (100 nm) / MoO3 / Al.

  • Electron-Only Device (EOD): Fabricate ITO / ZnO / Triazine ETL (100 nm) / LiF / Al.

  • J-V Measurement: Sweep the voltage from 0 to 10V using a source meter and record the current density ( J ).

  • SCLC Extraction: Plot J vs. V on a log-log scale. Identify the trap-free Space-Charge-Limited Current (SCLC) region where J∝V2 . Apply the Mott-Gurney equation: J=89​ϵr​ϵ0​μL3V2​ .

  • Self-Validation: Calculate the electron mobility ( μe​ ) of the triazine layer and hole mobility ( μh​ ) of the HTL. If the J−V curve does not exhibit a distinct V2 dependence, the film is trap-limited (indicating poor morphology or impurities). Adjust layer thicknesses or blend ratios until μe​≈μh​ within the device architecture.

Section 3: Host-Guest Energy Transfer Failures

Q: I am using a triazine-based host for a green phosphorescent emitter, but the Photoluminescence Quantum Yield (PLQY) of the doped film is unexpectedly low (<40%).

A: This indicates reverse energy transfer (back-transfer) from the guest dopant back to the host matrix.

Causality: For efficient exothermic energy transfer,6[6]. If the triazine host's π -conjugation is too extended, its T1​ drops below that of the emitter. For example,7[7].

Quantitative Data: Triazine Material Energy Levels & Performance

The table below summarizes the critical energy levels and mobility metrics of standard triazine materials, highlighting how structural choices dictate device efficiency and roll-off.

Material FunctionCompound T1​ Energy (eV)Electron Mobility (cm²/Vs)Max EQE (%)EQE at 1000 cd/m²
TADF Emitter PXZ-CMO (in MCP)~2.70N/A12.1%10.4% (Low Roll-off)
TADF Emitter TPXZ-as-TAZ~2.65N/A13.0%11.5% (Ultra-slow Roll-off)
Host Matrix T2T2.80 >10−4 17.5%Moderate
Host Matrix TST2.54 >10−4 5.1%Severe (Quenched)
ETL BTBN/A 7.2×10−4 N/AN/A

Sources

Optimization

Materials Informatics Support Center: Triazine-Based Electron Transport Materials

Welcome to the Technical Support Center for Machine Learning (ML)-Assisted Material Discovery. This guide is designed for researchers, materials scientists, and device engineers fine-tuning triazine-based materials for o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Machine Learning (ML)-Assisted Material Discovery. This guide is designed for researchers, materials scientists, and device engineers fine-tuning triazine-based materials for organic electronics (e.g., OLEDs, OFETs) and related molecular development pipelines.

Triazine derivatives are highly sought after as electron-transport layers (ETLs) due to their electron-deficient nature. However, optimizing their molecular structure to achieve both high electron mobility and thermal stability requires navigating a vast chemical space. This guide provides field-proven troubleshooting protocols, structural workflows, and data-driven FAQs to resolve common experimental and computational bottlenecks.

Visual Workflow: ML-Assisted Virtual Screening

G N1 Initial Triazine Space (>3.6 Million Compounds) N2 Steric & Sublimation Filter (Remove 1,2,3-substitutions) N1->N2 N3 DFT Descriptor Extraction (HOMO, LUMO, Dipole) N2->N3 N4 Machine Learning Prediction (Electron Mobility & Tg) N3->N4 N5 Experimental Validation (OLED ETL Integration) N4->N5

Fig 1. Multistep virtual screening workflow for triazine-based electron transport materials.

Section 1: Data Curation & Feature Engineering

Q1: Why is my ML model predicting inaccurate electron mobility for novel triazine derivatives? Root Cause & Causality: Training ML models on generalized, broad organic semiconductor databases often leads to poor predictive performance for specific chemical families. Triazine derivatives possess unique packing motifs. For instance, 1,2,3-substitution patterns on the triazine core create severe steric hindrance, which disrupts the π−π stacking necessary for efficient intermolecular electron hopping[1]. If your training set does not capture these specific steric nuances, the model will overestimate mobility. Self-Validating Solution:

  • Localize your dataset: Restrict your training data strictly to triazine derivatives to improve local predictive accuracy[1].

  • Filter sterically hindered isomers: Remove 1,2,3-substituted structures from your virtual library prior to feature extraction[1].

  • Validation Check: Plot the predicted vs. experimental mobility for a small holdout set of synthesized triazines. An R2>0.65 indicates sufficient local domain adaptation[2].

Q2: 2D SMILES strings aren't yielding accurate predictions. What descriptors should I use? Root Cause & Causality: 2D topological descriptors (like SMILES) fail to capture the 3D electronic landscape that dictates charge transport. Electron mobility is fundamentally governed by the reorganization energy and the electronic coupling between adjacent molecules (Marcus Theory). Self-Validating Solution: Integrate Density Functional Theory (DFT) descriptors. Features such as Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and dipole moments are critical[1]. Furthermore, DFT descriptors significantly enhance the prediction of macroscopic thermal properties like the glass transition temperature ( Tg​ )[1].

Section 2: Model Optimization & Multi-Objective Screening

Q3: How do I balance predicting high electron mobility with maintaining a high glass transition temperature ( Tg​ )? Root Cause & Causality: High electron mobility typically requires planar, rigid structures that pack closely. However, excessive rigidity without appropriate terminal groups can lead to crystallization or poor amorphous film stability, lowering Tg​ . A high Tg​ is essential to prevent Joule heating-induced degradation during device operation. Self-Validating Solution: Implement a multi-objective virtual screening approach.

  • Step 1: Train separate predictive models for electron mobility (using Random Forest or Gradient Boosting) and Tg​ [3].

  • Step 2: Apply a Pareto optimization filter to your generated library to extract candidates exhibiting the coexistence of both high mobility and high Tg​ [1].

  • Step 3: Prioritize low-molecular-weight candidates during the initial screening to ensure a low sublimation temperature, which is required for vacuum thermal evaporation[4].

Quantitative Data: Performance of ML Algorithms in Organic Material Prediction
Target PropertyPreferred AlgorithmKey Feature RepresentationTypical Predictive Accuracy ( R2 )Primary Limiting Factor
Electron Mobility Random ForestDFT (HOMO/LUMO, Reorganization Energy)0.60 - 0.68Lack of standardized Space Charge-Limited Current (SCLC) data[2]
Glass Transition ( Tg​ ) Gradient Boosting2D Descriptors + DFT Dipole Moments0.75 - 0.85Polymer vs. small-molecule dataset overlap
Energy Levels (LUMO) Deep Neural NetworksECFP / Mordred / 3D Conformations> 0.90Computational cost of 3D conformer generation

Section 3: Experimental Validation & Device Integration

Q4: The ML model predicted high electron mobility, but the synthesized triazine fails in the OLED Electron Transport Layer (ETL). What went wrong? Root Cause & Causality: A classic pitfall in materials informatics is confusing intrinsic molecular mobility with effective device mobility. ML models predicting single-molecule properties overlook bulk film morphology and interfacial energy level alignment. If the LUMO of your triazine ETL does not align with the work function of the cathode or the adjacent emissive layer, a massive charge injection barrier forms, severely limiting the current[3]. Self-Validating Solution:

  • Energy Level Matching: Ensure the predicted LUMO level of your n-type triazine material is approximately -3.75 eV, which has been shown to be an optimal standard for electron injection in n-type organic devices[5].

  • Morphology Check: Conduct X-ray Diffraction (XRD) on the deposited film. If the film is overly crystalline where an amorphous layer is required, redesign the terminal groups (e.g., adding bulky biphenyl groups) to disrupt excessive crystallization while maintaining electron transport pathways[1].

G2 Issue Low Device Electron Mobility Root1 Interfacial Energy Mismatch Issue->Root1 Root2 Poor Film Morphology Issue->Root2 Action1 Align LUMO to ~ -3.75 eV Root1->Action1 Injection Barrier Action2 Optimize Terminal Groups for Pi-Pi Stacking Root2->Action2 Amorphous Traps

Fig 2. Troubleshooting pathway for resolving predicted vs. experimental mobility discrepancies.

Standard Operating Procedure (SOP): ML-Assisted Triazine Screening Protocol

To ensure reproducibility and scientific integrity, follow this self-validating workflow:

  • Library Generation & Pruning: Generate a virtual space of triazine compounds (e.g., ~3.6 million structures).

    • Validation Check: Filter out compounds with molecular weights exceeding thermal evaporation limits and remove sterically hindered 1,2,3-substitutions[1].

  • High-Throughput DFT: Run B3LYP/6-31G(d) calculations on the pruned library to extract HOMO, LUMO, and dipole moments.

    • Validation Check: Cross-reference a random 5% subset with higher-level basis sets (e.g., def2-TZVP) to ensure descriptor stability.

  • Model Training & Prediction: Train a Random Forest regressor on a localized triazine dataset.

    • Validation Check: Use k-fold cross-validation. Ensure the model accounts for the non-linear relationship between LUMO levels and electron mobility[3].

  • Experimental SCLC Measurement: Synthesize the top 5 candidates. Fabricate Electron-Only Devices (EODs) using the structure: ITO / Electron Injection Layer / Triazine Candidate / Cathode.

    • Validation Check: Extract the experimental mobility using the Mott-Gurney equation from the J−V curve and feed this data back into the ML model to close the active learning loop[1].

References

  • A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices Source: Scientific Reports (Nature) URL:1

  • AI-powered OLEDs: speeding up innovation in displays Source: Journal of Materials Chemistry C (RSC Publishing) URL:4

  • Machine Learning-Assisted High-Throughput Semi-empirical Search of OFET Molecular Materials Source: arXiv URL:5

  • Beyond molecular structure: critically assessing machine learning for designing organic photovoltaic materials and devices Source: RSC Publishing URL:2

  • Machine Learning for Understanding the Relationship between the Charge Transport Mobility and Electronic Energy Levels for n‐Type Organic Field‐Effect Transistors Source: ResearchGate URL:3

Sources

Reference Data & Comparative Studies

Validation

2,4-Diphenyl-1,3,5-triazine vs. other electron transport materials

The Definitive Comparison Guide: 2,4-Diphenyl-1,3,5-triazine vs. Legacy Electron Transport Materials (Alq3, TPBi) Organic Light-Emitting Diodes (OLEDs) rely heavily on the precise orchestration of charge carriers.

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Comparison Guide: 2,4-Diphenyl-1,3,5-triazine vs. Legacy Electron Transport Materials (Alq3, TPBi)

Organic Light-Emitting Diodes (OLEDs) rely heavily on the precise orchestration of charge carriers. As a Senior Application Scientist, I frequently encounter device efficiency bottlenecks originating at the electron transport layer (ETL). For years, legacy materials like tris(8-hydroxyquinoline) aluminum (Alq3) and 2,2′,2″-(1,3,5-benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) have served as industry standards. However, the advent of high-efficiency phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs necessitates ETLs with deeper Highest Occupied Molecular Orbital (HOMO) levels for hole blocking, higher triplet energies ( ET​ ) to prevent exciton quenching, and superior electron mobilities ( μe​ ).

This guide objectively compares 2,4-diphenyl-1,3,5-triazine-based materials (often functionalized into derivatives like T2T) against legacy alternatives, detailing the mechanistic causality behind their performance and the self-validating experimental protocols used to benchmark them.

Mechanistic Causality: Molecular Design & Charge Transport

The Triazine Advantage: The 1,3,5-triazine core is highly electron-deficient due to the three electronegative nitrogen atoms symmetrically positioned within the aromatic ring. This intrinsic electron-withdrawing nature significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating barrier-free electron injection from the cathode[1]. Concurrently, it deepens the HOMO level (typically > -6.3 eV), creating an insurmountable energy barrier for holes, effectively confining them within the emissive layer (EML) to maximize recombination[2].

Conjugation and Triplet Energy: By substituting the triazine core with 2,4-diphenyl groups, we introduce steric bulk that limits the over-extension of π -conjugation. This controlled conjugation is the causal mechanism behind the high triplet energy ( ET​≈2.8−3.0 eV) observed in triazine derivatives[2]. In contrast, Alq3 suffers from a low triplet energy (~2.0 eV) which quenches phosphorescent dopants, strictly limiting its use to older fluorescent devices. TPBi offers a respectable ET​ (2.7 eV) but suffers from lower electron mobility due to suboptimal intermolecular π−π stacking, leading to higher driving voltages[3][4].

EnergyLevels Anode Anode (ITO) WF: -4.7 eV HTL HTL (NPB) HOMO: -5.4 eV LUMO: -2.4 eV Anode->HTL Holes EML EML (Host+Dopant) HOMO: -6.0 eV LUMO: -2.8 eV HTL->EML Holes ETL ETL (Triazine) HOMO: -6.5 eV LUMO: -3.0 eV EML->ETL Hole Blocked ETL->EML Electrons Cathode Cathode (LiF/Al) WF: -4.2 eV Cathode->ETL Electrons

Energy level alignment in an OLED demonstrating hole blocking by the deep HOMO of triazine.

Quantitative Performance Comparison

The following table synthesizes experimental data comparing standard triazine derivatives with legacy materials.

MaterialLUMO (eV)HOMO (eV)Electron Mobility ( μe​ , cm 2 /Vs)Triplet Energy ( ET​ , eV)Primary Limitation in Modern Devices
Alq3 -3.0-5.7 10−6 to 10−5 ~2.0Low ET​ causes exciton quenching; poor hole blocking[5].
TPBi -2.7-6.2~ 10−5 2.7Moderate mobility leads to higher driving voltages[3][4].
2,4-Diphenyl-1,3,5-Triazine (e.g., T2T) -2.8 to -3.2-6.3 to -6.7 10−4 to 10−3 2.8 to 3.0Requires careful host matching to prevent unwanted exciplex formation[2][6].

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the data presented above must be reproducible. Below are the definitive, self-validating protocols for determining electron mobility and molecular orbital energies.

Protocol 1: Space-Charge-Limited Current (SCLC) for Electron Mobility

Causality: Traditional Time-of-Flight (TOF) measurements require thick films (>1 μ m) which do not accurately represent thin-film OLED physics. SCLC measures mobility in the vertical direction at device-relevant thicknesses (50-200 nm).

  • Device Fabrication: Fabricate an electron-only device (EOD) with the architecture: ITO / LiF (1 nm) / ETM (Varying Thickness: 100, 150, 200 nm) / LiF (1 nm) / Al (100 nm). The high work function of ITO combined with LiF prevents hole injection, ensuring the measured current is purely electronic[4].

  • J-V Characterization: Sweep the voltage from 0 V to 10 V using a source measure unit (e.g., Keithley 2400) in a nitrogen-filled environment.

  • Data Fitting: Plot log(J) vs. log(V) . Identify the trap-free SCLC regime (where the slope m≈2 ). Extract mobility ( μ ) using the Mott-Gurney equation: J=89​ϵ0​ϵr​μL3V2​ (where L is film thickness).

  • Self-Validation System: Calculate μ for the 100 nm, 150 nm, and 200 nm devices. If the transport is truly bulk-limited (SCLC) and not injection-limited, the extracted μ will remain constant across all thicknesses. If μ varies significantly with thickness, the LiF injection layer is failing, and the data must be discarded.

SCLC_Workflow Step1 1. Device Fabrication (Electron-Only: ITO/LiF/ETM/LiF/Al) Step2 2. J-V Characterization (Sweep 0V to 10V) Step1->Step2 Step3 3. Log(J) vs Log(V) Plotting (Identify SCLC Regime) Step2->Step3 Step4 4. Mott-Gurney Fitting (Extract Mobility μ) Step3->Step4 Validation Self-Validation: Vary ETM Thickness (Ensure μ is constant) Step4->Validation

Self-validating Space-Charge-Limited Current (SCLC) workflow for electron mobility measurement.

Protocol 2: Cyclic Voltammetry (CV) for HOMO/LUMO Determination

Causality: Optical bandgaps only provide the energy difference between states. CV provides absolute energy levels relative to vacuum, which is critical for predicting charge injection barriers at the electrode interfaces.

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous dichloromethane (DCM). Purge with Argon for 15 minutes to remove dissolved oxygen (which causes parasitic reduction peaks).

  • Setup: Use a three-electrode system: Glassy carbon (working), Platinum wire (counter), and Ag/AgNO 3​ (reference). Dissolve 1 mM of the triazine derivative in the electrolyte.

  • Measurement: Scan at 50 mV/s. Record the onset reduction potential ( Eredonset​ ) and onset oxidation potential ( Eoxonset​ ).

  • Self-Validation System: Spike the solution with Ferrocene (Fc) at the end of the experiment. Measure the Fc/Fc+ redox couple. Calculate the energy levels using the self-calibrated equations:

    • LUMO = −(Eredonset​−EFc/Fc+​+4.8) eV

    • HOMO = −(Eoxonset​−EFc/Fc+​+4.8) eV By referencing against Ferrocene in situ, you eliminate errors caused by reference electrode drift or solvent shifts, ensuring absolute trustworthiness of the calculated HOMO/LUMO levels.

Conclusion

For legacy fluorescent systems, Alq3 remains a viable, low-cost ETL. However, for state-of-the-art phosphorescent and TADF applications, 2,4-diphenyl-1,3,5-triazine derivatives represent a functional paradigm shift. Their deep HOMO levels provide absolute hole confinement, while their electron-deficient cores and tailored conjugation yield the high electron mobility and triplet energies required to minimize driving voltage and maximize external quantum efficiency (EQE)[1][2].

References

  • Source: researchgate.
  • Title: Dispersive Electron Transport in tris(8-Hydroxyquinoline) Aluminum (Alq3)
  • Title: Tris(8-hydroxyquinoline)
  • Source: novapuri.
  • Source: osti.
  • Title: Triazine-based compound and light emitting device (US10276801B2)
  • Source: acs.

Sources

Comparative

The Causality of Functional Selection: Overcoming the Charge-Transfer Error

As a Senior Application Scientist specializing in computational materials chemistry, I frequently guide research teams through the labyrinth of quantum chemical methods. When developing 1,3,5-triazine-based materials—hig...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in computational materials chemistry, I frequently guide research teams through the labyrinth of quantum chemical methods. When developing 1,3,5-triazine-based materials—highly electron-deficient cores ubiquitous in Thermally Activated Delayed Fluorescence (TADF) OLEDs, photocatalysts, and bioactive compounds—selecting the correct Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) protocol is not merely a matter of preference; it is a matter of physical causality.

Because 1,3,5-triazine acts as a potent electron acceptor, these materials typically exhibit strong Donor-Acceptor (D-A) architectures. This creates profound spatial separation between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), leading to pronounced intramolecular charge transfer (ICT) states. Standard computational approaches often fail spectacularly here due to the "charge-transfer error" inherent in basic functionals.

This guide objectively benchmarks computational methodologies for 1,3,5-triazine materials and provides a self-validating protocol that bridges theoretical predictions with experimental realities.

The most critical decision in your computational workflow is the choice of the exchange-correlation functional. The causality is straightforward: the percentage of exact Hartree-Fock (HF) exchange dictates the functional's ability to model spatially separated electrons and holes without succumbing to self-interaction errors.

  • B3LYP (20% HF Exchange): While historically popular for basic ground-state geometries and 1[1], B3LYP drastically underestimates the energy of CT states. It should never be used to predict the singlet-triplet energy gap ( ΔEST​ ) in triazine-based TADF emitters.

  • PBE0 (25% HF Exchange): An excellent workhorse for ground-state ( S0​ ) optimization and predicting localized transitions. It provides highly reliable HOMO/LUMO energy levels that correlate well with 2[2].

  • M06-2X (54% HF Exchange): This hybrid meta-GGA functional is the gold standard for predicting the ΔEST​ in TADF materials. The high HF exchange correctly penalizes spurious long-range electron delocalization, making it highly suitable for3[3].

  • CAM-B3LYP (Range-Separated, 19–65% HF Exchange): By varying the HF exchange smoothly as a function of interelectronic distance, CAM-B3LYP captures both local and long-range CT transitions accurately. It is mandatory for simulating accurate 4[4]. However, note that it can sometimes5[5] if the solvation model is inadequate.

Quantitative Benchmark: Functional Performance Comparison
FunctionalTypeHF Exchange (%)Target Application for 1,3,5-TriazinesKnown Limitations
B3LYP Hybrid GGA20%UV Absorbers, Basic GeometrySevere CT error; underestimates ΔEST​ .
PBE0 Hybrid GGA25%Ground State ( S0​ ), HOMO/LUMOUnderestimates long-range CT emission.
M06-2X Hybrid Meta-GGA54% ΔEST​ Calculation for TADFCan over-bind non-covalent interactions.
CAM-B3LYP Range-Separated19–65%TD-DFT Absorption/Emission SpectraMay overestimate vertical excitation energies.

The Self-Validating Computational Protocol

A robust computational methodology must be a closed-loop system: theoretical outputs must dictate the parameters of experimental validation, and experimental deviations must trigger a recalibration of the computational model.

Step-by-Step Methodology
  • Ground-State ( S0​ ) Geometry Optimization:

    • Action: Optimize the triazine derivative using PBE0/6-31G(d).

    • Causality: PBE0 provides an excellent balance of computational cost and geometric accuracy for rigid aromatic systems. The 6-31G(d) basis set includes polarization functions on heavy atoms, essential for resolving the planarity of the triazine core and its dihedral twist with donor moieties.

  • Vibrational Frequency Analysis:

    • Action: Run a frequency calculation at the same level of theory.

    • Validation: Ensure there are zero imaginary frequencies. If an imaginary frequency exists, the structure is in a transition state, not a local minimum. Perturb the geometry along the imaginary mode and re-optimize.

  • Vertical Excitation (Absorption) via TD-DFT:

    • Action: Calculate the first 10 singlet states using CAM-B3LYP/6-311+G(d,p) paired with a Polarizable Continuum Model (PCM) matching your experimental solvent (e.g., Toluene).

    • Causality: The addition of diffuse functions (+) is critical here because excited states and electron-rich donor moieties require larger spatial extents to model electron density accurately.

  • Excited-State ( S1​ and T1​ ) Relaxation:

    • Action: Optimize the lowest singlet ( S1​ ) and triplet ( T1​ ) states using M06-2X/6-31G(d).

    • Causality: Structural relaxation in the excited state often involves planarization or further twisting of the D-A dihedral angle. M06-2X accurately captures the energy of these relaxed states.

  • ΔEST​ Calculation:

    • Action: Calculate ΔEST​=E(S1​)−E(T1​) . For efficient TADF and high Reverse Intersystem Crossing (RISC) rates, target a ΔEST​<0.1 eV.

G Start Input Geometry (1,3,5-Triazine Core) OptS0 Ground State (S0) Optimization DFT: PBE0 / 6-31G(d) Start->OptS0 Freq Frequency Calculation (Check Imaginary Freq = 0) OptS0->Freq TDDFT_Abs Vertical Excitation (Absorption) TD-DFT: CAM-B3LYP / 6-311+G(d,p) Freq->TDDFT_Abs OptS1 S1 State Optimization TD-DFT (Root=1): M06-2X Freq->OptS1 OptT1 T1 State Optimization U-DFT (Triplet): M06-2X Freq->OptT1 DeltaEST Calculate ΔE_ST (E_S1 - E_T1) < 0.1 eV OptS1->DeltaEST OptT1->DeltaEST

Fig 1. Step-by-step computational workflow for 1,3,5-triazine TADF materials.

Experimental Cross-Validation Logic

To ensure the integrity of the computational model, the theoretical outputs must be strictly cross-validated against specific experimental techniques. If the delta between computation and experiment exceeds the acceptable threshold, the computational parameters (functional, basis set, or solvation model) must be iteratively tuned.

  • HOMO/LUMO Validation: Compare the computed S0​ orbital energies against the onset oxidation and reduction potentials derived from6[6]. If the computed LUMO (localized on the triazine) deviates by >0.2 eV, verify that the solvent dielectric constant in your PCM model matches the electrochemical electrolyte solution.

  • ΔEST​ Validation: The computed energy gap must be validated against the onset wavelengths of steady-state fluorescence (room temperature) and 7[7]. At 77 K, non-radiative decay is suppressed, revealing the true T1​ energy level.

  • Conformational Validation: Triazine derivatives often exist as a mixture of conformers (e.g., symmetric propeller vs. asymmetric). Validate the computed ground-state energy landscapes against rotational barriers measured via8[8].

G Comp Computational Data (DFT / TD-DFT) HOMOLUMO HOMO/LUMO Energies Comp->HOMOLUMO AbsEm S0->S1 / S1->S0 Transitions Comp->AbsEm Gap Singlet-Triplet Gap (ΔE_ST) Comp->Gap Exp Experimental Data (Spectroscopy / Electrochemistry) CV Cyclic Voltammetry (CV) Onset Oxidation/Reduction Exp->CV UVVis UV-Vis Absorption & PL Emission Spectra Exp->UVVis Cryo Cryogenic Phosphorescence (77 K PL Spectra) Exp->Cryo Match Self-Validating System Iterative Parameter Tuning HOMOLUMO->Match CV->Match AbsEm->Match UVVis->Match Gap->Match Cryo->Match

Fig 2. Self-validating logic connecting theoretical predictions with experimental data.

Conclusion

Modeling 1,3,5-triazine materials requires a deliberate departure from default computational settings. By abandoning low-HF exchange functionals in favor of range-separated (CAM-B3LYP) or high-HF (M06-2X) alternatives, and by enforcing a strict self-validating loop with electrochemistry and cryogenic spectroscopy, researchers can transition from merely observing molecular behavior to actively engineering high-performance optoelectronic and bioactive materials.

References

  • Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber Based on Time-Dependent Density Functional Calculations... ResearchGate. 1

  • New bipolar host materials for high power efficiency green thermally activated delayed fluorescence OLEDs. OSTI.gov. 4

  • Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. NIH.gov. 8

  • High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. Frontiers. 3

  • Triazolotriazine-based thermally activated delayed fluorescence sensitizer for narrowband red fluorescence OLEDs. SciExplor. 7

  • Twist and charge transfer modulation in imidazo[1,2-a]pyridine encapped 1,3,5-triazine towards multifunctional green-emissive DSEgens... RSC Publishing. 6

  • Highly efficient electroluminescence from a solution-processable thermally activated delayed fluorescence emitter. AIP Publishing. 2

  • Benchmarking the Performance of Time-Dependent Density Functional Theory Methods on Biochromophores. ACS Publications. 5

Sources

Validation

A Comparative Analysis of 2,4-Diphenyl-1,3,5-triazine as a Host Material in Red and Green Phosphorescent OLEDs

A Technical Guide for Researchers in Organic Electronics In the pursuit of high-efficiency and long-lasting Phosphorescent Organic Light-Emitting Diodes (PHOLEDs), the selection of an appropriate host material for the em...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Organic Electronics

In the pursuit of high-efficiency and long-lasting Phosphorescent Organic Light-Emitting Diodes (PHOLEDs), the selection of an appropriate host material for the emissive layer is of paramount importance. The host material must possess a high triplet energy to confine excitons on the guest phosphorescent emitter, facilitate balanced charge transport, and exhibit good thermal and morphological stability. The electron-deficient 1,3,5-triazine core has emerged as a promising building block for host materials due to its inherent electron-transporting properties and high triplet energy. This guide provides a comprehensive performance benchmark of 2,4-Diphenyl-1,3,5-triazine as a host material in both red and green PHOLEDs, offering a comparative analysis against established host materials and detailing the underlying scientific principles and experimental methodologies.

Fundamental Properties of the 2,4-Diphenyl-1,3,5-triazine Host

2,4-Diphenyl-1,3,5-triazine is a molecule featuring a central electron-deficient triazine ring with two phenyl substituents. This structure imparts key electronic and photophysical properties that are critical for its function as a PHOLED host.

Energy Levels (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host material influence charge injection and transport within the PHOLED. For derivatives of 2,4,6-triphenyl-1,3,5-triazine, the HOMO levels are typically deep (around -5.8 to -6.0 eV), and the LUMO levels are in the range of -2.7 to -2.9 eV[3]. The deep HOMO level can impede hole injection from typical hole-transporting layers (HTLs), while the LUMO level is suitable for electron injection from common electron-transporting layers (ETLs).

Charge Carrier Mobility: The electron-deficient nature of the triazine ring generally leads to good electron mobility in materials that incorporate this moiety[4]. This property is advantageous for balancing the charge carrier fluxes within the emissive layer, which is essential for achieving high recombination efficiency. Hole mobility, on the other hand, is expected to be lower in such electron-deficient molecules. This inherent bipolar nature, with a tendency towards better electron transport, is a key characteristic of triazine-based hosts.

Experimental Workflow: Fabrication and Characterization of PHOLEDs

To provide a robust comparison, a standardized experimental protocol for the fabrication and characterization of PHOLEDs is essential. The following outlines a typical workflow based on vacuum thermal evaporation.

PHOLED Fabrication via Vacuum Thermal Evaporation

The fabrication process involves the sequential deposition of thin organic and metallic layers onto a pre-cleaned substrate in a high-vacuum environment.

G cluster_0 Substrate Preparation cluster_1 Vacuum Thermal Evaporation (P < 10^-6 Torr) cluster_2 Encapsulation sub_prep1 ITO Glass Substrate sub_prep2 Cleaning (Deionized Water, Acetone, Isopropanol) sub_prep1->sub_prep2 sub_prep3 UV-Ozone Treatment sub_prep2->sub_prep3 dep1 Hole Injection Layer (HIL) sub_prep3->dep1 dep2 Hole Transport Layer (HTL) dep1->dep2 dep3 Emissive Layer (EML) Host:Dopant dep2->dep3 dep4 Electron Transport Layer (ETL) dep3->dep4 dep5 Electron Injection Layer (EIL) dep4->dep5 dep6 Cathode (e.g., Al) dep5->dep6 encap Inert Atmosphere (N2 Glovebox) dep6->encap

Figure 1: Workflow for PHOLED fabrication.

Step-by-Step Protocol:

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone to enhance the work function of the ITO for efficient hole injection.

  • Vacuum Deposition: The cleaned substrates are loaded into a high-vacuum thermal evaporation system.

    • A Hole Injection Layer (HIL) , such as dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN), is deposited to facilitate the injection of holes from the anode.

    • A Hole Transport Layer (HTL) , for instance, 4,4',4''-tris(carbazol-9-yl)triphenylamine (TCTA), is then deposited.

    • The Emissive Layer (EML) is co-deposited from two separate sources: the 2,4-Diphenyl-1,3,5-triazine host and the phosphorescent dopant (e.g., Ir(ppy)3 for green or Ir(piq)3 for red) at a specific doping concentration (typically 6-10 wt%).

    • An Electron Transport Layer (ETL) , such as 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB), is deposited to transport electrons to the EML.

    • A thin Electron Injection Layer (EIL) , like lithium fluoride (LiF), is deposited to lower the electron injection barrier from the cathode.

    • Finally, a metal cathode , typically aluminum (Al), is deposited to complete the device.

  • Encapsulation: The fabricated devices are encapsulated in an inert nitrogen atmosphere using a glass lid and UV-curable epoxy to prevent degradation from moisture and oxygen.

PHOLED Characterization

The performance of the fabricated PHOLEDs is evaluated using several key metrics.

G cluster_0 Electrical & Optical Measurements cluster_1 Performance Metrics Calculation PHOLED Fabricated PHOLED IVL Current-Voltage-Luminance (I-V-L) (Source Meter & Luminance Meter) PHOLED->IVL EL_spec Electroluminescence Spectrum (Spectrometer) PHOLED->EL_spec Lifetime Operational Lifetime (Constant Current Stress) PHOLED->Lifetime EQE External Quantum Efficiency (EQE) IVL->EQE PE Power Efficiency IVL->PE CE Current Efficiency IVL->CE CIE CIE Coordinates EL_spec->CIE

Figure 2: PHOLED characterization workflow.

Measurement Procedures:

  • Current-Voltage-Luminance (I-V-L) Characteristics: The current density and luminance of the device are measured as a function of the applied voltage using a source meter and a calibrated photodiode or luminance meter.

  • Electroluminescence (EL) Spectrum: The emitted light spectrum is recorded using a spectrometer to determine the peak emission wavelength and calculate the Commission Internationale de l'Éclairage (CIE) coordinates.

  • External Quantum Efficiency (EQE): EQE is the ratio of the number of photons emitted from the device to the number of injected electrons. It is a critical measure of device efficiency and is calculated from the luminance, EL spectrum, and current density, often with the aid of an integrating sphere to capture all emitted light[5].

  • Power Efficiency: This metric represents the amount of light output (in lumens) per unit of electrical power input (in watts) and is crucial for energy-saving applications.

  • Operational Lifetime: The stability of the device is assessed by monitoring the decrease in luminance over time under a constant current density. The LT50 or LT95 (time to reach 50% or 95% of the initial luminance) are common lifetime metrics.

Performance Benchmark: 2,4-Diphenyl-1,3,5-triazine in Green vs. Red PHOLEDs

While direct comparative data for 2,4-Diphenyl-1,3,5-triazine is scarce, we can infer its performance based on data from closely related triazine derivatives and benchmark it against standard host materials, 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) and TCTA.

Green PHOLEDs

For green emission, the standard dopant is fac-tris(2-phenylpyridine)iridium(III) (Ir(ppy)3).

Host MaterialDopantMax. EQE (%)Power Eff. (lm/W)Ref.
Triazine Derivative (T2T) (PPy)₂Ir(acac)17.559.0[6]
Triazine Derivative (DPTPCz) Ir(ppy)₃21.2-[6]
CBP (Benchmark) Ir(ppy)₃~1918.8[6]

T2T: 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine; DPTPCz: 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole

Analysis: Triazine-based hosts demonstrate excellent performance in green PHOLEDs, with EQEs exceeding 20% being achievable[6]. The good electron mobility of the triazine core helps in balancing charge transport within the emissive layer, leading to high recombination efficiency. The power efficiency of triazine-hosted devices is notably high, often outperforming the standard CBP host[6]. This is attributed to a potentially lower driving voltage resulting from improved electron injection and transport.

Red PHOLEDs

For red emission, a common dopant is bis(1-phenylisoquinoline)(acetylacetonate)iridium(III) (Ir(piq)3).

Host MaterialDopantMax. EQE (%)Power Eff. (lm/W)Ref.
Triazine-Indenocarbazole Red Emitter25.4-[7]
TCTA (Benchmark) Ir(piq)₂acac~19.113.8[8]
CBP (Benchmark) Ir(piq)₃--

Analysis: Triazine derivatives have also been successfully employed as hosts for red PHOLEDs, achieving very high external quantum efficiencies[7]. The high triplet energy of the triazine core is more than sufficient to confine excitons on red emitters. The performance in red PHOLEDs is highly dependent on the overall device architecture and the ability of the host to facilitate both hole and electron transport to the red dopant molecules. The bipolar nature of some triazine derivatives contributes to their success in red devices.

Structure-Performance Rationale

The performance of 2,4-Diphenyl-1,3,5-triazine as a host material can be rationalized by considering its molecular structure and resulting properties.

  • Green PHOLEDs: The high triplet energy of the triazine host provides excellent exciton confinement for the green dopant. The good electron mobility of the triazine core can effectively compensate for the often higher hole mobility of hole-transporting layers, leading to a more balanced charge carrier flux in the emissive layer and a wider recombination zone. This results in high efficiency and potentially reduced efficiency roll-off at high brightness.

  • Red PHOLEDs: The energy level alignment between the host and the red dopant is critical. The deep HOMO level of the triazine host might present a barrier for hole injection onto the red dopant, potentially leading to charge trapping and a narrower recombination zone. However, the good electron transport can still contribute to efficient device operation, especially when paired with appropriate charge-transporting layers that facilitate hole injection. The overall performance will be a trade-off between efficient exciton confinement and balanced charge injection and transport.

Conclusion

2,4-Diphenyl-1,3,5-triazine and its derivatives represent a promising class of host materials for both red and green PHOLEDs. Their high triplet energy ensures efficient exciton confinement, while their inherent electron-transporting nature contributes to balanced charge carrier distribution within the emissive layer.

For green PHOLEDs , triazine-based hosts have demonstrated performance that is on par with, and in some cases exceeds, that of the benchmark host CBP, particularly in terms of power efficiency.

For red PHOLEDs , while the deep HOMO level of triazine hosts might pose a challenge for hole injection, their high triplet energy and good electron transport can lead to highly efficient devices when integrated into an optimized device architecture.

The continued development of bipolar triazine-based host materials with tailored HOMO and LUMO levels will likely lead to further improvements in the efficiency and stability of both red and green PHOLEDs, paving the way for their broader application in next-generation displays and solid-state lighting.

Sources

Comparative

A Comparative Guide to Suzuki Coupling and Other C-C Bond Formation Strategies for Triazine Synthesis

For Researchers, Scientists, and Drug Development Professionals The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its high chemical stability and capacity for mu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and materials science, owing to its high chemical stability and capacity for multivalent functionalization. The precise introduction of carbon-based substituents onto the triazine core is paramount for tuning the physicochemical and biological properties of the resulting molecules. While numerous C-C bond-forming reactions have been developed, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad applicability.

This guide provides an in-depth comparison of the Suzuki-Miyaura coupling with other prominent palladium-catalyzed C-C bond formation reactions—namely, the Stille, Heck, and Sonogashira couplings—for the synthesis and functionalization of triazines. We will delve into the mechanistic nuances, practical considerations, and experimental data to assist researchers in selecting the optimal synthetic route for their specific needs.

The Suzuki-Miyaura Coupling: The Workhorse of Triazine Arylation

The Suzuki-Miyaura coupling has emerged as a preferred method for the arylation and vinylation of halo-triazines due to its operational simplicity, broad functional group tolerance, and the low toxicity of its organoboron reagents.[1][2] The reaction involves the coupling of a halo-triazine with an organoboronic acid or its ester in the presence of a palladium catalyst and a base.

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For instance, the coupling of chloro-triazines, which are more readily available but less reactive than their bromo or iodo counterparts, often requires more active catalyst systems employing bulky, electron-rich phosphine ligands.[3][4]

Causality Behind Experimental Choices in Suzuki Coupling:
  • Catalyst and Ligand: The palladium catalyst, typically in the form of Pd(0) or a Pd(II) precatalyst that is reduced in situ, is the heart of the catalytic cycle. The choice of phosphine ligand is crucial for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich ligands like those from the Buchwald and Fu groups are often employed for challenging couplings of less reactive aryl chlorides.[3][5]

  • Base: The base plays a multifaceted role in the Suzuki coupling. It is required to activate the organoboron species, forming a more nucleophilic borate complex that facilitates transmetalation to the palladium center. The choice of base, ranging from milder carbonates (e.g., K₂CO₃, Na₂CO₃) to stronger phosphates (e.g., K₃PO₄) and hydroxides, can significantly impact the reaction rate and outcome.[2][3]

  • Solvent: A variety of solvents can be used for Suzuki couplings, with ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), and aromatic hydrocarbons such as toluene being common choices.[3][6] The addition of water to the reaction mixture can often be beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active borate species.[3]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X L2 Pd(0)L2->Pd(II)_Complex R-X Pd(II)_Intermediate R-Pd(II)-R' L2 Pd(II)_Complex->Pd(II)_Intermediate [R'B(OR)2OH]- Transmetalation Transmetalation (R'-B(OR)2 + Base) Pd(II)_Intermediate->Pd(0)L2 R-R' Product R-R' Pd(II)_Intermediate->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparative Analysis with Other C-C Coupling Reactions

While the Suzuki coupling is a powerful tool, other palladium-catalyzed reactions offer unique advantages for specific applications in triazine synthesis.

Stille Coupling: Broad Scope with a Toxicity Caveat

The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner. A key advantage of the Stille reaction is its excellent functional group tolerance, often proceeding under neutral or milder, base-free conditions.[1][7] This can be particularly beneficial when working with base-sensitive substrates. However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks that limit its widespread use, especially in pharmaceutical applications.[1][7]

For the synthesis of certain 1,2,4-benzotriazine 1,4-dioxide anticancer agents, the Stille reaction has been employed to introduce 3-alkyl substituents.[8][9][10] Interestingly, microwave-assisted Stille coupling of chlorobenzotriazine oxides gave dramatically improved yields compared to conventional heating.[8][9]

Diagram of the Stille Coupling Catalytic Cycle

Stille_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X L2 Pd(0)L2->Pd(II)_Complex R-X Pd(II)_Intermediate R-Pd(II)-R' L2 Pd(II)_Complex->Pd(II)_Intermediate R'-SnR''3 Transmetalation Transmetalation (R'-SnR''3) Pd(II)_Intermediate->Pd(0)L2 R-R' Product R-R' Pd(II)_Intermediate->Product Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle of the Stille coupling reaction.

Heck Reaction: Vinylation of the Triazine Core

The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[11][12] This reaction is particularly useful for introducing vinyl groups onto the triazine ring, which can serve as versatile handles for further functionalization.[12] The Heck reaction is valued for its high chemoselectivity and often mild reaction conditions.[13] Typical catalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0), with bases such as triethylamine or potassium carbonate.[11]

Diagram of the Heck Reaction Catalytic Cycle

Heck_Cycle cluster_cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(II)_Complex R-Pd(II)-X L2 Pd(0)L2->Pd(II)_Complex R-X Pd(II)_Intermediate R-CH2-CH(R')-Pd(II)-X L2 Pd(II)_Complex->Pd(II)_Intermediate H2C=CHR' Alkene_Coordination Alkene Coordination & Insertion Product R-CH=CHR' Pd(II)_Intermediate->Product HPd(II)X HPd(II)X L2 Pd(II)_Intermediate->HPd(II)X R-CH=CHR' Beta_Hydride_Elimination β-Hydride Elimination HPd(II)X->Pd(0)L2 Base Base_Regeneration Base Regeneration

Caption: The catalytic cycle of the Heck reaction.

Sonogashira Coupling: Access to Alkynylated Triazines

The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[14][15] The Sonogashira coupling has been successfully applied to the synthesis of alkynyl-substituted triazines and related heterocycles.[16][17] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[14][18]

Diagram of the Sonogashira Coupling Catalytic Cycle (with Copper Co-catalyst)

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex R-Pd(II)-X L2 Pd(0)L2->Pd(II)_Complex R-X (Oxidative Addition) Pd(II)_Alkyne R-Pd(II)-C≡CR' L2 Pd(II)_Complex->Pd(II)_Alkyne Cu-C≡CR' (Transmetalation) Pd(II)_Alkyne->Pd(0)L2 R-C≡CR' (Reductive Elimination) Alkyne R'-C≡CH Cu(I)_Acetylide Cu-C≡CR' Alkyne->Cu(I)_Acetylide Cu(I), Base Cu(I)_Acetylide->Pd(II)_Complex

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Quantitative Comparison of Reaction Parameters

FeatureSuzuki CouplingStille CouplingHeck ReactionSonogashira Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)AlkeneTerminal Alkyne
Toxicity of Reagents Low toxicity, considered "greener"[1]High toxicity of organotin compounds[1][7]Generally lowGenerally low
Byproducts Borates, generally water-soluble and easily removed[1]Organotin halides, can be difficult to separate[1]Stoichiometric amount of base saltStoichiometric amount of base salt
Reaction Conditions Typically requires a base[2]Often proceeds under neutral or milder conditions[1]Requires a base[11]Requires a base and often a copper co-catalyst[14]
Functional Group Tolerance Good, but can be sensitive to acidic protons[1]Excellent, tolerates a wide range of functional groups[1][19]Good, tolerates many functional groups[13]Good, but can be sensitive to acidic protons
Substrate Scope Very broad, but can be challenging with certain heteroaryl compounds[1]Broad, often more reliable for sterically hindered or complex heterocyclic substrates[1][20]Broad for aryl/vinyl halides and alkenes[13]Broad for aryl/vinyl halides and terminal alkynes[21]

Decision-Making Workflow for Method Selection

Decision_Tree start Start: Synthesize Substituted Triazine q1 Desired Substituent? start->q1 aryl_vinyl Aryl or Vinyl q1->aryl_vinyl Aryl/Vinyl alkyl Alkyl q1->alkyl Alkyl alkenyl Alkenyl (Vinylation) q1->alkenyl Alkenyl alkynyl Alkynyl q1->alkynyl Alkynyl q2 Toxicity of Reagents a Major Concern? q3 Base-Sensitive Functional Groups Present? q2->q3 No suzuki Suzuki Coupling q2->suzuki Yes q4 Sterically Hindered Substrate? q3->q4 No stille Stille Coupling q3->stille Yes q4->suzuki No q4->stille Yes aryl_vinyl->q2 alkyl->stille heck Heck Reaction alkenyl->heck sonogashira Sonogashira Coupling alkynyl->sonogashira

Caption: A decision-making workflow for selecting the appropriate C-C coupling method for triazine synthesis.

Experimental Protocols

Representative Suzuki Coupling Protocol for the Synthesis of 6-Aryl-2,4-diaminotriazine[22]
  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add 6-chloro-2,4-diaminotriazine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane (5 mL) and water (1 mL) to the mixture. Purge the solution with argon for 10 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) to the reaction mixture and purge with argon for an additional 5 minutes.

  • Reaction: Seal the tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2,4-diaminotriazine.

Representative Stille Coupling Protocol for the Synthesis of 3-Alkyl-1,2,4-Benzotriazine 1,4-Dioxides[9]
  • Reaction Setup: In a microwave process vial, add the 3-chloro-1,2,4-benzotriazine 1-oxide (0.50 mmol) and the corresponding organostannane reagent (e.g., Et₄Sn, 0.60 mmol) in anhydrous and degassed DME (3 mL).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.025 mmol) to the vial.

  • Reaction: Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 150 °C) for the specified time (e.g., 20 minutes).

  • Work-up: After cooling, evaporate the solvent. Dissolve the residue in dichloromethane (10 mL) and stir with a saturated aqueous KF solution (10 mL) for 30 minutes.

  • Purification: Filter the mixture through Celite, washing with dichloromethane. Wash the combined organic filtrate with water, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Representative Heck Reaction Protocol for the Vinylation of a Dihalogenated 1,2,4-Triazine[12]
  • Reaction Setup: Combine the dihalogenated 1,2,4-triazine (1.0 eq.), the alkene (1.2-1.5 eq.), and a base (e.g., triethylamine, 2.0 eq.) in a suitable solvent (e.g., DMF or acetonitrile).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and, if necessary, a phosphine ligand.

  • Reaction: Heat the mixture under an inert atmosphere at a temperature typically ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Representative Sonogashira Coupling Protocol for the Synthesis of Alkynyl-Substituted Triazines[16]
  • Reaction Setup: To a Schlenk tube, add the halo-triazine (1.0 mmol), the terminal alkyne (1.2 mmol), copper(I) iodide (0.05 mmol), and a suitable solvent such as triethylamine or a mixture of toluene and triethylamine.

  • Catalyst Addition: Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Conclusion

The choice of a C-C bond-forming reaction for triazine synthesis is a critical decision that depends on several factors, including the desired substituent, the nature of the starting materials, functional group compatibility, and practical considerations such as reagent toxicity and cost.

The Suzuki coupling stands out as a versatile and environmentally benign method for the introduction of aryl and vinyl groups, making it a first choice for many applications. For substrates with base-sensitive functional groups or for the introduction of alkyl moieties, the Stille coupling offers a powerful alternative, provided that the toxicity of organotin reagents can be managed. The Heck reaction is the go-to method for vinylation, providing a gateway to further functionalization. Finally, the Sonogashira coupling offers a direct and efficient route to valuable alkynylated triazines.

By understanding the strengths and limitations of each of these powerful synthetic tools, researchers can make informed decisions to efficiently construct diverse libraries of triazine-based compounds for a wide range of applications in drug discovery and materials science.

References

Sources

Validation

Next-Generation Photovoltaics: Performance Comparison of Star-Shaped vs. Linear Triazine Derivatives

As the demand for high-efficiency, solution-processable photovoltaics accelerates, the molecular engineering of organic semiconductors has become the critical bottleneck. For researchers and synthetic chemists—whether de...

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for high-efficiency, solution-processable photovoltaics accelerates, the molecular engineering of organic semiconductors has become the critical bottleneck. For researchers and synthetic chemists—whether developing active layers for Organic Solar Cells (OSCs) or Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)—the 1,3,5-triazine core has emerged as a privileged scaffold[1]. Its highly electron-deficient nature, driven by three electronegative nitrogen atoms, provides deep Lowest Unoccupied Molecular Orbital (LUMO) levels essential for high open-circuit voltages ( Voc​ ).

However, the geometric arrangement of the functional arms around this core—specifically Linear (1D/2D) versus Star-Shaped (3D) architectures—dictates the material's optoelectronic fate. This guide provides an objective, data-driven comparison of these two structural paradigms, detailing their mechanistic differences, quantitative performance, and the experimental protocols required to synthesize and evaluate them.

Mechanistic Grounding: Structure-Property Relationships

To understand why molecular geometry dictates device efficiency, we must analyze the thermodynamics of thin-film morphology and charge transport kinetics.

Linear Triazine Derivatives (D-A-D or A-D-A)

Linear molecules feature strong π -conjugation along a single axis.

  • The Advantage: They exhibit massive oscillator strengths and broad absorption spectra, making them excellent light harvesters.

  • The Limitation (Excessive Aggregation): Linear planar molecules have a high propensity for strong intermolecular π−π stacking. During solution processing, this thermodynamically drives the formation of large, over-aggregated crystalline domains. If these domains exceed the exciton diffusion length (~10–20 nm), excitons recombine non-radiatively before reaching the donor-acceptor interface, severely reducing the Fill Factor (FF) and Power Conversion Efficiency (PCE)[2]. Furthermore, charge transport is highly anisotropic—efficient only along the π -stacking axis.

Star-Shaped Triazine Derivatives (C3 Symmetry)

Star-shaped conjugated molecules (SSCMs) utilize the 1,3,5-triazine core to project three functional arms radially, creating a 3D extended configuration.

  • Controlled Self-Assembly: The steric hindrance introduced by the 3D geometry acts as a physical buffer, releasing molecular tension and preventing excessive, long-range coplanar π−π stacking[3]. This results in finer nanoscale phase separation when blended with polymer donors.

  • Isotropic Charge Transport: Because the arms extend in multiple directions, star-shaped molecules provide multiple pathways for electron hopping. Regardless of how the molecule is oriented relative to the electrode, charge transport remains highly efficient (isotropic), directly enhancing the short-circuit current ( Jsc​ )[4].

  • Thermal Stability: The rigid, multi-arm structure significantly increases the glass transition temperature ( Tg​ ), locking the optimal bulk heterojunction (BHJ) morphology in place and preventing heat-induced degradation over time.

CT_Pathway Photon Photon Absorption (Donor/Acceptor) Exciton Exciton Generation (Frenkel Exciton) Photon->Exciton Diffusion Exciton Diffusion (To D-A Interface) Exciton->Diffusion Dissociation Charge Transfer State (Triazine Core) Diffusion->Dissociation Transport Isotropic Transport (Star-Shaped Network) Dissociation->Transport Collection Electrode Collection (Cathode/Anode) Transport->Collection

Fig 1: Exciton dissociation and isotropic charge transport pathway in star-shaped triazine BHJ cells.

Quantitative Performance Comparison

The theoretical advantages of star-shaped geometries translate directly into empirical performance gains. Below is a synthesized comparison of recent state-of-the-art linear vs. star-shaped triazine (and related) derivatives.

Table 1: Acceptors in Organic Solar Cells (OSCs)

In binary OSCs, star-shaped oligomer acceptors have recently shattered efficiency ceilings, outperforming their linear counterparts by mitigating recombination losses and improving the Fill Factor.

MoleculeArchitectureRole Voc​ (V) Jsc​ (mA/cm 2 )FF (%)PCE (%)
PDI-II Linear (PDI 2​ )Acceptor0.829.5038.03.05
PDI-III Star-Shaped (PDI 3​ )Acceptor0.8513.2052.06.00
DBT Linear (A-D-A)Acceptor0.9524.1272.016.57
TBT Star-Shaped (A-D-A 3​ )Acceptor0.9424.6378.018.04
3QY Star-Shaped (Triazine Core)Acceptor0.8926.5080.119.27

Data synthesized from comparative studies on PDI derivatives[2], TBT/DBT quasi-macromolecules[4], and the breakthrough 3QY triazine-core oligomer[3].

Table 2: Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

For PSCs, the goal is to replace the expensive, complex Spiro-OMeTAD with scalable triazine derivatives. While modern linear molecules like PTBC show high efficiencies in highly optimized n-i-p devices, star-shaped triazines inherently match the 3D isotropic transport of Spiro-OMeTAD at a fraction of the synthetic cost.

MoleculeArchitectureRole Voc​ (V) Jsc​ (mA/cm 2 )FF (%)PCE (%)
Triazine-Th-OMeTPA Star-Shaped (C3)HTM1.0219.8062.012.51
Indeno-Triazine Star-Shaped (C3)HTM1.0520.1065.013.20
Spiro-OMeTAD 3D Spiro (Control)HTM1.0520.5066.013.80
PTBC Linear (D-A-D)HTM1.1223.5076.020.17

Note: The 12-13% PCEs for star-shaped HTMs were recorded on earlier mesoporous perovskite architectures[5],[6], while the 20.17% for linear PTBC reflects recent advancements in the underlying perovskite active layer itself[7].

Experimental Protocols: Synthesis & Device Fabrication

To ensure reproducibility, the following protocols outline the self-validating systems required to synthesize star-shaped triazine cores and fabricate the corresponding photovoltaic devices.

Protocol A: Synthesis of Star-Shaped Triazine Core via Stille Coupling

Causality Focus: The triazine core is highly susceptible to nucleophilic attack. Using Pd-catalyzed Stille coupling avoids the harsh basic conditions of Suzuki couplings, which could degrade the electron-deficient core.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine 1.0 eq of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with 3.5 eq of the stannyl-donor derivative (e.g., trimethylstannyl-thiophene). Causality: A slight stoichiometric excess of the donor arm ensures complete tri-substitution, preventing the formation of inseparable mono- or di-substituted linear byproducts.

  • Catalyst Addition: Add 0.05 eq of Pd(PPh 3​ ) 4​ . Causality: Strict anhydrous/anaerobic conditions are required because the Pd(0) catalyst is highly sensitive to oxidation, which would terminate the catalytic cycle.

  • Reaction Execution: Dissolve the mixture in anhydrous toluene. Heat to 110°C under reflux for 24 hours. Causality: Toluene's high boiling point provides the thermal energy necessary to overcome the high activation barrier of the transmetalation step.

  • Purification: Quench with water, extract with dichloromethane, and purify via column chromatography using neutral alumina . Causality: Basic nitrogen atoms in the triazine core will irreversibly bind to standard acidic silica gel, destroying the yield.

Protocol B: Fabrication of Triazine-Based BHJ Organic Solar Cells

Causality Focus: Controlling the crystallization kinetics of the active layer to prevent the over-aggregation typical of highly conjugated molecules.

  • Substrate Preparation: Sonicate Indium Tin Oxide (ITO) glass sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Subject to UV-Ozone treatment for 15 minutes. Causality: UV-Ozone removes residual organics and increases the ITO work function, ensuring ohmic contact and proper wettability for the subsequent layer.

  • HTL Deposition: Spin-coat PEDOT:PSS at 3000 rpm for 30s. Bake at 150°C for 15 min in air to remove residual water.

  • Active Layer Blending: Dissolve the polymer donor (e.g., PM6) and the star-shaped triazine acceptor (e.g., 3QY) in chloroform (Total concentration: 16 mg/mL) with 0.5% v/v 1-chloronaphthalene (CN) as a solvent additive. Causality: The high boiling point of CN slows down the solvent evaporation rate during spin-coating. This kinetic delay allows the star-shaped molecules to self-assemble into an optimal interpenetrating network rather than crashing out as large aggregates.

  • Spin-Coating & Annealing: Spin-coat the active layer at 2500 rpm in a N 2​ glovebox. Anneal the film at 100°C for 10 minutes. Causality: Thermal annealing provides the polymer chains with sufficient mobility to reorganize into a more crystalline π−π stacked network, enhancing hole mobility.

  • Electrode Evaporation: Deposit a thin Electron Transport Layer (e.g., PFN-Br), followed by thermal evaporation of Ag (100 nm) under high vacuum ( <10−6 Torr).

Fab_Workflow ITO ITO Preparation (UV-Ozone Treated) HTL HTL Spin-Coating (PEDOT:PSS, 3000 rpm) ITO->HTL Active Active Layer Deposition (PM6:Triazine Blend + Additive) HTL->Active Annealing Thermal Annealing (Morphology Control, 100°C) Active->Annealing ETL ETL Deposition (PFN-Br or PDIN) Annealing->ETL Electrode Electrode Evaporation (Ag/Al under High Vacuum) ETL->Electrode

Fig 2: Self-validating device fabrication workflow for triazine-based bulk heterojunction solar cells.

Conclusion

For drug development professionals and materials scientists transitioning into organic electronics, the structure-activity relationship (SAR) of the triazine core is clear. While linear triazine derivatives offer synthetic simplicity and strong absorption, their tendency to over-aggregate limits their morphological stability. Conversely, star-shaped triazine derivatives leverage C3 symmetry to enforce steric hindrance, yielding isotropic charge transport, superior nanoscale phase separation, and record-breaking PCEs exceeding 19% in modern organic solar cells.

References

  • Energy & Environmental Science (2024). Non-fused core-linked star-shaped oligomer acceptors for stable binary organic solar cells with over 19% efficiency. Royal Society of Chemistry. URL:[Link]

  • ACS Energy Letters (2023). Three-Arm Star-Shaped Acceptor Enables Organic Solar Cell over 18% Efficiency. American Chemical Society. URL:[Link]

  • Chemical Communications (2014). Star-shaped hole transporting materials with a triazine unit for efficient perovskite solar cells. Royal Society of Chemistry. URL:[Link]

  • Journal of Materials Chemistry C (2019). Perylene diimide based star-shaped small molecular acceptors for high efficiency organic solar cells. Royal Society of Chemistry. URL:[Link]

  • Solar RRL (2024). A Triazine‐Based Hole Transport Material for Durable Perovskite Solar Cells. Wiley Online Library. URL:[Link]

  • International Journal of Molecular Sciences (2023). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. MDPI. URL:[Link]

Sources

Comparative

Correlating Triplet Energy Levels of Triazine Hosts with Device Efficiency: A Comprehensive Guide

Executive Summary While traditionally the domain of display technologies, high-efficiency Organic Light-Emitting Diodes (OLEDs) are increasingly critical for researchers and drug development professionals. Miniaturized,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While traditionally the domain of display technologies, high-efficiency Organic Light-Emitting Diodes (OLEDs) are increasingly critical for researchers and drug development professionals. Miniaturized, high-intensity OLEDs serve as integrated excitation sources in lab-on-a-chip diagnostic devices for high-throughput fluorescence screening, and as flexible, wearable light sources for photodynamic therapy (PDT) in oncology.

At the core of these ultra-efficient devices are electron-transporting host materials , specifically 1,3,5-triazine derivatives. This guide objectively compares the performance of leading triazine hosts, exploring the mechanistic causality between their triplet energy ( T1​ ) levels and the resulting External Quantum Efficiency (EQE) of the devices.

The Photophysics of Exciton Confinement

To achieve high efficiency in Phosphorescent OLEDs (PhOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices, the emissive layer relies on a host-guest architecture. The host material absorbs electrical energy and transfers it to the phosphorescent guest (emitter) via the Dexter energy transfer mechanism.

The Causality of Triplet Energy ( T1​ ): The fundamental rule of exciton confinement dictates that the triplet energy of the host ( T1,Host​ ) must be strictly greater than the triplet energy of the guest ( T1,Guest​ ).

  • Efficient Transfer: If T1,Host​>T1,Guest​ , triplet excitons are successfully funneled to the emitter, maximizing light output.

  • Quenching (Back-Transfer): If T1,Host​<T1,Guest​ , reverse energy transfer occurs. The excitons migrate back to the host and decay non-radiatively as heat, drastically lowering the EQE and degrading the device 1.

Triazine cores are highly electron-deficient, ensuring excellent electron mobility ( >10−4 cm2V−1s−1 ) 2. By attaching specific donor moieties (e.g., carbazole, dibenzofuran) via meta-linkages, researchers restrict π -conjugation, thereby keeping the T1​ level artificially high.

Jablonski S1_H Host Singlet (S1) T1_H Host Triplet (T1) S1_H->T1_H Intersystem Crossing (ISC) S1_G Guest Singlet (S1) S1_H->S1_G Förster Transfer T1_G Guest Triplet (T1) T1_H->T1_G Dexter Transfer (Efficient) T1_G->T1_H Back-Transfer (Quenching) Emission Radiative Decay (Light) T1_G->Emission Phosphorescence

Caption: Fig 1: Energy transfer pathways between a triazine host and a phosphorescent guest.

Comparative Analysis of Triazine Derivatives

The table below summarizes the photophysical properties and resulting device efficiencies of four benchmark triazine derivatives used in modern R&D.

Host MaterialTriplet Energy ( T1​ )Key Structural FeaturePeak EQE (%)Application / Emitter
DBF-TRZ > 2.80 eVDibenzofuran center + two triazine moieties> 27.0%Blue PhOLEDs / MR-TADF
TRZ2 2.81 eV2,4,6-tris(carbazolo) substitution10.2%Green PhOLEDs (Ir(ppy)3)
T2T 2.80 eVMeta-biphenyl linkages restricting conjugation17.5%Green PhOLEDs
TDPA-TRZ 2.73 eVDiphenylamine donor groups> 20.0%Blue to Red PhOLEDs

Data Insights:

  • DBF-TRZ utilizes an electron-rich dibenzofuran core to effectively block hole carriers, enhancing the EQE of blue phosphorescent devices by over 40% compared to legacy hosts 3.

  • TDPA-TRZ demonstrates immense versatility; its T1​ of 2.73 eV is perfectly calibrated to afford efficient energy transfer across a broad spectrum of blue to red emitters, consistently achieving >20% EQE [[4]]().

  • TRZ2 significantly outperforms conventional CBP hosts ( T1​=2.56 eV) in confining Ir(ppy)3 triplet excitons due to its elevated T1​ of 2.81 eV 5.

Self-Validating Experimental Protocols

To ensure scientific integrity, the correlation between T1​ and EQE must be established through rigorous, self-validating methodologies.

Workflow Step1 1. Material Synthesis & Sublimation (Ensures >99% Purity) Step2 2. Low-Temp Phosphorescence (77K) (Determines T1 Energy Level) Step1->Step2 Step3 3. Vacuum Thermal Evaporation (OLED Device Fabrication) Step2->Step3 Step4 4. J-V-L & Integrating Sphere Testing (Measures EQE & Luminance) Step3->Step4 Step5 5. Photophysical Correlation (Maps T1 vs. Device Efficiency) Step4->Step5

Caption: Fig 2: Self-validating experimental workflow for evaluating triazine host materials.

Protocol A: Determination of Triplet Energy ( T1​ ) via 77K Phosphorescence

Objective: Empirically quantify the T1​ level of the triazine host to ensure it exceeds the target emitter's T1​ . Causality: Room temperature measurements are dominated by non-radiative decay and prompt fluorescence. Cooling the sample to 77K in a rigid glass matrix freezes molecular vibrations, suppressing non-radiative intersystem crossing back to the ground state, which allows pure phosphorescence to be isolated and measured.

  • Sample Preparation: Dissolve the triazine derivative in 2-methyltetrahydrofuran (2-MeTHF) to a highly dilute concentration of 10−5 M.

    • Self-Validation Check: High dilution is critical; it prevents aggregation-induced emission or excimer formation, which would artificially red-shift the spectrum and yield a falsely low T1​ reading.

  • Matrix Freezing: Transfer the solution to a quartz EPR tube and submerge it in a liquid nitrogen Dewar (77K) until a clear, crack-free rigid glass forms.

  • Spectral Acquisition: Excite the sample at its UV absorption maximum using a spectrofluorometer equipped with a phosphorescence chopper (delay time ~1 ms) to gate out prompt fluorescence.

  • Data Analysis: Identify the highest-energy vibronic peak (the 0-0 transition) of the emission spectrum. Calculate the triplet energy using the equation: ET​ (eV)=1240/λ0−0​ (nm) .

Protocol B: OLED Fabrication and EQE Characterization

Objective: Correlate the host's T1​ with macroscopic device efficiency. Causality: A host with an optimized T1​ will successfully confine excitons on the dopant, leading to high EQE. Poor confinement leads to severe efficiency roll-off at high current densities.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Treat with UV-Ozone for 15 minutes to increase the work function and improve hole injection.

  • Vacuum Thermal Evaporation (VTE): Transfer substrates to a vacuum chamber ( <10−6 Torr). Deposit transport layers sequentially at a rate of 1-2 Å/s.

    • Self-Validation Check: The ultra-high vacuum prevents oxygen and moisture from quenching the triplet excitons during operation.

  • Emissive Layer Co-Deposition: Co-evaporate the triazine host and the phosphorescent dopant (e.g., 10 wt% Ir(ppy)3). Precise quartz crystal microbalance (QCM) rate control is critical to maintain the exact doping ratio.

  • Device Characterization: Measure the Current Density-Voltage-Luminance (J-V-L) characteristics using a source meter coupled with a calibrated integrating sphere. The integrating sphere captures all forward-emitted photons, yielding the true External Quantum Efficiency (EQE).

References

  • Ossila. "DBF-TRZ | 2040300-54-5 - Ossila: Triazine Derivatives of High Triplet Energy Above 2.8 eV." 3

  • ResearchGate. "Donor-Substituted 1,3,5-Triazines as Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes." 4

  • ResearchGate. "1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs." 1

  • ResearchGate. "High-Efficiency Organic Electrophosphorescent Diodes Using 1,3,5-Triazine Electron Transport Materials." 5

  • Benchchem. "Tris-biphenyl triazine | 31274-51-8 | Benchchem." 2

Sources

Validation

Evaluating the performance of triazine-based materials against spiro-OMeTAD in perovskite solar cells

Title : Evaluating Triazine-Based Hole Transport Materials Against Spiro-OMeTAD in Perovskite Solar Cells: A Comparative Guide Introduction Perovskite solar cells (PSCs) have achieved power conversion efficiencies (PCEs)...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Evaluating Triazine-Based Hole Transport Materials Against Spiro-OMeTAD in Perovskite Solar Cells: A Comparative Guide

Introduction Perovskite solar cells (PSCs) have achieved power conversion efficiencies (PCEs) exceeding 26%, rivaling traditional silicon photovoltaics[1]. In the standard n-i-p architecture, the hole transport material (HTM) plays a critical role in extracting holes from the perovskite layer and transporting them to the electrode[1]. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD) has been the gold standard HTM[1]. However, its commercial viability is severely bottlenecked by a complex synthesis process, high cost, and the necessity for hygroscopic dopants that degrade the perovskite layer[1][2].

Recently, triazine-based materials—such as the novel donor-acceptor-donor (D-A-D) molecule PTBC and star-shaped derivatives like TRIAZ-III—have emerged as highly promising alternatives[2][3]. This guide provides a comprehensive, data-driven comparison of triazine-based HTMs against Spiro-OMeTAD, detailing the mechanistic advantages, performance metrics, and standardized experimental workflows for their evaluation.

Mechanistic Causality: Why Triazine?

The design of an optimal HTM requires precise energy band alignment, high hole mobility, and chemical stability. Triazine-based materials achieve this through several structural advantages:

  • Energy Level Tuning : The 1,3,5-triazine core is highly electron-deficient[4]. When coupled with electron-donating arms (e.g., carbazole or triphenylamine derivatives), it creates a strong intramolecular push-pull effect[3][4]. This lowers the Highest Occupied Molecular Orbital (HOMO) level, reducing the energy offset with the perovskite's Valence Band Maximum (VBM)[1][3]. For instance, PTBC exhibits a VBM offset of just 0.44 eV, compared to 0.54 eV for Spiro-OMeTAD, which minimizes thermal energy loss and increases the open-circuit voltage ( Voc​ )[1].

  • Synthesis and Yield : Spiro-OMeTAD requires a rigorous five-step synthesis process, including ultra-low temperature reactions (-78 °C), resulting in a production yield of less than 30%[1]. In contrast, triazine derivatives like PTBC can be synthesized using a highly simplified one-step process from low-cost starting materials, drastically reducing the cost per gram[1][3].

  • Hydrophobicity and Defect Passivation : Triazine cores naturally form highly hydrophobic films[3]. This hydrophobicity repels moisture, preventing the degradation of the underlying perovskite layer—a common failure mode in Spiro-OMeTAD devices that rely on hygroscopic lithium salts (Li-TFSI) for doping[3]. Furthermore, the unshared electron pairs on the nitrogen atoms of the triazine ring can passivate uncoordinated lead ( Pb2+ ) defects on the perovskite surface, suppressing non-radiative recombination[3].

Quantitative Performance Comparison

The table below synthesizes recent comparative data between standard Spiro-OMeTAD and various triazine-based HTMs.

MaterialArchitecture / CoreSynthesis StepsHOMO Level (eV)Max PCE (%)Long-Term StabilityRef
Spiro-OMeTAD Spirobifluorene5 (Yield <30%)-5.10 to -5.22~13.8 - 20.0Rapid degradation in high humidity[1][2]
PTBC Triazine (D-A-D)1 (High Yield)-5.3020.17Retains 90.96% after 2568 h[1][3]
FL-III Triazine (Star-shaped)2-3-5.2517.25High stability in ambient air[2]
TRIAZ-III Triazine (Star-shaped)2-3-5.2813.20Superior to Spiro in identical batch[2][5]

Experimental Workflow: Evaluating HTM Performance

To ensure trustworthiness and reproducibility, the evaluation of a new HTM must follow a self-validating experimental protocol. Below is the standardized workflow for benchmarking triazine-based materials against Spiro-OMeTAD.

Step 1: Optoelectronic and Thermal Profiling

  • Objective : Verify energy alignment and thermal stability before device integration.

  • Protocol :

    • Perform Ultraviolet Photoelectron Spectroscopy (UPS) on spin-coated HTM films to determine the HOMO level and calculate the VBM offset with the perovskite layer[1].

    • Conduct Steady-State Photoluminescence (PL) and Time-Resolved PL (TRPL) on Perovskite/HTM stacks. A shorter decay lifetime in the triazine sample indicates faster hole extraction and reduced non-radiative recombination at the interface[1].

    • Run Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under an N2​ atmosphere to confirm the material's thermal degradation temperature ( Td​ ) and glass transition temperature ( Tg​ )[1].

Step 2: Device Fabrication (n-i-p Architecture)

  • Objective : Construct the solar cell with controlled variables to isolate the HTM's performance.

  • Protocol :

    • Prepare the perovskite layer on an FTO/TiO2 substrate.

    • Dissolve the triazine-based HTM (e.g., PTBC) in chlorobenzene. If dopants are required, add optimized ratios of Li-TFSI and 4-tert-butylpyridine (tBP). Note: Triazine materials often require significantly lower dopant concentrations than Spiro-OMeTAD due to higher intrinsic hole mobility[1][3].

    • Spin-coat the HTM solution at 4000 rpm for 30 seconds in a nitrogen-filled glovebox.

    • Thermally evaporate an 80 nm gold (Au) or silver (Ag) electrode under high vacuum ( <10−6 Torr)[2].

Step 3: Photovoltaic and Stability Evaluation

  • Objective : Quantify operational efficiency and environmental robustness.

  • Protocol :

    • Measure Current Density-Voltage (J-V) curves under standard AM 1.5G illumination (100 mW/cm2 ) to extract PCE, Voc​ , Short-Circuit Current ( Jsc​ ), and Fill Factor (FF)[6].

    • Conduct long-term stability tracking (e.g., ISOS-D-1 standard). Store unencapsulated devices in a dark desiccator (or controlled humidity chamber) and periodically measure PCE retention. PTBC, for example, demonstrates a retention of 90.96% over 2568 hours, vastly outperforming Spiro-OMeTAD under identical conditions[1].

Logical Workflow Diagram

The following diagram illustrates the comparative evaluation pipeline, highlighting the critical divergence points between Spiro-OMeTAD and Triazine-based HTMs.

HTM_Evaluation cluster_0 1. Material Synthesis & Selection cluster_1 3. Device Integration (n-i-p) Spiro Spiro-OMeTAD (5-Step, <30% Yield, -78°C) Char 2. Optoelectronic Profiling UPS (HOMO Levels) & TRPL (Hole Extraction) Spiro->Char Triazine Triazine-Based (e.g., PTBC) (1-Step, High Yield, Low Cost) Triazine->Char Deposition HTL Spin-Coating (Hydrophobic Triazine vs Hygroscopic Spiro) Char->Deposition Electrode Metal Electrode Deposition (Au / Ag Evaporation) Deposition->Electrode Eval 4. Photovoltaic Performance J-V Curves (PCE, Voc, Jsc, FF) Electrode->Eval Stability 5. Long-Term Stability Testing (>2500h Environmental Tracking) Eval->Stability

Comparative evaluation workflow for assessing HTMs in perovskite solar cells.

Conclusion

The transition from Spiro-OMeTAD to triazine-based materials marks a critical step toward the commercialization of perovskite solar cells. By leveraging an electron-deficient core, materials like PTBC and TRIAZ derivatives not only simplify the synthesis process to a single step but also provide superior energy alignment and intrinsic moisture resistance[1][2][3]. For research professionals crossing over into materials science, the self-validating protocols outlined above ensure that new HTMs are rigorously benchmarked for both peak efficiency and the long-term operational stability required for real-world deployment.

References

  • Lee, B. H., et al. (2024). "A Triazine-Based Hole Transport Material for Durable Perovskite Solar Cells." Advanced Energy and Sustainability Research. URL: [Link]

  • Lim, K., et al. (2016). "Star-shaped hole transport materials with indeno[1,2-b] thiophene or fluorene on a triazine core for efficient perovskite solar cells." Journal of Materials Chemistry A. URL: [Link]

  • Calió, L., et al. (2017). "Hole-Transporting Materials for Printable Perovskite Solar Cells." Materials. URL: [Link]

  • Espinosa-Roa, A., et al. (2022). "Triazine: An Important Building Block of Organic Materials for Solar Cell Application." Molecules. URL: [Link]

Sources

Comparative

Analytical Strategies for Resolving Rotameric Equilibria in Aminosubstituted 1,3,5-Triazines: A Comparative NMR Guide

Aminosubstituted 1,3,5-triazines are highly versatile scaffolds utilized across drug discovery (particularly in kinase inhibitors and anticancer agents), OLED materials, and the design of supramolecular macrocycles. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Aminosubstituted 1,3,5-triazines are highly versatile scaffolds utilized across drug discovery (particularly in kinase inhibitors and anticancer agents), OLED materials, and the design of supramolecular macrocycles. However, characterizing these molecules presents a unique analytical challenge: restricted rotation around the exocyclic C(triazine)–N(amine) bond.

Due to resonance, the lone pair of electrons on the amine nitrogen delocalizes into the electron-deficient triazine ring. This imparts partial double-bond character to the C–N bond and favors an sp2 hybridization state for the nitrogen, stabilizing a planar conformation. Disrupting this planarity requires overcoming a rotational energy barrier ( ΔG‡ ) that typically ranges from 11 to 18 kcal/mol. Because this barrier places the conformational exchange rate squarely within the NMR timescale, researchers frequently encounter complex, broadened, or seemingly "impure" 1 H and 13 C NMR spectra at room temperature.

As an Application Scientist, navigating this dynamic equilibrium requires moving beyond standard 1D NMR acquisitions. This guide objectively compares the primary analytical techniques used to deconvolute these rotameric mixtures and provides a field-proven, self-validating protocol for extracting their kinetic and thermodynamic parameters.

Comparative Analysis of Analytical Approaches

To accurately characterize rotamers, scientists must choose between 1D Variable Temperature (VT) NMR, 2D Exchange Spectroscopy (EXSY), and Computational Modeling. The optimal choice depends on the substitution pattern (e.g., bis- vs. tris-substituted triazines) and the thermal stability of the compound.

Analytical TechniqueOptimal Use CaseTemperature RequirementsPrimary Output DataLimitations
1D VT-NMR (Line Shape Analysis) Symmetrically substituted triazines with 2-3 distinct rotamers.Extreme cooling (-40°C) and heating (+120°C) required.Coalescence temperature ( Tc​ ), Gibbs free energy of activation ( ΔG‡ ).Fails in highly complex, overlapping multi-site exchange systems.
2D EXSY / ROESY NMR Complex, asymmetric tris-substituted triazines with multiple overlapping signals.Constant temperature (usually near 298 K).Exact rate constants ( k ) for specific interconverting pairs.Requires long acquisition times; sensitive to T1​ relaxation effects.
Computational NMR (DFT) Orthogonal validation of experimental data and structural assignment.In silico (0 K to 298 K simulated).Ground-state energy landscapes, transition state (TS) geometries.Computationally expensive for highly flexible, large macrocycles.
Mechanistic Grounding & Authoritative Context

The restricted rotation in aminosubstituted 1,3,5-triazines is a rigorously documented phenomenon. X-ray diffraction and dynamic NMR studies consistently confirm the partial double-bond character of the C–N bond. For instance, dynamic NMR experiments on N2,N4,N6 -triphenethyl-1,3,5-triazine-2,4,6-triamine demonstrated significant hindered rotation, which was corroborated by DFT calculations showing high energy barriers for the transition states 1.

Similarly, OLED-relevant triazine derivatives exhibit distinct symmetric and asymmetric conformers in solution. VT-NMR studies utilizing DMF- d7​ at low temperatures have measured rotational barriers between 11.7 and 14.7 kcal/mol for these systems 2. In the advanced design of supramolecular macrocycles, protonation of the triazine ring has been shown to further increase this barrier to 16–18 kcal/mol, allowing for the isolation of persistent, isoenergetic conformational isomers at room temperature 3.

Self-Validating Experimental Protocol: 1D VT-NMR Workflow

To ensure trustworthiness and reproducibility, the following methodology incorporates internal self-validation steps for determining the rotational barrier using the Eyring equation.

Step 1: Solvent Selection and Sample Preparation

  • Action: Dissolve 2–5 mg of the aminosubstituted 1,3,5-triazine in 0.6 mL of a deuterated solvent with a wide liquid temperature range. Filter the sample through a 0.22 µm PTFE syringe filter directly into a high-quality NMR tube.

  • Causality & Validation: DMF- d7​ is ideal for low-temperature studies (freezing point -60°C) to isolate rotamers in the slow-exchange regime, while DMSO- d6​ is preferred for high-temperature coalescence studies (boiling point +189°C). Self-Validation: Filtration is mandatory. Micro-particulates distort magnetic field homogeneity, causing artificial peak broadening that mimics chemical exchange, leading to false-positive rotamer assignments.

Step 2: Internal Temperature Calibration (Critical)

  • Action: Before inserting your sample, insert a neat methanol (for < 298 K) or ethylene glycol (for > 298 K) standard NMR tube.

  • Causality & Validation: Console temperature readouts rely on a thermocouple located below the sample and can deviate by ±2–3°C from the actual sample temperature inside the probe. Self-Validation: The chemical shift difference ( Δδ ) between the OH and CH 3​ /CH 2​ protons in these standards provides an exact, internally validated temperature measurement, ensuring your thermodynamic calculations are grounded in physical reality.

Step 3: VT-NMR Acquisition Series

  • Action: Acquire 1D 1 H NMR spectra at 10 K intervals. Start from 298 K and cool to -40°C (in DMF- d7​ ) to achieve the slow-exchange limit where rotamers appear as sharp, distinct peaks. Subsequently, heat a parallel sample from 298 K to +120°C (in DMSO- d6​ ) until the broadened peaks coalesce and sharpen into a single time-averaged signal.

  • Causality: At low temperatures, thermal energy is insufficient to overcome the rotational barrier (slow exchange). As temperature increases, the exchange rate ( k ) increases until it matches the frequency difference between the signals, resulting in peak coalescence.

Step 4: Data Extraction via the Eyring Equation

  • Action: Identify the coalescence temperature ( Tc​ ) and the maximum frequency separation in Hertz ( Δν ) at the slow-exchange limit.

  • Causality: Calculate the exchange rate at coalescence using kc​=2​π⋅Δν​ . Input kc​ and Tc​ into the Eyring equation to calculate the rotational barrier ( ΔG‡ ). If multiple temperatures and rates are extracted via complete line shape analysis, plot ln(k/T) vs. 1/T to extract Enthalpy ( ΔH‡ ) and Entropy ( ΔS‡ ) of activation.

Experimental Workflow Visualization

NMR_Workflow N1 Sample Preparation (DMF-d7 or DMSO-d6) N2 Initial 1D 1H NMR (298 K) Identify Broadened Peaks N1->N2 N3 Low-Temp NMR (-40°C) Isolate Rotamer Signals N2->N3 Cool to Slow Exchange N4 High-Temp NMR (+100°C) Determine Coalescence (Tc) N3->N4 Heat to Fast Exchange N5 Line Shape Analysis Extract Rate Constants (k) N4->N5 Extract Parameters N6 Eyring Plot Calculate ΔG‡, ΔH‡, ΔS‡ N5->N6 Thermodynamic Output

Workflow for determining rotameric energy barriers using Variable Temperature (VT) NMR.

References
  • Structural characterization, analysis of hindered rotation and cytotoxic activity of N2,N4,N6-triphenethyl-1,3,5-triazine-2,4,6-triamine. Taylor & Francis (tandfonline.com). 1

  • Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. Semantic Scholar / MDPI. 2

  • Designing Macrocycles to Adopt Persistent, Isoenergetic Conformations. ACS Publications.3

Sources

Safety & Regulatory Compliance

Safety

Hazard Identification and Risk Assessment: Understanding the "Why"

An In-Depth Guide to the Proper Disposal of 2,4-Diphenyl-1,3,5-triazine For research, scientific, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 2,4-Diphenyl-1,3,5-triazine

For research, scientific, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper management and disposal of chemical waste are not merely regulatory hurdles but are fundamental to ensuring a safe laboratory environment and protecting our broader ecosystem. This guide provides a detailed, experience-driven protocol for the proper disposal of 2,4-Diphenyl-1,3,5-triazine, grounding every recommendation in established safety standards and regulatory compliance.

Before any disposal procedure is initiated, a thorough understanding of the compound's hazard profile is essential. 2,4-Diphenyl-1,3,5-triazine, like many substituted triazines, is a stable aromatic heterocyclic compound. While comprehensive toxicological data for this specific molecule is not widely published, data from structurally related triazine compounds and their Safety Data Sheets (SDS) allow us to establish a robust safety-first approach. The primary risks are associated with direct contact and inhalation of dust particles.

Based on analogous compounds, the anticipated hazard classifications under the Globally Harmonized System (GHS) are as follows:

Hazard Class Category Hazard Statement Rationale & Implication for Disposal
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]Prevents accidental ingestion through contaminated hands. Mandates strict personal hygiene and clear labeling.
Skin IrritationCategory 2H315: Causes skin irritation[1][2]Requires the use of appropriate chemical-resistant gloves to prevent direct skin contact during handling and disposal.
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]Necessitates wearing safety glasses or goggles to protect against airborne dust or accidental splashes.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]All handling and weighing should be performed in a well-ventilated area or a certified chemical fume hood to avoid inhaling dust.

The causality behind these classifications informs our disposal protocol: the primary objective is to contain the solid material, prevent dust generation, and eliminate any possibility of the compound entering the environment through drains or as general refuse.[2][3]

Core Principles of Chemical Waste Management

The disposal of 2,4-Diphenyl-1,3,5-triazine must adhere to the foundational principles of hazardous waste management, as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

  • Waste Determination : Any 2,4-Diphenyl-1,3,5-triazine that is expired, contaminated, or no longer needed is classified as a laboratory chemical waste.[5] This includes grossly contaminated personal protective equipment (PPE) and materials used for spill cleanup.[6]

  • Containerization : Waste must be accumulated in containers that are in good condition, free of leaks, and chemically compatible with the triazine compound.[7][8] The original product container is often the best choice for waste accumulation.[6] Containers must be kept securely closed except when actively adding waste.[5][7] This is critical to prevent the release of dust and to protect reactive wastes from sources of ignition or reaction.

  • Segregation : Do not mix 2,4-Diphenyl-1,3,5-triazine waste with other incompatible waste streams.[5][9] It should be collected separately from acids, bases, oxidizers, and liquid wastes to prevent unforeseen reactions.[7]

  • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2,4-Diphenyl-1,3,5-triazine"), and an indication of its hazards (e.g., "Irritant").[7][8]

Step-by-Step Disposal Protocol for Solid 2,4-Diphenyl-1,3,5-triazine

This protocol outlines the standard operating procedure for the collection and disposal of solid waste from the point of generation to its final removal by a licensed waste management service.

Personnel Protective Equipment (PPE) Required:

  • Eye Protection : Safety glasses with side shields or safety goggles.[10]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]

  • Body Protection : A standard laboratory coat.

Procedure:

  • Designate a Satellite Accumulation Area (SAA) : Establish a designated waste collection point in the laboratory, near where the waste is generated.[7][8] This area must be under the control of laboratory personnel.

  • Prepare the Waste Container :

    • Select a suitable container (a clean, dry, wide-mouthed plastic or glass bottle with a screw cap is ideal). Ensure it is compatible with the chemical.

    • Affix a "Hazardous Waste" label. Fill in the chemical name and composition.

  • Transferring Solid Waste :

    • Perform this task within a chemical fume hood or a well-ventilated area to minimize inhalation risk.[1][11]

    • Carefully transfer the solid 2,4-Diphenyl-1,3,5-triazine waste into the prepared container using a clean scoop or spatula.

    • Avoid any actions that could generate dust, such as dropping the material from a height.[1][12]

  • Seal and Store the Container :

    • Securely close the container lid.

    • Wipe the exterior of the container with a damp cloth to remove any residual dust, disposing of the cloth as hazardous waste.

    • Place the container in its designated SAA. Ensure it is segregated from incompatible materials.[7]

  • Disposal of Contaminated Materials :

    • Empty Product Containers : If the original container is not being used for waste collection, it should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. After rinsing, deface the original label and dispose of the container as regular solid waste.[6]

    • Contaminated Labware and PPE : Items such as weigh boats, gloves, and disposable spatulas that are contaminated with 2,4-Diphenyl-1,3,5-triazine must be placed in a sealed, labeled bag or container and disposed of as solid hazardous waste.[6]

  • Arrange for Disposal :

    • Accumulate waste in accordance with your institution's and local regulatory time limits (e.g., 90 or 180 days).[13]

    • Once the container is full or nearing its accumulation time limit, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service.[2][6] Never dispose of this chemical in the trash or down the drain.[2][6][14]

Emergency Procedures: Spill Management

All spills, regardless of size, must be treated as hazardous waste incidents.[6]

For a Minor Spill (Contained, small quantity):

  • Alert Personnel : Inform colleagues in the immediate area.

  • Secure the Area : Restrict access to the spill location.

  • Don Appropriate PPE : Wear safety goggles, a lab coat, and two pairs of nitrile gloves.

  • Clean-Up :

    • Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid generating dust.[1]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[10]

    • Clean the spill area with a cloth dampened with soap and water. Prevent runoff from entering any drains.[1]

    • Place all cleanup materials (absorbent, cloths, contaminated PPE) into a sealed bag and label it as hazardous waste.[5]

  • Report : Follow your institution's policy for reporting chemical spills to the EH&S office.

For a Major Spill : If the spill is large, in a poorly ventilated area, or you do not have the resources to clean it up safely, evacuate the area immediately and contact your institution's emergency response team.[5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of 2,4-Diphenyl-1,3,5-triazine waste.

G Workflow for 2,4-Diphenyl-1,3,5-triazine Waste Disposal cluster_0 In-Lab Waste Handling cluster_1 Final Disposal A Waste Generation (Expired, Unused, or Contaminated 2,4-Diphenyl-1,3,5-triazine) B Select Compatible Container (Good condition, screw cap) A->B C Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Information B->C D Transfer Waste in Fume Hood (Avoid generating dust) C->D E Securely Close Container D->E F Store in Designated SAA (Segregated from incompatibles) E->F G Container Full or Time Limit Approaching? F->G G->F No H Submit Waste Pickup Request to EH&S or Licensed Contractor G->H Yes I Professional Disposal (e.g., Incineration) H->I

Sources

Handling

Personal protective equipment for handling 2,4-Diphenyl-1,3,5-triazine

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of interconnected physical and chemical principles. 2,4-Diphenyl-1,3,5-triazine (CAS 1898-74-4) and its rea...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic system of interconnected physical and chemical principles. 2,4-Diphenyl-1,3,5-triazine (CAS 1898-74-4) and its reactive derivatives—such as 2-chloro-4,6-diphenyl-1,3,5-triazine (CAS 3842-55-5)—are highly valued electron-deficient scaffolds used extensively in the synthesis of organic light-emitting diodes (OLEDs) and medicinal chemistry[1][2].

While these compounds offer exceptional charge-transport properties, their unique molecular architecture presents specific handling hazards. This guide provides a causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

Causality-Driven Hazard Assessment

To design a self-validating safety protocol, we must first understand the chemical causality behind the hazards of 2,4-diphenyl-1,3,5-triazine:

  • Electrophilic Reactivity & Sensitization: The 1,3,5-triazine core is highly electron-deficient. In functionalized derivatives (e.g., chloro-triazines), the molecule is highly susceptible to nucleophilic aromatic substitution ( SN​Ar )[3]. If exposed to biological tissues, it can covalently bind with nucleophilic amine or thiol groups in proteins, leading to severe skin irritation (H315) and serious eye damage (H318/H319)[4][5].

  • Lipophilicity & Dermal Penetration: The presence of two phenyl rings significantly increases the molecule's lipophilicity (LogP). This allows the compound to readily partition into the lipid bilayer of the stratum corneum, accelerating dermal absorption and increasing the risk of systemic exposure[2][6].

  • Aerosolization & Respiratory Risk: Handled primarily as a fine crystalline powder, this compound has a high propensity for triboelectric charging (static buildup) and aerosolization. Inhalation of these particulates causes acute respiratory tract irritation (H335)[5][7].

Quantitative Hazard Data & PPE Specifications

The following tables synthesize the quantitative hazard thresholds and the exact PPE required to mitigate these specific chemical risks.

Table 1: GHS Hazard Classifications & Mechanistic Causality

Hazard Class GHS Statement Mechanistic Causality
Skin Irritation H315: Causes skin irritation Lipophilic phenyl rings enhance dermal penetration; the electron-deficient triazine core reacts with skin proteins[5].
Eye Damage H318 / H319: Causes serious eye irritation Direct nucleophilic attack on ocular tissues by the compound[4][5].

| Respiratory | H335: May cause respiratory irritation | Fine crystalline powder readily aerosolizes, depositing in the upper respiratory tract[5][7]. |

Table 2: PPE Specifications & Material Breakthrough Data

PPE Category Specification Operational Justification

| Gloves | Nitrile ( 0.11 mm) or Neoprene | Prevents dermal exposure. Nitrile provides >480 min breakthrough time against solid triazine derivatives. | | Eye Protection | ANSI Z87.1 Safety Goggles | Prevents ocular deposition of aerosolized dust. A face shield is required if handling >50g. | | Respiratory | N95 / P100 Particulate Respirator | Mandatory if handling outside a certified fume hood to prevent inhalation of H335 particulates. | | Body | Flame-Resistant (FR) Lab Coat | Protects against static discharge ignition and prevents powder accumulation on personal clothing. |

Operational Workflow: Inert-Atmosphere Weighing & Setup

Every protocol must be a self-validating system. Do not assume containment; actively verify it.

Step 1: System Validation

  • Action: Measure the fume hood face velocity using a digital anemometer. Ensure it reads between 80–100 FPM.

  • Causality: Validating flow velocity guarantees that any aerosolized triazine powder is captured before breaching your breathing zone.

Step 2: Static Mitigation

  • Action: Wipe the exterior of the chemical bottle and the weighing balance with an anti-static cloth. Use a grounded stainless-steel or anti-static polymeric spatula.

  • Causality: Triazine derivatives are highly prone to static buildup. Eliminating static prevents the sudden electrostatic repulsion and aerosolization of the powder during transfer.

Step 3: Dispensing & Closed-System Transfer

  • Action: Transfer the required mass of 2,4-diphenyl-1,3,5-triazine into a pre-tared Schlenk flask. Immediately seal the flask with a rubber septum before removing it from the weighing area.

  • Causality: A closed-system transfer prevents environmental contamination if the flask is dropped or jostled during transit to the reaction manifold.

Step 4: Chemical Decontamination

  • Action: Wipe the balance and surrounding hood floor with a Kimwipe dampened with toluene, followed by a secondary wipe with isopropanol.

  • Causality: 2,4-diphenyl-1,3,5-triazine is soluble in toluene[8]; water alone will not solubilize or remove the lipophilic residue from surfaces.

Logistical & Disposal Plans

  • Storage Logistics: Store the compound in a desiccator or inert gas cabinet at room temperature (15-25°C). It must be kept strictly segregated from strong oxidizing agents to prevent exothermic degradation[8][9].

  • Spill Response: Never dry sweep a triazine powder spill. Dry sweeping forces the compound into the air. Instead, cover the spill with absorbent pads dampened with a compatible solvent (e.g., toluene or ethanol) to suppress dust, then carefully scoop the wet mass into a hazardous waste container[10][11].

  • Waste Disposal: All contaminated PPE, wipes, and reaction byproducts must be collected in high-density polyethylene (HDPE) containers, clearly labeled as "Hazardous Organic Solid Waste - Triazine Derivatives," and routed for high-temperature incineration[11].

Process Visualization

G Start Pre-Operation: PPE & Flow Verification Hood Transfer to Fume Hood Start->Hood Weighing Weighing & Dispensing (Closed System) Hood->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Spill Spill Detected? Reaction->Spill Clean Spill Response Protocol (Solvent Dampened Wiping) Spill->Clean Yes Waste Hazardous Waste Disposal Spill->Waste No Clean->Waste Success Operation Complete Waste->Success

Workflow for the safe handling, dispensing, and spill response of 2,4-diphenyl-1,3,5-triazine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 19698, 2-Chloro-4,6-diphenyl-1,3,5-triazine." PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 15912, 2,4-Diphenyl-1,3,5-triazine." PubChem.[Link]

Sources

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